Technical Documentation Center

5-[(Piperidin-3-yl)methyl]pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine
  • CAS: 1337747-83-7

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

This guide provides an in-depth technical analysis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine , a critical pharmacophore in medicinal chemistry. This scaffold combines a kinase-privileged hinge-binding motif (2-aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine , a critical pharmacophore in medicinal chemistry. This scaffold combines a kinase-privileged hinge-binding motif (2-aminopyridine) with a solubilizing, vector-orienting saturated heterocycle (piperidine).

CAS Registry Number: 1337747-83-7 Molecular Formula: C₁₁H₁₇N₃ Molecular Weight: 191.27 g/mol

Introduction: The "Hinge-Solvent" Scaffold

In modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK, BTK, and ALK inhibitors), the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine motif serves a dual purpose. The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor pair, ideal for interacting with the ATP-binding hinge region of kinase domains. The (piperidin-3-yl)methyl tail projects into the solvent-exposed front, improving physicochemical properties (solubility, LogD) and providing a vector for selectivity-enhancing substitutions.

This guide outlines the chemical identity, a robust self-validating synthesis protocol, and the structural biology implications of this scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental and calculated values essential for formulation and assay development.

Table 1: Physicochemical Profile[1]
PropertyValueContext
Molecular Weight 191.27 g/mol Fragment-like; High Ligand Efficiency (LE) potential.
Exact Mass 191.1422Monoisotopic mass for HRMS validation.
Appearance Off-white to pale yellow solidTypical of electron-rich aminopyridines; susceptible to oxidation over time.
LogP (Calc) 0.82 ± 0.4Hydrophilic; favorable for oral bioavailability (Lipinski compliant).
pKa (Base 1) ~6.8 (Pyridine N)Moderately basic; protonated at physiological pH if unsubstituted.
pKa (Base 2) ~11.0 (Piperidine NH)Highly basic; ensures high solubility in acidic media (e.g., gastric fluid).
Topological Polar Surface Area (TPSA) 64.0 Ų<140 Ų threshold; indicates good membrane permeability.
H-Bond Donors / Acceptors 3 / 3Balanced profile for specific binding interactions.

Synthetic Methodology: A Self-Validating Protocol

Direct alkylation of pyridines is low-yielding and regioselective poor. The following protocol utilizes a Heck Cross-Coupling followed by Hydrogenation , ensuring regiocontrol and scalability.

Reaction Scheme Visualization

SynthesisWorkflow Start1 2-Amino-5-bromopyridine (N-Boc protected) Step1 Step 1: Heck Coupling Pd(OAc)2, P(o-tol)3 DMF, 100°C Start1->Step1 Start2 tert-Butyl 3-methylenepiperidine- 1-carboxylate Start2->Step1 Inter Intermediate: Alkene Linker Step1->Inter Step2 Step 2: Hydrogenation H2 (1 atm), Pd/C MeOH Inter->Step2 Step3 Step 3: Deprotection HCl/Dioxane or TFA Step2->Step3 Final Target Product: 5-[(Piperidin-3-yl)methyl] pyridin-2-amine Step3->Final

Figure 1: Step-wise synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine via Heck coupling and hydrogenation.

Detailed Protocol
Step 1: Heck Coupling (C-C Bond Formation)
  • Reagents: N-Boc-2-amino-5-bromopyridine (1.0 eq), tert-butyl 3-methylenepiperidine-1-carboxylate (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Triethylamine (3.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Degas DMF with nitrogen for 30 minutes.

    • Add reagents to a pressure vial.

    • Heat to 100°C for 16 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~273/275 for starting material) and appearance of the alkene intermediate (M+H ~390).

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation (Reduction of Alkene)
  • Reagents: Alkene Intermediate, 10% Pd/C (10 wt%), H₂ gas (balloon).

  • Solvent: Methanol.[1]

  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add Pd/C carefully under nitrogen.

    • Purge with H₂ and stir at RT for 4-6 hours.

    • Critical Control: Do not heat or use high pressure to avoid reducing the pyridine ring.

    • Filter through Celite.

Step 3: Global Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Stir the hydrogenated intermediate in 4M HCl/Dioxane at RT for 2 hours.

    • Concentrate in vacuo.

    • Free Basing: Dissolve residue in minimal water, adjust pH to >12 with NaOH, and extract with DCM/IPA (3:1).

    • Dry and concentrate to yield the title compound.

Analytical Characterization (Expected Signals)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)
  • Pyridine Aromatics:

    • δ 7.85 (d, J=2.0 Hz, 1H): H-6 (Ortho to linker, meta to amine).

    • δ 7.25 (dd, J=8.5, 2.0 Hz, 1H): H-4 (Para to amine).

    • δ 6.40 (d, J=8.5 Hz, 1H): H-3 (Ortho to amine).

  • Amine:

    • δ 5.80 (s, 2H): -NH₂ (Broad, exchangeable).

  • Linker & Piperidine:

    • δ 2.35 (d, 2H): Ar-CH₂-CH (Benzylic protons).

    • δ 2.80-3.00 (m, 4H): Piperidine N-CH₂ protons (Deshielded).

    • δ 1.10-1.80 (m, 5H): Piperidine C-CH/CH₂ backbone.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 192.15

  • Fragmentation: Loss of NH₃ (17 Da) or cleavage of the benzylic bond may be observed in MS/MS.

Structural Biology & Applications

Binding Mode Logic

The 2-aminopyridine core is a "privileged structure" for kinase hinge binding.

  • H-Bond Acceptor (N1): Accepts a proton from the hinge backbone NH.

  • H-Bond Donor (NH₂): Donates a proton to the hinge backbone Carbonyl.

  • Piperidine Tail: Extends towards the ribose binding pocket or solvent front, often used to tune selectivity against homologous kinases (e.g., CDK4 vs CDK2).

Solubility & Formulation Map

SolubilityMap pH1 pH 1.2 (Gastric) State1 Dicationic Species (Pyridine-H+ & Piperidine-H+) High Solubility (>50 mg/mL) pH1->State1 Protonation of both N pH7 pH 7.4 (Blood) State2 Monocationic Species (Piperidine-H+) Moderate Solubility (~1-5 mg/mL) pH7->State2 Pyridine deprotonated

Figure 2: pH-dependent solubility profile driven by the basicity of the piperidine (pKa ~11) and pyridine (pKa ~6.8).

References

  • Chemical Identity & CAS

    • Source: BenchChem & PubChem D
    • Entry: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS: 1337747-83-7).
    • URL:

  • Synthetic Methodology (Heck Coupling on Aminopyridines)

    • Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
    • Context: General protocol for Heck coupling of electron-rich heteroaryl halides.
    • URL:

  • Structural Biology (Aminopyridine Hinge Binders)

    • Source: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[2]

    • URL:

Sources

Exploratory

A Structural Analysis of the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Scaffold: A Versatile Core for Kinase Inhibitor Design

Abstract Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective kinase inhibitors often relies on the identification and optimization of "privileged scaffolds"—core molecular frameworks that demonstrate a predisposition for binding to the ATP-binding site of kinases. This technical guide provides an in-depth structural and functional analysis of the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold, a versatile core that has shown significant promise in the development of potent and selective kinase inhibitors. We will dissect the key structural motifs, explore synthetic and derivatization strategies, elucidate the common mechanisms of kinase inhibition, and detail the critical experimental and computational workflows used to characterize and optimize compounds based on this scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their kinase inhibitor discovery programs.

Introduction: The Rise of Privileged Scaffolds in Kinase Drug Discovery

The Kinase Superfamily: A Primer on Therapeutic Targeting

The human genome contains over 500 protein kinases, which collectively form a superfamily of enzymes that catalyze the phosphorylation of substrate proteins.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3]

The Concept of "Privileged Scaffolds"

In the quest for novel kinase inhibitors, medicinal chemists have identified certain molecular frameworks, or scaffolds, that appear with remarkable frequency in successful kinase-targeting drugs. These are termed "privileged scaffolds."[4] They possess the ideal combination of structural and physicochemical properties to effectively bind within the highly conserved ATP-binding pocket of kinases.[4] The strategic derivatization of these core structures allows for the fine-tuning of potency and selectivity against specific kinase targets.

Introducing the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Core: A Promising Kinase Inhibitor Template

The 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold has emerged as a particularly valuable privileged structure in kinase inhibitor design.[5] Its constituent parts—a 2-aminopyridine ring, a flexible methylene linker, and a piperidine ring—each play a crucial role in establishing high-affinity interactions within the kinase active site and provide multiple vectors for chemical modification to achieve desired potency and selectivity profiles.

Core Structural Dissection and Physicochemical Properties

A thorough understanding of the individual components of the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold is essential for rational drug design.

The 2-Aminopyridine Moiety: The "Hinge-Binding" Anchor

The 2-aminopyridine group is a classic "hinge-binder," a critical feature for potent kinase inhibition.[6] The kinase hinge region is a flexible loop that connects the N- and C-terminal lobes of the kinase domain and forms the backbone of the ATP-binding pocket.[7][8] The 2-aminopyridine moiety typically forms one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interaction of the adenine ring of ATP.[6][9] This interaction anchors the inhibitor in the active site, providing a stable platform for further interactions.[10]

The Piperidine Ring: A Vector for Selectivity and Physicochemical Properties

The piperidine ring serves multiple functions.[4] Firstly, it acts as a versatile scaffold for introducing substituents that can probe deeper into the ATP-binding pocket, often extending into the solvent-exposed region or targeting unique sub-pockets.[11] These interactions are key to achieving selectivity for a particular kinase over others. Secondly, the piperidine moiety can significantly influence the physicochemical properties of the inhibitor, such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing a successful drug candidate.[4][12]

The Methylene Linker: Conformational Flexibility and SAR

The methylene bridge connecting the 2-aminopyridine and piperidine rings provides rotational flexibility. This allows the two key ring systems to adopt an optimal orientation for binding within the kinase active site. The length and nature of this linker can be modified to fine-tune the positioning of the piperidine ring and its substituents, which is a key aspect of structure-activity relationship (SAR) studies.

Tabulated Physicochemical Properties

Below is a summary of the computed physicochemical properties for the core 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold. These values serve as a baseline for understanding how derivatization will impact the molecule's drug-like properties.

PropertyValueSource
Molecular FormulaC11H17N3[5]
Molecular Weight191.28 g/mol [5]
XLogP31.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

Synthesis and Derivatization Strategies

General Synthetic Routes to the Core Scaffold

The synthesis of the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine core can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable piperidine derivative with a pyridine-5-carboxaldehyde, followed by the introduction of the 2-amino group. Alternatively, a Suzuki coupling or other cross-coupling reactions can be employed to construct the core structure.[13][14]

Key Derivatization Points for SAR Studies

The 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold offers several key points for chemical modification to explore the structure-activity relationship (SAR).

SAR_Points cluster_scaffold 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Scaffold scaffold scaffold R1 R1 R1->scaffold Piperidine N-substitution (Selectivity, Solubility) R2 R2 R2->scaffold Piperidine Ring Substitution (Potency, Selectivity) R3 R3 R3->scaffold Pyridine Ring Substitution (Hinge Interaction, Potency)

Caption: Key derivatization points on the scaffold.

Mechanism of Action: Unraveling the Kinase Inhibition Profile

Typical Binding Mode to the Kinase Hinge Region

As previously mentioned, the primary mechanism of action for inhibitors based on this scaffold is competitive inhibition of ATP binding. The 2-aminopyridine moiety is crucial for this, forming hydrogen bonds with the kinase hinge region.

Hinge_Binding cluster_inhibitor Inhibitor cluster_kinase Kinase Hinge Region aminopyridine 2-Aminopyridine hinge_CO Backbone C=O aminopyridine->hinge_CO H-Bond hinge_NH Backbone N-H aminopyridine->hinge_NH H-Bond

Caption: Hydrogen bonding to the kinase hinge.

Case Study: Structural Basis of Inhibition for a Specific Kinase

To truly understand the inhibitory mechanism, co-crystallization of the inhibitor with the target kinase is the gold standard. This provides a high-resolution snapshot of the binding mode and all key interactions.

This protocol outlines the general steps for obtaining a co-crystal structure of a kinase with an inhibitor derived from the 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold.[15][16]

1. Protein Expression and Purification:

  • Express the kinase domain of interest in a suitable expression system (e.g., E. coli, insect cells).

  • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

2. Crystallization Screening:

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a purified protein concentration of 5-10 mg/mL.

  • Screen a wide range of commercially available crystallization screens to identify initial hit conditions.

3. Co-crystallization or Soaking:

  • Co-crystallization: Add the inhibitor (typically at a 3-5 fold molar excess) to the protein solution before setting up crystallization trials.[17]

  • Soaking: If apo-crystals are obtained, soak them in a solution containing the inhibitor (1-10 mM) for a period of minutes to hours.[17][18]

4. Cryo-protection and Data Collection:

  • Transfer the crystals to a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.[18]

  • Collect X-ray diffraction data at a synchrotron source.[18]

5. Structure Solution and Refinement:

  • Process the diffraction data and solve the structure using molecular replacement with a known kinase structure.

  • Refine the model and build the inhibitor into the observed electron density.

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-kinase interaction in solution.[19][20]

1. Sample Preparation:

  • Dialyze both the purified kinase and the inhibitor into the same buffer to minimize buffer mismatch effects.[21]

  • Accurately determine the concentrations of both the protein and the inhibitor.

  • Degas the samples before the experiment.[21]

2. ITC Experiment Setup:

  • Load the kinase solution (typically 5-50 µM) into the sample cell of the ITC instrument.[21]

  • Load the inhibitor solution (typically 10-20 times the kinase concentration) into the injection syringe.[21]

  • Set the experimental temperature (e.g., 25 °C).

3. Titration and Data Analysis:

  • Perform a series of small injections of the inhibitor into the kinase solution.

  • The instrument measures the heat released or absorbed during each injection.[22][23]

  • Integrate the heat peaks and fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the scaffold and analysis of the resulting changes in biological activity is the cornerstone of lead optimization.

Impact of Substitutions on the 2-Aminopyridine

Modifications to the 2-aminopyridine ring can influence the strength and geometry of the hinge-binding interactions. For example, adding substituents can modulate the pKa of the amine and pyridine nitrogen, potentially enhancing the hydrogen bonds.[9]

The Role of Piperidine Substitution in Potency and Selectivity

This is often the most fruitful area for SAR exploration. Adding substituents to the piperidine nitrogen or the ring itself can lead to dramatic improvements in potency and selectivity.[11][24] The goal is to identify substituents that form favorable interactions with specific residues in the target kinase's active site that are not present in other kinases.

SAR Summary Table

The following table provides a hypothetical example of an SAR study for a series of analogs based on the scaffold, targeting a generic kinase.

CompoundR1 (Piperidine N)R2 (Piperidine 4-pos)Kinase IC50 (nM)
Core HH1500
1a MethylH850
1b EthylH920
2a HHydroxyl700
2b HMethoxy650
3a MethylHydroxyl50
3b MethylMethoxy45

Computational Approaches in Scaffold-Based Design

In silico methods are indispensable for accelerating the drug discovery process.[2]

Workflow for Scaffold Hopping and Virtual Screening

Computational techniques can be used to identify novel scaffolds with similar properties or to screen large virtual libraries of compounds for potential binders.

Computational_Workflow start Known Kinase-Inhibitor Complex pharmacophore Generate Pharmacophore Model start->pharmacophore virtual_screening Virtual Screening of Compound Library pharmacophore->virtual_screening docking Molecular Docking of Hits virtual_screening->docking scoring Scoring and Ranking docking->scoring synthesis Synthesis and Biological Testing scoring->synthesis

Caption: A typical computational drug design workflow.

Experimental Protocol: Molecular Docking of Derivatives into a Kinase Active Site

Molecular docking predicts the preferred orientation of an inhibitor when bound to a protein target.[1][25][26]

1. Preparation of the Protein Structure:

  • Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules and any co-crystallized ligands.

2. Preparation of the Ligand Structures:

  • Generate 3D coordinates for the inhibitor analogs.

  • Assign correct bond orders and protonation states, and perform energy minimization.

3. Docking Simulation:

  • Define the binding site on the kinase, typically centered on the co-crystallized ligand or the ATP binding pocket.

  • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.[1]

4. Scoring and Analysis:

  • The docking program uses a scoring function to estimate the binding affinity for each pose.

  • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts) and to rationalize the observed SAR.

Conclusion and Future Directions

The 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold represents a highly versatile and promising starting point for the design of novel kinase inhibitors. Its modular nature, with distinct regions responsible for hinge binding and selectivity, allows for a rational and systematic approach to lead optimization. The integration of structural biology, biophysical characterization, and computational modeling is essential for unlocking the full potential of this privileged scaffold. Future efforts will likely focus on developing highly selective inhibitors for challenging kinase targets and exploring novel derivatization strategies to further improve drug-like properties.

References

  • Shokat Lab. Modified AutoDock for accurate docking of protein kinase inhibitors.
  • Rowlett, R. S. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • Veselinović, A., et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 2021. [Link]

  • Heffron, T. P., et al. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters, 2018. [Link]

  • Khan, M., et al. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 2023. [Link]

  • R., A., & S., J. R. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 2022. [Link]

  • R., A., & S., J. R. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 2022. [Link]

  • PubMed. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. [Link]

  • PubMed. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. [Link]

  • PubMed. Studying Protein–Ligand Interactions Using X-Ray Crystallography.
  • PubMed. Studying protein-ligand interactions using X-ray crystallography. [Link]

  • Liu, S., et al. In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 2022. [Link]

  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • Vieth, M., et al. Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 2008. [Link]

  • National Center for Biotechnology Information. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Elkins, J. M., et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 2019. [Link]

  • Roy, A., et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 2022. [Link]

  • Hampton Research. Crystallization of Protein-Ligand Complexes. 2020. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • National Center for Biotechnology Information. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. [Link]

  • Vieth, M., et al. Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 2008. [Link]

  • Kusakabe, K., et al. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry, 2015. [Link]

  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • Taylor & Francis Online. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

  • ResearchGate. Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient key precursor. [Link]

  • Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).

Sources

Foundational

Thermodynamic Stability of Piperidin-3-yl Methyl Pyridine Derivatives: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of piperidin-3-yl methyl pyridine derivatives.[1] These scaffolds are privileged structures in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of piperidin-3-yl methyl pyridine derivatives.[1] These scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1][2][3]

The stability of this scaffold is governed by three competing thermodynamic forces:

  • Conformational Free Energy: The equilibrium between axial and equatorial conformers of the piperidine ring.[1][2][3]

  • Protonation Thermodynamics: The significant

    
     gap between the piperidine (
    
    
    
    ) and pyridine (
    
    
    ) nitrogens.[1][2][3]
  • Redox Potential: The susceptibility of the methylene linker and secondary amine to oxidative degradation.[1][2][3]

Part 1: Structural Dynamics & Conformational Thermodynamics[1][3]

Conformational Energy Landscape

The piperidine ring exists in a dynamic equilibrium between two chair conformations.[1][2][3] For 3-substituted piperidines, the thermodynamic stability is dictated by the A-value (Gibbs free energy difference between equatorial and axial conformers).[2][3]

  • Dominant Conformer: The equatorial position is thermodynamically favored (

    
    ) to minimize 1,3-diaxial interactions with the axial hydrogens at C1 and C5.
    
  • The "Linker" Effect: The methylene bridge (

    
    ) connecting the pyridine ring provides rotational freedom, but also introduces a "gauche" effect if the piperidine nitrogen is protonated.[2][3]
    
Graphviz Visualization: Conformational Equilibrium

The following diagram illustrates the energy landscape and the transition between the unstable axial conformer and the stable equatorial conformer.

Conformation cluster_0 Steric Drivers Axial Axial Conformer (High Energy) +1.8 kcal/mol TS Transition State (Twist-Boat) +10.5 kcal/mol Axial->TS Ring Flip (k1) Equatorial Equatorial Conformer (Thermodynamic Sink) 0.0 kcal/mol TS->Equatorial Relaxation (k2) Equatorial->TS Thermal Excitation Factor1 1,3-Diaxial Repulsion Factor1->Axial Factor2 Pyridine-Piperidine Electrostatic Repulsion

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the equatorial isomer.[2][3]

Part 2: Thermodynamic Stability (pKa & Salt Formation)

The most critical thermodynamic parameter for this scaffold is the basicity differential.[1][2][3] This dictates solid-state stability (salt selection) and solubility.[1]

The Basicity Gap

There is a massive difference in proton affinity between the two nitrogen centers.[1][2][3]

CenterHybridizationApprox. pKa (Conj. Acid)Thermodynamic Implication
Piperidine Nitrogen

(Aliphatic)
10.8 - 11.2 Primary site of protonation.[1] High affinity for protons.[1][2][3]
Pyridine Nitrogen

(Aromatic)
5.2 - 5.4 Remains unprotonated at physiological pH unless in high acid.[1]
Salt Disproportionation Risk

Warning: If attempting to form a salt with a weak acid (pKa > 4), you risk salt disproportionation in the solid state.[1][2][3]

  • Mechanism:[4] The proton may loosely associate with the piperidine, but moisture can facilitate proton transfer or hydrolysis, reverting the salt to the free base and free acid.[1][2][3]

  • Recommendation: Use strong counter-ions (Cl⁻, HSO₄⁻, mesylate) to "lock" the proton on the piperidine nitrogen, ensuring a high melting point and stable lattice energy.[1][2][3]

Part 3: Chemical Stability & Degradation Pathways

While the pyridine ring is robust, the piperidine and the linker are susceptible to oxidative degradation.[2][3]

Primary Degradation Vectors[1][2]
  • N-Oxidation: The secondary amine of the piperidine is electron-rich and prone to oxidation by peroxides or metabolic enzymes (FMOs), forming the N-oxide.[3]

  • Benzylic Oxidation: The methylene group (

    
    ) attached to the pyridine ring is "benzylic-like." Radical attack here can lead to hydroxylation or ketone formation.[1][2][3]
    
  • Hoffman Elimination: Under extreme basic/thermal stress, quaternary ammonium salts of this scaffold can undergo ring opening.[1][2][3]

Graphviz Visualization: Degradation Pathways

Degradation cluster_Oxidation Oxidative Instability Parent Piperidin-3-yl Methyl Pyridine (Parent) NOxide Piperidine N-Oxide (Major Impurity) Parent->NOxide N-Oxidation Benzylic Linker Hydroxylation (CH2 -> CH-OH) Parent->Benzylic Radical Attack Salt Salt Formation (Protonation protects N) Parent->Salt + Strong Acid Oxidant Peroxides / O2 / Light Oxidant->Parent Ketone Linker Ketone (C=O) Benzylic->Ketone Further Ox.

Figure 2: Major degradation pathways.[1][2][3] Protonation (Salt Formation) significantly mitigates the N-Oxidation pathway.

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific derivative, follow these self-validating protocols.

Protocol A: Variable Temperature NMR (VT-NMR) for Conformational Barriers

Objective: Determine the coalescence temperature (


) and activation energy (

) of the piperidine ring flip.
  • Sample Prep: Dissolve 10 mg of compound in

    
     (for low temp) or 
    
    
    
    (for high temp).
  • Acquisition:

    • Start at 298 K. Acquire 1H NMR.[1][2][3]

    • Cool in 10 K increments down to 180 K (if using DCM).

    • Look for broadening and splitting of the axial/equatorial proton signals at C2 and C6.[1][2][3]

  • Calculation: Use the Gutowsky-Holm equation at

    
    :
    
    
    
    
    Where
    
    
    is the separation (Hz) between axial/equatorial signals at the slow exchange limit.
Protocol B: Forced Degradation (Stress Testing)

Objective: Identify the "weakest link" (likely the N-center or Linker).

Stress ConditionProcedureTarget Degradant
Oxidative 0.3%

, RT, 24h
N-Oxide (Mass shift +16)
Acidic 0.1 N HCl, 60°C, 48hHydrolysis (unlikely), Salt stability
Basic 0.1 N NaOH, 60°C, 48hEpimerization at C3 (if chiral)
Photolytic 1.2 million lux hoursBenzylic radical oxidation
Protocol C: Solid-State Thermodynamic Stability (DSC)

Objective: Distinguish between polymorphs and solvates.

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]

  • Method: Heat 2-5 mg sample from 30°C to 250°C at 10°C/min under

    
     purge.
    
  • Interpretation:

    • Sharp Endotherm: Pure crystalline melt (Thermodynamically stable).[1][2][3]

    • Broad Endotherm + Exotherm: Melt-recrystallization (Indicates metastable polymorph).[1]

    • Step Transition: Glass transition (

      
      ), indicating amorphous content (Thermodynamically unstable).[1][2][3]
      

References

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).[1][2][3] Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Link[2]

  • Saurav, K. R. (2024).[1][2][3][5] Basicity of Piperidine & Pyridine: Comparative pKa Analysis. Scribd/Brainly Technical Notes.[1][2][3] Link

  • Marciniec, B., & Ogrodowczyk, M. (2006).[1][2][3][6] Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica.[1][2][3][6] Link

  • Cai, T., et al. (2022).[1][2][3][7] Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research. Link

  • NIST Chemistry WebBook. Piperidine, 3-methyl- Thermochemical Data. National Institute of Standards and Technology.[1][2][3] Link

Sources

Exploratory

Role of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine in medicinal chemistry pharmacophores

Topic: Role of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine in Medicinal Chemistry Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine in Medicinal Chemistry Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) represents a high-value pharmacophore scaffold.[1][2] It bridges the gap between classic kinase hinge-binding motifs and the complex spatial requirements of protein-protein interaction (PPI) inhibitors, most notably in the Menin-MLL therapeutic axis.[1] This guide dissects the structural logic, synthetic pathways, and application of this moiety, moving beyond simple cataloging to explain why this scaffold is a privileged structure in oncology and immunology.[1]

Structural Anatomy & Pharmacophore Logic

The molecule is not merely a sum of its parts but a synergistic system designed to solve specific binding challenges. It consists of three distinct functional zones:

Functional ZoneChemical MoietyPharmacological Role
The Warhead 2-Aminopyridine Hinge Binder / H-Bond Anchor: Acts as a bidentate hydrogen bond donor/acceptor system.[1] In kinases, it binds the ATP-binding hinge region (e.g., Glu/Leu backbone).[1] In PPIs, it anchors to polar residues (e.g., Tyr276 in Menin).[1]
The Linker Methylene (-CH₂-) Rotational Decoupler: Provides a single degree of freedom, allowing the aromatic head and aliphatic tail to adopt non-planar conformations necessary to fit into deep, hydrophobic pockets without incurring high entropic penalties.[1]
The Anchor Piperidin-3-yl Solubility & Vectoring: The 3-substituted piperidine creates a chiral vector (unlike the symmetric 4-piperidine), directing substituents into specific sub-pockets (e.g., the F9 pocket of Menin).[1] The basic nitrogen (

) improves aqueous solubility and forms critical salt bridges.[1]
Pharmacophore Interaction Map

The following diagram illustrates the logical connectivity and interaction potential of the scaffold.

PharmacophoreMap Warhead 2-Aminopyridine (Hinge/Polar Anchor) Linker Methylene Linker (Rotational Freedom) Warhead->Linker C5 Attachment Target_Hinge Target: Kinase Hinge (Glu/Met Backbone) Warhead->Target_Hinge H-Bond Donor/Acceptor Anchor Piperidin-3-yl (Chiral Vector & Solubility) Linker->Anchor C3 Attachment Target_Pocket Target: Hydrophobic Pocket (Menin F9/P13) Anchor->Target_Pocket Van der Waals Target_Salt Target: Acidic Residue (Asp/Glu) Anchor->Target_Salt Ionic Interaction

Figure 1: Pharmacophore interaction map detailing the tripartite mechanism of action.

Primary Application: Menin-MLL Interaction Inhibitors[1][3][4][5][6]

The most critical application of this scaffold lies in the inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] The MLL fusion proteins drive leukemogenesis by binding to Menin.[1][3][4] Small molecule inhibitors must mimic the MLL peptide, specifically the Phenylalanine-9 (F9) and Proline-13 (P13) residues.[1]

Mechanism of Action

The 5-[(Piperidin-3-yl)methyl]pyridin-2-amine scaffold mimics the hydrophobic and polar contacts of the MLL peptide:

  • F9 Pocket Mimicry: The piperidine ring (often substituted or fused in advanced generations like Revumenib/SNDX-5613) occupies the deep hydrophobic pocket normally bound by F9.[1]

  • Tyr276 Interaction: The 2-aminopyridine moiety often forms a water-mediated or direct hydrogen bond with Tyr276 (or Tyr323 depending on numbering) of Menin, a hotspot for binding energy.[1]

  • Vector Control: The 3-position linkage allows the inhibitor to wrap around the Menin surface, mimicking the turn of the MLL peptide.[1]

Key Insight: Unlike flat aromatic inhibitors, the


 character of the piperidine ring allows for "escape from flatland," improving physicochemical properties (LogP, solubility) while maximizing shape complementarity with the globular Menin protein.[1]

Secondary Application: Kinase Inhibition[1]

While less specific than in Menin-MLL, this scaffold is a privileged motif in kinase inhibitors (e.g., HPK1 , AMPK , MEK ).[1]

  • Hinge Binding: The 2-aminopyridine is a "privileged" hinge binder.[1] The N1 nitrogen accepts an H-bond from the backbone amide NH, and the C2-amino group donates an H-bond to the backbone carbonyl.[1]

  • Solvent Front: The piperidine tail extends towards the solvent front, where the basic amine can be modified to tune permeability or recruit ubiquitin ligases (in PROTACs).

Synthetic Protocol: Negishi Cross-Coupling Strategy

The formation of the


 bond between the pyridine C5 and the methylene linker is the synthetic bottleneck. Traditional Suzuki coupling with alkyl-boronates can suffer from 

-hydride elimination.[1] The Negishi Coupling offers a robust, self-validating alternative.[1]
Experimental Workflow

Objective: Synthesis of tert-butyl 3-((6-aminopyridin-3-yl)methyl)piperidine-1-carboxylate.

Reagents:

  • A: 2-Amino-5-bromopyridine (protected as di-Boc or pivaloyl if necessary to prevent catalyst poisoning, though free amine is often tolerated with specific ligands).[1]

  • B: (1-(tert-butoxycarbonyl)piperidin-3-yl)methylzinc iodide (Prepared in situ).

  • Catalyst:

    
     or 
    
    
    
    / S-Phos.[1]
Step-by-Step Methodology
  • Zinc Reagent Preparation (In Situ):

    • Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in anhydrous THF under Argon.

    • Add tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (1.0 eq) dropwise at 40°C.

    • Stir for 2-4 hours. Validation: Aliquot quenched with iodine should show disappearance of starting iodide by TLC/LCMS.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-amino-5-bromopyridine (0.8 eq) and

      
       (0.05 eq) in THF.
      
    • Transfer the organozinc solution (from Step 1) via cannula to the aryl halide solution.[1]

    • Heat to 60°C for 12 hours.

  • Workup & Purification:

    • Quench with saturated

      
      .[1] Extract with EtOAc.[1]
      
    • Purify via flash chromatography (DCM/MeOH gradient).[1]

    • Yield Expectation: 65-80%.[1]

  • Deprotection (Optional):

    • Treat with TFA/DCM (1:[1]4) to yield the free amine title compound.

Synthesis Logic Diagram

SynthesisPath Zinc Activated Zn Dust (THF, TMSCl) OrganoZinc Organozinc Intermediate (R-Zn-I) Zinc->OrganoZinc AlkylIodide N-Boc-3-(iodomethyl)piperidine AlkylIodide->OrganoZinc ArylHalide 2-Amino-5-bromopyridine Coupling Negishi Coupling Pd(dppf)Cl2, 60°C ArylHalide->Coupling OrganoZinc->Coupling Product Protected Scaffold (N-Boc-5-[(Piperidin-3-yl)methyl]pyridin-2-amine) Coupling->Product

Figure 2: Negishi cross-coupling workflow for the synthesis of the core scaffold.[1]

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold attractive for lead optimization.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 191.28 DaLeaves ample room for elaboration (Rule of 5 compliant).[1]
cLogP ~0.8 - 1.2Highly hydrophilic; allows attachment of lipophilic tails without crashing solubility.[1]
PSA (Polar Surface Area) ~50 ŲGood membrane permeability range (<140 Ų).[1]
pKa (Piperidine N) ~9.5Protonated at physiological pH; ideal for salt bridges (e.g., to Asp/Glu).[1]
Rotatable Bonds 2Low entropic penalty upon binding.

References

  • Grembecka, J., et al. (2012).[1][3] Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction.[1][5][3][6][7][4] Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Ren, J., et al. (2016).[1][5][4] Design and synthesis of benzylpiperidine inhibitors targeting the menin–MLL1 interface. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][1]

  • Syndax Pharmaceuticals. (2022).[1][8] Revumenib (SNDX-5613) Clinical Data and Structure. Retrieved from [Link][1]

  • US Patent 7,208,603 B2. (2007).[1] Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from [1]

Sources

Foundational

Literature review of pyridin-2-amine derivatives in drug discovery

Executive Summary The pyridin-2-amine (2-aminopyridine) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-2-amine (2-aminopyridine) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to modern precision oncology agents. Its versatility stems from its dual capability to function as a robust hydrogen bond donor-acceptor (D-A) motif within enzyme active sites—particularly kinase hinge regions—and its tunable physicochemical properties that modulate solubility and metabolic stability.

This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of pyridin-2-amine derivatives, providing actionable protocols for researchers engaged in lead optimization.

Structural Logic & Physicochemical Properties[1][2]

The "Warhead" Architecture

The pyridin-2-amine moiety is distinct from its benzene analog (aniline) due to the presence of the endocyclic nitrogen. This atom introduces a significant dipole and a specific hydrogen-bonding vector essential for target engagement.

  • Hydrogen Bonding Motif: In physiological conditions, the scaffold typically adopts the amino tautomer (rather than the imino form).

    • Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (A).

    • Exocyclic Amine (C2-NH2): Acts as a Hydrogen Bond Donor (D).

  • Kinase Hinge Binding: This D-A motif is perfectly complementary to the backbone carbonyl and amide NH groups found in the hinge region of ATP-dependent kinases. This interaction mimics the adenine ring of ATP, making pyridin-2-amines potent ATP-competitive inhibitors.

Tautomerism and pKa

Understanding the electronic state of the ring is critical for binding affinity prediction.

  • Protonation Site: Unlike anilines, protonation of pyridin-2-amine occurs at the ring nitrogen (N1) , not the exocyclic amine. The resulting cation is resonance-stabilized (amidine-like resonance).

  • pKa Values: The pKa of the conjugate acid is approximately 6.86. Substituents on the ring dramatically shift this value; electron-withdrawing groups (e.g., -F, -CF3) lower the pKa, reducing basicity and often improving membrane permeability by maintaining the neutral species at physiological pH (7.4).

Visualization: The Hinge Binding Mode

The following diagram illustrates the interaction of a generic pyridin-2-amine inhibitor (modeled after Crizotinib) with a kinase hinge region.

G Figure 1: Bidentate binding mode of pyridin-2-amine at the kinase hinge region (e.g., ALK/c-Met). cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Pyridin-2-amine Inhibitor Glu_CO Glu-C=O (Acceptor) Met_NH Met-NH (Donor) Ring_N Ring N (Acceptor) Met_NH->Ring_N H-Bond (3.0 Å) Exo_NH Exocyclic NH (Donor) Exo_NH->Glu_CO H-Bond (2.9 Å)

Synthetic Methodologies

The construction of pyridin-2-amine derivatives has evolved from harsh nucleophilic substitutions to elegant transition-metal-catalyzed couplings.

The Buchwald-Hartwig Amination (Modern Standard)

For late-stage functionalization, particularly with electron-rich or neutral pyridine rings, Palladium-catalyzed cross-coupling is the industry standard.

  • Why: It tolerates a wide range of functional groups and avoids the high temperatures required for SNAr.

  • Key Parameters:

    • Catalyst: Pd2(dba)3 or Pd(OAc)2.

    • Ligand: Bidentate ligands like Xantphos or BINAP are crucial to prevent catalyst poisoning by the pyridine nitrogen.

    • Base: Cs2CO3 or NaOtBu (depending on substrate acidity).

Nucleophilic Aromatic Substitution (SNAr)

Still widely used for electron-deficient pyridines (e.g., those with -NO2, -CN, or -CF3 at C3/C5).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Leaving Group: F > Cl > Br (Fluorine is best due to high electronegativity stabilizing the transition state).

Synthetic Decision Tree

Synthesis Figure 2: Synthetic route selection based on electronic properties of the pyridine substrate. Start Target: Pyridin-2-amine Derivative Check Is the Pyridine Ring Electron Deficient? (Contains NO2, CN, CF3?) Start->Check SNAr Method: SNAr Substitution Check->SNAr Yes Buchwald Method: Buchwald-Hartwig Coupling Check->Buchwald No Yes Yes Cond_SNAr Conditions: LG = F or Cl Base: K2CO3/DIPEA Solvent: DMSO/DMF, Heat SNAr->Cond_SNAr No No (Electron Neutral/Rich) Cond_BW Conditions: LG = Br, I, OTf Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3, Dioxane, 100°C Buchwald->Cond_BW

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

The most prominent application is in Type I kinase inhibitors.

  • Case Study: Crizotinib (Xalkori)

    • Target: ALK / c-Met / ROS1.

    • Structure: Contains a 2-amino-3-benzyloxypyridine moiety.

    • Mechanism:[1][2][3][4][5] The 2-aminopyridine ring anchors the molecule into the ATP binding pocket.[1] The exocyclic amine H-bonds to the backbone carbonyl of Glu1197 , while the ring nitrogen accepts a proton from Met1199 (in ALK).

    • Significance: This scaffold provided the necessary potency and selectivity profile to become the first-in-class ALK inhibitor.

Inflammation: NSAIDs

Before the kinase era, pyridin-2-amines were utilized for their stability and metabolic properties in COX inhibitors.

  • Case Study: Piroxicam (Feldene)

    • Target: COX-1 / COX-2.

    • Structure: A benzothiazine carboxamide where the amide nitrogen is part of a pyridin-2-yl group.

    • Role: The pyridine ring modulates the acidity of the enolic hydroxyl group (pKa ~6.3) and influences the drug's partition coefficient.

Comparative Data: Key Drugs
Drug NamePrimary TargetScaffold SubtypeBinding ModeFDA Approval
Crizotinib ALK / c-Met3-substituted-pyridin-2-amineHinge Binder (ATP competitive)2011
Piroxicam COX-1/2N-(pyridin-2-yl)amideAllosteric/Channel modulation1982
Sulfapyridine DHPS (Bacteria)N-(pyridin-2-yl)sulfonamideSubstrate mimic (PABA)1939
Abemaciclib CDK4/6Pyridin-2-yl substituent*Hydrophobic pocket interaction2017

*Note: In Abemaciclib, the primary hinge binder is a 2-aminopyrimidine, but the molecule contains a crucial pyridine substituent that aids in selectivity.

Experimental Protocols

Protocol: Buchwald-Hartwig Synthesis of 2-Aminopyridines

Use this protocol for coupling aryl amines to 2-bromopyridines when SNAr fails.

Reagents:

  • 2-Bromopyridine derivative (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 eq) - Preferred over NaOtBu for functional group tolerance.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids Addition: Add Pd2(dba)3, Xantphos, and Cs2CO3 to the vial.

  • Substrate Addition: Add the 2-bromopyridine and the amine. If solids, add in step 2. If liquids, add via syringe after solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 - 0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove O2 (critical for Pd cycle).

  • Reaction: Seal the vial and heat to 100°C for 12-18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Validation Check:

  • TLC:[2] Look for the disappearance of the non-polar bromide spot and appearance of a more polar fluorescent spot (amine).

  • NMR: Diagnostic shift of the pyridine C3-H proton upfield due to the electron-donating amino group.

Protocol: Kinase Inhibition Assay (ADP-Glo)

Standard assay to verify activity of synthesized derivatives.

  • Preparation: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Enzyme Mix: Dilute purified ALK or c-Met kinase (approx. 1-5 ng/well) in buffer.

  • Substrate Mix: Prepare ATP (at Km) and peptide substrate (e.g., Poly-Glu-Tyr).

  • Inhibitor: Add synthesized pyridin-2-amine derivative (serially diluted in DMSO) to the plate.

  • Reaction: Incubate Kinase + Substrate + Inhibitor for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Inhibitor] to determine IC50.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[6] Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Lombardino, J. G., & Wiseman, E. H. (1972). Piroxicam and other anti-inflammatory N-heterocyclic carboxamides of 1,2-benzothiazine 1,1-dioxide.[7][8][9] Journal of Medicinal Chemistry. Link

  • Rao, R. N., & Chanda, K. (2022).[10] 2-Aminopyridine – an unsung hero in drug discovery.[10] Chemical Communications. Link

  • U.S. Food and Drug Administration (FDA). (2011). FDA Approval for Crizotinib. Link

Sources

Exploratory

Solubility profile of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine in organic solvents vs water

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Executive Summary This technical guide provides a comprehensive solubility profile for 5-[(Piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Executive Summary

This technical guide provides a comprehensive solubility profile for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS: 1197333-44-0 / 1337747-83-7 analog), a critical pharmacophore often utilized in the synthesis of CDK and JAK inhibitors (e.g., Abemaciclib analogs).[1][2]

Effective utilization of this intermediate requires a nuanced understanding of its pH-dependent solubility driven by its dual-nitrogen architecture.[1][2] This guide details the theoretical solubility profile, experimental validation protocols, and solvent selection strategies for purification and formulation.[1]

Molecular Architecture & Theoretical Profiling

To predict solubility behavior, we must first analyze the ionization centers of the molecule.[1] The compound possesses two distinct basic centers that dictate its phase distribution.[1]

FeatureChemical MoietyApprox.[1][3][4][][6][7][8][9][10][11][12] pKaBehavior at pH 7.4Solubility Impact
Site A Piperidine (Secondary Amine)~11.0Protonated (

)
High aqueous solubility; requires high pH (>12) to extract into organics.[1][2]
Site B Pyridin-2-amine (Ring Nitrogen)~6.7Mostly NeutralModerate polarity; H-bond acceptor.[1][2]
Linker Methylene BridgeN/ANeutralAdds minimal lipophilicity.[1]

Calculated Properties:

  • Molecular Weight: 191.28 g/mol [1][2][9]

  • LogP (Predicted): ~1.1 (Moderately hydrophilic)[2]

  • H-Bond Donors: 2 (Exocyclic amine, Piperidine NH)[1][2]

  • H-Bond Acceptors: 3

Ionization-Dependent Solubility Logic

The solubility of this molecule is bimodal .[1][2] In acidic media (pH < 6), it exists as a highly soluble di-cation.[1][2] In basic media (pH > 12), it exists as a neutral, lipophilic species soluble in organic solvents.[1]

Ionization Acid Acidic Medium (pH < 5) Species: Dication (+2) Physio Physiological (pH 7.4) Species: Monocation (+1) Acid->Physio Deprotonation of Pyridine N Basic Basic Medium (pH > 11) Species: Neutral (0) Physio->Basic Deprotonation of Piperidine NH

Figure 1: Ionization states governing phase distribution.

Solubility Profile: Organic Solvents vs. Water

The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle and the compound's polarity.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Aqueous (Acidic) 0.1N HCl, Acetate BufferHigh (>50 mg/mL) Forms highly soluble hydrochloride salts.[1][2] Ideal for stock preparation if stability allows.[1]
Aqueous (Neutral) PBS (pH 7.4), WaterModerate Limited by the lipophilic pyridine ring, though the charged piperidine aids dissolution.[1]
Polar Aprotic DMSO, DMF, DMAVery High (>100 mg/mL) Gold Standard for stock solutions.[1][2] Disrupts intermolecular H-bonds effectively.[1][2]
Polar Protic Methanol, EthanolGood Solubility increases with temperature.[1] Useful for recrystallization.[1][10][11]
Chlorinated Dichloromethane (DCM), ChloroformGood (Neutral Form) Excellent for extraction only if pH is adjusted to >11 to neutralize the piperidine.[1][2]
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble The molecule is too polar.[1] These are effective anti-solvents for precipitation.[1]

Experimental Protocols

Do not rely solely on literature values. Polymorphism and salt forms (e.g., HCl vs. free base) drastically alter solubility.[1] Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use this for formulation development and precise physical chemistry data.[1][2]

  • Preparation: Weigh 5 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (buffer or organic).[1]

  • Equilibration: Shake at 25°C for 24 hours (use a rotary shaker).

    • Check: If the solution becomes clear, add more solid until a suspension persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure low drug binding).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Validation: Construct a 5-point calibration curve using a DMSO stock solution to ensure linearity.[1][2]

Protocol B: Kinetic Solubility (High Throughput)

Use this for biological assay screening to prevent precipitation in media.[2]

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Spike the DMSO stock into aqueous buffer (e.g., PBS) to reach final concentrations of 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV-absorbance at 620 nm (where the compound does not absorb).[1][2]

    • Result: An increase in absorbance indicates precipitation (Solubility Limit Reached).[1][2]

Workflow: Solvent Selection for Synthesis & Extraction

The following decision tree guides the researcher in selecting the correct solvent system based on the process stage.

SolventWorkflow Start Start: Solvent Selection Goal What is the Goal? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Workup Extraction/Purification Goal->Workup Analysis Analysis (HPLC/NMR) Goal->Analysis PolarRxn Use DMF or DMSO (High Solubility) Reaction->PolarRxn pHCheck Check pH Workup->pHCheck NMR DMSO-d6 or MeOD Analysis->NMR Acidic pH < 7: Stays in Aqueous pHCheck->Acidic Acidic Basic pH > 12: Extract into DCM/EtOAc pHCheck->Basic Basic

Figure 2: Decision tree for solvent selection based on experimental intent.

Implications for Drug Development

Formulation Strategy
  • Salt Selection: Due to the basic piperidine nitrogen, this compound is an excellent candidate for salt formation.[1]

    • Recommendation: Screen Hydrochloride or Mesylate salts to improve aqueous solubility for in vivo studies.[1]

  • Stability Warning: Avoid storing DMSO stock solutions for >1 month at room temperature. Primary amines can slowly oxidize or react with impurities in DMSO.[1] Store at -20°C.

Purification (Flash Chromatography)
  • Stationary Phase: Standard Silica Gel is acidic and may bind the basic piperidine strongly, leading to "streaking" or yield loss.[1]

  • Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or Ammonium Hydroxide to the DCM/Methanol mobile phase.[1][2] This competes for the acidic silica sites and ensures the compound elutes as a sharp band.[1]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 122156835: 5-[(piperidin-3-yl)methyl]pyridin-2-amine.[1][2] Retrieved from [Link][2]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just for physical chemists.[1] Drug Discovery Today. Retrieved from [Link][2]

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Functionality. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Foundational

In Silico Docking Studies of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Ligands

Executive Summary & Pharmacophore Context The scaffold 5-[(Piperidin-3-yl)methyl]pyridin-2-amine represents a classic "privileged structure" in kinase inhibitor design. As a Senior Application Scientist, I often see this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The scaffold 5-[(Piperidin-3-yl)methyl]pyridin-2-amine represents a classic "privileged structure" in kinase inhibitor design. As a Senior Application Scientist, I often see this motif utilized to target the ATP-binding cleft of Serine/Threonine kinases (e.g., ROCK1, CDK2) or Tyrosine kinases (e.g., ALK).

The structural logic is bipartite:

  • The Hinge Binder: The 2-aminopyridine moiety functions as an adenine mimetic, forming a bidentate hydrogen bond network with the kinase hinge region.

  • The Solubilizing Tail: The (piperidin-3-yl)methyl group extends into the solvent-exposed region or the ribose-binding pocket. Crucially, the basic piperidine nitrogen (pKa ≈ 10–11) provides a site for protonation, enabling salt-bridge formation with conserved acidic residues (often Aspartate or Glutamate) within the active site.

This guide details a rigorous in silico docking protocol for this ligand class, moving beyond "button-pushing" to address critical factors like tautomerism, protonation states, and stereoselectivity.

Molecular Mechanics & Ligand Preparation[1][2][3]

The success of any docking campaign relies on the quality of the input structures. For this specific ligand, standard preparation scripts often fail to capture three critical physicochemical properties.

Tautomeric States (The 2-Aminopyridine Trap)

The 2-aminopyridine group can exist in two tautomeric forms: the amino-pyridine and the imino-dihydropyridine .

  • Critical Insight: In the context of kinase hinge binding, the amino form is almost exclusively the bioactive conformer. It presents a Donor-Acceptor (D-A) motif required to pair with the backbone Carbonyl and Amide NH of the kinase hinge.

  • Protocol: Force the tautomer enumeration to prioritize the aromatic amino form. Discard imino variants unless specific quantum mechanical data suggests otherwise for your specific derivative.

Protonation & pKa

The piperidine secondary amine is highly basic.

  • pKa Context: The pKa is typically 10.0–11.0. At physiological pH (7.4), this amine is >99.9% protonated (cationic).

  • Docking Consequence: You must dock the protonated species. Docking the neutral species will miss high-affinity electrostatic interactions (salt bridges) with residues like Asp160 (in ROCK1) or similar conserved aspartates in CDKs.

Stereochemistry (Chirality Check)

The structure contains a chiral center at the 3-position of the piperidine ring.

  • Action: Unless the sample is enantiopure, you must generate and dock both (R) and (S) enantiomers . The spatial orientation of the piperidine nitrogen relative to the pyridine ring differs significantly between enantiomers, often resulting in >100-fold potency differences.

Ligand Preparation Workflow (DOT Visualization)

LigandPrep Input Input SMILES 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Stereo Stereoisomer Generation (R) and (S) Enantiomers Input->Stereo Ionization Ionization (pH 7.0 +/- 2.0) Enforce Piperidine NH+ Stereo->Ionization Tautomer Tautomer Check Prioritize 2-Amino form Ionization->Tautomer Discard Imino ConfGen Conformational Search (Chair vs Boat) Tautomer->ConfGen Output Docking-Ready Ligands (.sdf / .mol2) ConfGen->Output

Figure 1: Ligand preparation workflow emphasizing stereochemistry and ionization states specific to the aminopyridine-piperidine scaffold.

Target Selection & Receptor Grid Generation

For this guide, we will use ROCK1 (Rho-associated protein kinase 1) as the model system, given the high affinity of aminopyridine/isoquinoline scaffolds (like Fasudil) for this target.

  • PDB Reference: 2ETR (Crystal structure of ROCK1 with Fasudil).

Protein Preparation
  • Water Management: In ROCK1 (and many kinases), there is often a conserved water molecule bridging the ligand and the catalytic loop.

    • Protocol: Analyze the crystallographic waters. If a water molecule forms 3+ hydrogen bonds with the protein/native ligand, retain it as part of the receptor. For 2ETR, strip solvent except for waters within 5Å of the ATP pocket if they mediate bridging.

  • H-Bond Optimization: Optimize the H-bond network using a tool like PROPKA. Ensure Histidine tautomers (HIE/HID/HIP) are set correctly based on the local environment.

Grid Box Definition
  • Center: Define the grid center using the centroid of the co-crystallized ligand (e.g., Fasudil in 2ETR).

  • Dimensions: A box size of 20Å x 20Å x 20Å is usually sufficient.

  • Constraints (Optional but Recommended):

    • Hinge Constraint: Define a hydrogen bond constraint on the backbone amide of Met156 (in ROCK1). This forces the 2-aminopyridine to adopt the correct hinge-binding pose, reducing false positives.

Docking Protocol & Scoring

Search Algorithm

Use a genetic algorithm (e.g., GOLD) or a systematic search (e.g., Glide, AutoDock Vina).

  • Precision: Set precision to "Standard" (SP) for initial screening, but "Extra Precision" (XP) is required for this scaffold to accurately penalize desolvation of the piperidine ring if it doesn't find a polar partner.

Interaction Fingerprint (The "Truth" Test)

A valid pose for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine must exhibit the following interactions. If these are missing, the pose is likely an artifact.

Interaction TypeLigand AtomProtein Residue (ROCK1 numbering)Mechanism
H-Bond (Acceptor) Pyridine Nitrogen (N1)Met156 (Backbone NH)Hinge Binding (Essential)
H-Bond (Donor) 2-Amino Group (-NH2)Met156 (Backbone CO)Hinge Binding (Essential)
Salt Bridge / H-Bond Piperidine NH+Asp160 or Glu Electrostatic clamp
Van der Waals Pyridine RingLeu205 / Ala215 Hydrophobic Sandwich
Interaction Pathway Diagram (DOT Visualization)

Interactions Ligand_Core 2-Aminopyridine Core Hinge Hinge Region (Met156) Ligand_Core->Hinge Bidentate H-Bonds (Donor/Acceptor) Hydrophobic Hydrophobic Clamp (Leu205, Ala215) Ligand_Core->Hydrophobic Pi-Alkyl / VdW Ligand_Tail Piperidine Tail (Protonated) Acidic_Res Acidic Pocket (Asp160) Ligand_Tail->Acidic_Res Salt Bridge (Charge-Charge)

Figure 2: Critical interaction map for 2-aminopyridine ligands in the ROCK1 active site. The salt bridge is the key differentiator for potency.

Post-Docking Analysis: MM-GBSA

Docking scores (e.g., -8.5 kcal/mol) are often inaccurate for ranking congeners. For this scaffold, calculating the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) binding free energy is highly recommended.

  • Minimization: Allow the ligand and protein side chains within 5Å to relax.

  • Solvation Model: Use an implicit solvent model (VSGB 2.0).

  • Outcome: The

    
     from MM-GBSA will better account for the desolvation penalty of the cationic piperidine, providing a more realistic ranking of the (R) vs (S) enantiomers.
    

References

  • Liao, C., et al. (2010). "Docking and molecular dynamics studies of peroxisome proliferator-activated receptor γ." Journal of Molecular Modeling. (Cited for general docking methodology of pyridine derivatives).

  • Jacobs, M., et al. (2000). "The structure of the protein kinase ROCK1 bound to the inhibitor Fasudil." Protein Data Bank.[1] (The primary structural template for 2-aminopyridine/isoquinoline docking).

  • Kibou, Z., et al. (2022).[2] "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules. (Provides experimental validation of 2-aminopyridine docking protocols).

  • Liu, S., et al. (2019). "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry. (Validates the specific scaffold in kinase inhibition context).

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. (Authoritative source on amine pKa in drug design).

Sources

Exploratory

The Pyridine-Piperidine Nexus: Synthetic Evolution of a Privileged Scaffold

This guide serves as a technical whitepaper on the development, synthesis, and application of piperidine-substituted pyridine intermediates . It is designed for medicinal chemists and process scientists, moving beyond ba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the development, synthesis, and application of piperidine-substituted pyridine intermediates . It is designed for medicinal chemists and process scientists, moving beyond basic textbook definitions to explore the strategic evolution of this privileged scaffold.

Executive Summary

The piperidine-substituted pyridine motif represents a "super-scaffold" in medicinal chemistry, bridging the gap between the aromatic, electron-deficient pyridine (a bioisostere of benzene with improved water solubility) and the saturated, three-dimensional piperidine (the most common nitrogen heterocycle in FDA-approved drugs).

This structural chimera is critical in the synthesis of antihistamines (e.g., Loratadine , Desloratadine ), antipsychotics (e.g., Risperidone , Paliperidone ), and modern kinase inhibitors. Historically, access to these intermediates relied on non-selective reductions of bipyridines. Today, the field has shifted toward precision cross-coupling and radical-mediated C-H functionalization (Minisci-type reactions), allowing for late-stage diversification without protecting group manipulation.

Structural Significance & Pharmacophore Logic

The "Best of Both Worlds" Hypothesis

The combination of pyridine and piperidine offers a unique pharmacological profile:

  • pKa Modulation: The pyridine nitrogen (pKa ~5.2) serves as a weak hydrogen bond acceptor, while the piperidine nitrogen (pKa ~10-11) is a strong base, often protonated at physiological pH to improve solubility and lysosomal trapping.

  • Pi-Stacking & 3D Geometry: The pyridine ring engages in

    
     stacking (e.g., in the H1 receptor pocket), while the piperidine ring provides a rigid, chair-conformation spacer that directs substituents into specific hydrophobic sub-pockets.
    
Common Regioisomers
  • 4-(4-Piperidinyl)pyridine: The linear "dumbbell" shape found in Loratadine.

  • 2-(3-Piperidinyl)pyridine: Often used in nicotinic acetylcholine receptor (nAChR) ligands.

Historical Evolution of Synthetic Methodologies

The synthesis of these intermediates has evolved through three distinct eras.

Era 1: The Reductive Approach (1950s–1980s)

Early syntheses relied on the partial hydrogenation of 4,4'-bipyridine or 4-phenylpyridine analogues.

  • Mechanism: Heterogeneous catalysis (PtO₂, Pd/C) under high pressure H₂.

  • Limitations:

    • Over-reduction: Difficult to stop at the piperidine-pyridine stage without reducing the pyridine ring.

    • Catalyst Poisoning: The basic pyridine nitrogen coordinates strongly to metal surfaces, deactivating the catalyst.

    • Selectivity: Poor control over cis/trans stereochemistry in substituted rings.

Era 2: The Cross-Coupling Revolution (1990s–2010s)

The advent of Pd-catalyzed cross-coupling allowed for the convergent assembly of the two rings.

  • Suzuki-Miyaura: Coupling of Pyridyl-boronic acids with Piperidinyl-halides (or vinyl triflates followed by reduction).

  • Negishi: Use of Pyridyl-zinc reagents.

  • Advantage: Modular synthesis; tolerates functional groups incompatible with harsh hydrogenation.

Era 3: C-H Activation & Radical Chemistry (2015–Present)

Modern methods utilize Minisci-type radical additions to directly attach piperidine fragments to the pyridine core, often using photoredox catalysis to generate radicals from carboxylic acids or alcohols under mild conditions.

Visualization: Synthetic Pathway Evolution

SyntheticEvolution cluster_0 Era 1: Classical Reduction cluster_1 Era 2: Cross-Coupling cluster_2 Era 3: Minisci C-H Activation Bipyridine 4,4'-Bipyridine H2_Cat H₂ / PtO₂ (High Pressure) Bipyridine->H2_Cat Mix Mixture: Py-Py / Py-Pip / Pip-Pip H2_Cat->Mix PyBorone Pyridine-B(OH)₂ PdCat Pd(PPh₃)₄ Suzuki Coupling PyBorone->PdCat PipHalide Piperidine-X PipHalide->PdCat Product2 Pyridine-Piperidine (Single Isomer) PdCat->Product2 Pyridine Pyridine (H+) Radical Photoredox / Ag+ Decarboxylation Pyridine->Radical PipAcid Piperidine-COOH PipAcid->Radical Product3 C2/C4-Substituted Pyridine-Piperidine Radical->Product3

Caption: Evolution from non-selective reduction (Era 1) to modular coupling (Era 2) and direct C-H functionalization (Era 3).

Case Study: The Loratadine Intermediate

The synthesis of Loratadine (Claritin) hinges on the formation of a tricyclic core containing a piperidine-pyridine linkage.

The Challenge

The key intermediate is 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine . The critical bond formation is between the C4 of the piperidine and the C11 of the tricyclic system.

Industrial Route (Grignard/Dehydration)
  • Lithiation/Grignard: 4-Chloro-N-methylpiperidine is converted to its Grignard reagent.[1]

  • Addition: The Grignard reagent attacks the ketone of the tricyclic ketone (8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-one).

  • Dehydration: The resulting tertiary alcohol is dehydrated (often using acids like H₂SO₄ or via McMurry coupling variations) to form the exocyclic double bond.

Modern Optimization

Recent process improvements utilize McMurry coupling (TiCl₄/Zn) to directly couple the ketone and the piperidone, avoiding the unstable Grignard intermediate and improving yield by >20%.

Technical Deep Dive: The Minisci Reaction

For research-scale synthesis of novel piperidine-pyridine analogues, the Minisci reaction is currently the method of choice due to its operational simplicity and ability to use feedstock chemicals (carboxylic acids).

Mechanism

It involves the generation of a nucleophilic alkyl radical (from a piperidine carboxylic acid) which attacks a protonated (electron-deficient) pyridine.

Visualization: Minisci Radical Cycle

MinisciCycle Start Piperidine-4-COOH Oxidant AgNO₃ / (NH₄)₂S₂O₄ Oxidative Decarboxylation Start->Oxidant Radical Piperidinyl Radical (•R) Oxidant->Radical -CO₂ Transition Radical Cation Intermediate Radical->Transition + Pyridine-H⁺ Pyridine Pyridine-H⁺ (Activated Substrate) Pyridine->Transition ReAromatization -H⁺ / -e⁻ Re-aromatization Transition->ReAromatization Product 4-(Piperidinyl)pyridine ReAromatization->Product

Caption: Mechanism of the Minisci reaction: Oxidative decarboxylation followed by radical addition to the activated heterocycle.[2]

Experimental Protocols

Protocol A: Modern Minisci Alkylation (Small Scale)

Recommended for rapid library generation of 2- or 4-substituted pyridines.

Reagents:

  • Pyridine substrate (1.0 equiv)[3]

  • N-Boc-piperidine-4-carboxylic acid (2.0 equiv)

  • AgNO₃ (0.2 equiv)

  • (NH₄)₂S₂O₈ (2.0 equiv)

  • TFA (1.0 equiv)

  • Solvent: DCM/Water (biphasic)

Procedure:

  • Dissolution: Dissolve the pyridine and carboxylic acid in a 1:1 mixture of DCM and water. Add TFA to protonate the pyridine.

  • Catalyst Addition: Add AgNO₃ followed by (NH₄)₂S₂O₈.

  • Reaction: Stir vigorously at 40°C for 12 hours. The evolution of CO₂ gas indicates reaction progress.

  • Workup: Basify with NaOH (aq) to pH >10. Extract with DCM.

  • Purification: The product is purified via silica gel chromatography (MeOH/DCM gradient).

    • Note: The Boc group is usually stable under these mild oxidative conditions, but TFA may cause partial deprotection if concentration is high.

Protocol B: Classical Hydrogenation (Scale-Up)

Recommended for converting 4-(pyridin-4-yl)pyridine to 4-(piperidin-4-yl)pyridine.

Reagents:

  • 4,4'-Bipyridine[1]

  • Catalyst: PtO₂ (Adams' catalyst) or 5% Rh/C

  • Solvent: Acetic Acid (Glacial)

  • Hydrogen source: H₂ gas (50 psi)

Procedure:

  • Setup: Charge a Parr shaker vessel with bipyridine and acetic acid.

  • Catalyst: Carefully add PtO₂ (5 wt%). Caution: Pyrophoric dry catalyst.

  • Hydrogenation: Pressurize to 50 psi H₂. Shake at room temperature.

  • Monitoring: Monitor via H₂ uptake. Theoretical uptake is 3 moles H₂ per mole of substrate for one ring reduction.

  • Selectivity Control: To prevent reduction of both rings, stop the reaction immediately upon consumption of 3 equivalents of H₂.

  • Workup: Filter catalyst over Celite. Concentrate acetic acid. Neutralize with NaOH.

Comparison of Methodologies

FeatureClassical HydrogenationCross-Coupling (Suzuki)Minisci Radical Reaction
Atom Economy High (Add H₂)Low (Boronic waste)Moderate (CO₂ loss)
Selectivity Low (Over-reduction risk)High (Regiospecific)Moderate (C2 vs C4 mix)
Functional Tolerance Low (Halogens reduced)HighHigh
Cost Low (Cheap reagents)High (Pd catalysts)Low to Moderate
Scalability Excellent (Industrial)GoodModerate (Safety/Exotherm)

References

  • Minisci, F., et al. (1971).[4] "Nucleophilic character of alkyl radicals in substitution reactions of protonated nitrogen heterocycles." Tetrahedron, 27(15), 3575-3579. Link

  • Dunayevskiy, Y., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 28(3), 1339. Link

  • Wang, X., et al. (2024). "Synthesis Methods of Loratadine and Its Clinical Application Comparison." Journal of Medicine and Health, 4(2). Link

  • Proctor, R.S.J., & Phipps, R.J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 58(39), 13666-13699. Link

  • Roughley, S.D., & Jordan, A.M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Foundational

Metabolic Stability Predictions for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Motifs

Executive Summary The 5-[(Piperidin-3-yl)methyl]pyridin-2-amine motif represents a privileged scaffold in modern drug discovery, frequently appearing in Type I/II kinase inhibitors (e.g., targeting JAK, ALK) and GPCR lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-[(Piperidin-3-yl)methyl]pyridin-2-amine motif represents a privileged scaffold in modern drug discovery, frequently appearing in Type I/II kinase inhibitors (e.g., targeting JAK, ALK) and GPCR ligands. While the 2-aminopyridine acts as a critical hydrogen-bond donor/acceptor pair for hinge binding, and the piperidine ring modulates physicochemical properties (solubility, basicity), this architecture suffers from inherent metabolic liabilities.

This guide provides a rigorous framework for predicting, validating, and mitigating the metabolic instability of this specific pharmacophore. It moves beyond generic ADME advice to focus on the unique electronic and steric interplay between the electron-rich pyridine and the oxidatively labile saturated heterocycle.

Structural Analysis & Metabolic Liabilities[1][2][3]

To predict stability, we must first map the "soft spots" where cytochrome P450 (CYP) and Phase II enzymes attack.

The Piperidine Liability (Phase I)

The piperidine ring is the primary site of attrition. The cyclic amine nitrogen possesses a lone pair that stabilizes the formation of a radical cation intermediate during the CYP catalytic cycle.

  • 
    -Carbon Oxidation:  CYP450 enzymes (predominantly CYP3A4 and CYP2D6) abstract a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6 positions). This leads to an unstable carbinolamine, which collapses into a lactam or results in ring-opening.
    
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen to an N-oxide.

The Aminopyridine Liability (Phase II)

The 2-aminopyridine system is less prone to oxidative destruction than the piperidine but is a "magnet" for conjugation.

  • N-Glucuronidation: The exocyclic amine is a nucleophile. UGT enzymes (e.g., UGT1A4) can transfer glucuronic acid to this position, creating a highly polar metabolite that is rapidly excreted.

  • Ring Oxidation: While less common due to the electron-deficient nature of pyridine, the electron-donating amino group activates the ring at the C3 position for potential hydroxylation.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the parent scaffold.

MetabolicPathways Parent Parent Scaffold 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Met_A Metabolite A Piperidine Lactam (CYP-mediated) Parent->Met_A CYP3A4/2D6 (α-C Hydroxylation) Met_B Metabolite B Ring Opening (Aldehyde Intermediate) Parent->Met_B CYP3A4 (C-N Bond Scission) Met_C Metabolite C N-Glucuronide (Phase II Conjugate) Parent->Met_C UGT1A4 (Direct Conjugation) Met_D Metabolite D Pyridine N-Oxide Parent->Met_D FMO/CYP (N-Oxidation)

Figure 1: Divergent metabolic pathways for the aminopyridine-piperidine scaffold. Red nodes indicate high-risk clearance routes.

In Silico Prediction Strategies[4]

Before synthesis, computational modeling must be used to rank designs. A hierarchical approach is recommended, moving from rapid statistical models to high-level quantum mechanics.

Tier 1: Statistical & Machine Learning (QSAR)

Use tools like StarDrop (Optibrium) or ADMET Predictor (Simulations Plus) .

  • Method: These typically use P450 regioselectivity models based on ligand-based descriptors.

  • Application: Rapidly screen thousands of virtual analogs. Look for the "Metabolic Landscape" visualization to see if the piperidine C2/C6 positions are flagged as the highest Site of Metabolism (SOM).

Tier 2: Structure-Based (Docking & Reactivity)

If a crystal structure of the target CYP (e.g., CYP3A4) is available, use Schrödinger's Induced Fit Docking .

  • Method: Dock the molecule into the heme active site. Measure the distance between the heme iron and the piperidine

    
    -hydrogens.
    
  • Threshold: Distances < 6 Å suggest a high probability of metabolism.

Tier 3: Quantum Mechanics (DFT)

For the most critical lead compounds, calculate the Bond Dissociation Energy (BDE) of the C-H bonds using Density Functional Theory (DFT).

  • Protocol:

    • Optimize geometry using B3LYP/6-31G*.

    • Calculate the energy of the neutral molecule and the radical species formed after H-abstraction.

    • Interpretation: Lower BDE correlates exponentially with higher metabolic lability. A difference of 1-2 kcal/mol is significant.

Experimental Validation: The Microsomal Stability Assay

Do not rely solely on predictions. The following protocol is a self-validating system designed for high reproducibility.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Preparation:

    • Pre-warm buffer and microsomes to 37°C.[1]

    • Prepare test compound stock (10 mM in DMSO). Dilute to 1 µM final assay concentration (keeps DMSO < 0.1% to avoid CYP inhibition).

  • Incubation:

    • Metabolic Competency Check: Run positive controls (Testosterone for CYP3A4, Diclofenac for CYP2C9) and a negative control (Warfarin or a known stable analog).

    • Initiate reaction by adding NADPH (1 mM final).[2]

    • Total volume: 200 µL per well in a 96-well plate.

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

    • Transfer 50 µL aliquot into 150 µL Stop Solution (ACN).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.[2] The slope is

      
      .
      
Data Interpretation Table
ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)
Half-life (

)
> 60 min30 - 60 min< 30 min

(µL/min/mg)
< 1010 - 40> 40
Action Progress to PKAttempt structural fixDiscard / Major redesign

Structural Modification Strategies

If the scaffold fails the assay (High


), apply these medicinal chemistry tactics to block the specific metabolic pathways identified in Section 2.
Strategy A: Fluorine Scan (Steric/Electronic Block)

Replace the metabolically labile hydrogen atoms on the piperidine ring with fluorine.

  • Mechanism: The C-F bond is stronger than C-H and non-polarizable, preventing the CYP heme oxo-radical from abstracting the atom.

  • Placement: C2 or C6 positions of the piperidine. Note: This lowers the

    
     of the amine, which may affect solubility or target binding.
    
Strategy B: Deuteration (Kinetic Isotope Effect)

Replace H with Deuterium (D) at the


-carbon.
  • Mechanism: The C-D bond is shorter and stronger. This exploits the Kinetic Isotope Effect (KIE).

  • Pros: Minimal change to sterics or electronics.

  • Cons: Synthesis cost; sometimes CYP switches to a different "soft spot" (metabolic switching).

Strategy C: Rigidification (Conformational Restriction)

Bridge the piperidine ring (e.g., 8-azabicyclo[3.2.1]octane).

  • Mechanism: Prevents the ring from adopting the specific conformation required to present the

    
    -proton to the CYP heme iron.
    
Optimization Workflow Diagram

OptimizationLoop Start Unstable Lead (High CLint) Design Design Modifications (F-scan, Deuteration, Bridging) Start->Design Predict In Silico Filter (BDE Calc / SOM Prediction) Design->Predict Synth Synthesis Predict->Synth Top ranked Test HLM Assay (LC-MS/MS) Synth->Test Decision Is CLint < 10? Test->Decision Decision->Design No (Iterate) Success Advance to In Vivo PK Decision->Success Yes

Figure 2: Iterative optimization cycle for stabilizing the piperidine-aminopyridine motif.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate/AstraZeneca. Link

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Application Note: Scalable Synthesis Protocols for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Executive Summary The moiety 5-[(piperidin-3-yl)methyl]pyridin-2-amine is a "privileged scaffold" in modern oncology, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Executive Summary

The moiety 5-[(piperidin-3-yl)methyl]pyridin-2-amine is a "privileged scaffold" in modern oncology, serving as the critical pharmacophore for Menin-MLL interaction inhibitors (e.g., analogs of Revumenib/SNDX-5613 and Ziftomenib/KO-539).[1] These small molecules disrupt the binding of Menin to the KMT2A (MLL1) fusion protein, a key driver in specific acute leukemias.[1][2]

This guide details a scalable, convergent synthetic route. Unlike traditional linear syntheses, we utilize a Suzuki-Miyaura sp²-sp³ Cross-Coupling strategy via a hydroboration intermediate.[1] This approach minimizes side reactions (such as alkene isomerization common in Heck protocols) and allows for the modular assembly of the methylene linker—a challenging structural feature to install on scale.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C(sp³)-C(sp²) bond linking the piperidine methylene group and the pyridine ring.

  • Challenge: Direct alkylation of pyridines is low-yielding; Heck coupling requires subsequent hydrogenation and risks endo/exo double bond migration.

  • Solution: A "Hydroboration-Coupling" sequence. We generate a primary alkylborane from an exocyclic alkene (3-methylenepiperidine) and couple it with a protected halopyridine.

Pathway Visualization

Retrosynthesis Target Target: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Disconnection Disconnection: Suzuki-Miyaura C(sp3)-C(sp2) Target->Disconnection Retrosynthesis FragmentA Electrophile: N-Pivaloyl-2-amino-5-bromopyridine Disconnection->FragmentA Intermediate Intermediate: Organoborane Adduct (via 9-BBN Hydroboration) Disconnection->Intermediate FragmentB Nucleophile Precursor: N-Boc-3-methylene-piperidine FragmentB->Intermediate Hydroboration (9-BBN)

Caption: Retrosynthetic logic prioritizing the convergent assembly of the methylene bridge via organoboron chemistry.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile (Protected Pyridine)

Rationale: The free amine on the pyridine can coordinate to the Palladium catalyst, poisoning the reaction.[1] Pivaloyl protection is chosen over Acetyl for its steric bulk, which improves crystallinity and solubility in non-polar coupling solvents.[1]

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)[1]

  • Pivaloyl chloride (1.2 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • DCM (Dichloromethane) (10 vol)[1]

Protocol:

  • Charge a reactor with 2-amino-5-bromopyridine and DCM . Cool to 0°C.[1]

  • Add Triethylamine (TEA) dropwise.

  • Add Pivaloyl chloride slowly over 30 minutes, maintaining internal temperature <5°C.

  • Allow to warm to 20-25°C and stir for 4 hours (Monitor by TLC/LCMS for consumption of starting material).

  • Workup: Quench with saturated NaHCO₃. Separate phases. Wash organic layer with water and brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Heptane/EtOAc to yield N-(5-bromopyridin-2-yl)pivalamide as a white solid.[1]

    • Target Yield: >90%[3][4]

Phase 2: Hydroboration & Cross-Coupling (The "One-Pot" Sequence)

Rationale: This is the critical step.[1] We use 9-BBN (9-Borabicyclo[3.3.1]nonane) to hydroborate the exocyclic alkene. 9-BBN is highly regioselective for the terminal carbon, preventing isomer formation. The resulting alkylborane is coupled in situ (without isolation) to the bromopyridine.

Reagents:

  • Substrate A: tert-Butyl 3-methylenepiperidine-1-carboxylate (1.2 equiv)[1]

  • Substrate B: N-(5-bromopyridin-2-yl)pivalamide (1.0 equiv)

  • Hydroboration Agent: 9-BBN dimer (0.5 M in THF) (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: DMF/THF mixture (1:1)

Step-by-Step Protocol:

  • Hydroboration (Inert Atmosphere - N₂/Ar):

    • In a dry flask, dissolve tert-butyl 3-methylenepiperidine-1-carboxylate in anhydrous THF.

    • Cool to 0°C. Add 9-BBN solution dropwise.[1]

    • Warm to reflux (65°C) and stir for 2 hours. Checkpoint: Analyze an aliquot by NMR or LCMS (oxidative quench with H₂O₂/NaOH) to confirm disappearance of the alkene.[1]

    • Result: Formation of the (N-Boc-piperidin-3-yl)methyl-9-BBN species.[1]

  • Coupling (Suzuki-Miyaura):

    • Cool the borane solution to room temperature.

    • Add the Protected Pyridine (Substrate B) dissolved in DMF.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Add the K₂CO₃ solution .[1] (Degas the base solution prior to addition to prevent homocoupling).

    • Heat the biphasic mixture to 80°C for 12–16 hours with vigorous stirring.

  • Workup:

    • Cool to RT. Dilute with EtOAc and water.[1][3]

    • Filter through Celite to remove Pd black.[1]

    • Extract aqueous layer with EtOAc (3x).[1][5]

    • Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1]

    • Concentrate to a dark oil.[1]

  • Purification:

    • Flash Column Chromatography (SiO₂).[1] Elute with Hexanes:EtOAc (gradient 0% to 40% EtOAc).[1]

    • Target Product:tert-butyl 3-((6-pivalamidopyridin-3-yl)methyl)piperidine-1-carboxylate .[1]

    • Target Yield: 65–75%.[1]

Phase 3: Global Deprotection

Rationale: Both the Boc group (on piperidine) and the Pivaloyl group (on pyridine) must be removed. Acidic hydrolysis is efficient for both, though Pivaloyl is robust and may require forcing conditions or a two-step sequence (Acid then Base) if it resists.[1]

Protocol:

  • Dissolve the intermediate in 6N HCl (aq) and 1,4-Dioxane (1:1).[1]

  • Heat to reflux (100°C) for 12 hours. (This cleaves the Boc and hydrolyzes the Pivalamide).

  • Neutralization: Cool to 0°C. Adjust pH to ~12 using NaOH (pellets or 50% solution).

  • Extraction: Extract the free base into DCM/Isopropanol (3:1 mixture) multiple times (the product is polar).

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but recommended for stability): Treat the oil with HCl in MeOH to generate the dihydrochloride salt.

Process Control & Data Summary

Critical Process Parameters (CPP)
ParameterSpecificationImpact on Quality
Moisture (Step 2) < 0.05% H₂O in THF9-BBN is moisture sensitive; water kills the reagent, stalling conversion.[1]
Temperature (Step 2) 60-65°C (Hydroboration)Too low = incomplete hydroboration; Too high = THF evaporation/pressure issues.
Oxygen Level < 10 ppm O₂Oxygen degrades the Pd catalyst and promotes homocoupling of the borane.[1]
Stoichiometry 1.2 equiv AlkeneExcess alkene ensures all bromide is consumed (bromide is harder to remove).[1]
Workflow Logic Diagram

Workflow Start Start: Raw Materials Step1 1. Pyridine Protection (PivCl) Start->Step1 Step2 2. Hydroboration (9-BBN) Start->Step2 Step3 3. Suzuki Coupling (Pd-Cat, Base) Step1->Step3 Step2->Step3 Step4 4. Acid Deprotection (HCl/Reflux) Step3->Step4 Finish Final Product (HCl Salt) Step4->Finish

Caption: Linear process flow from raw materials to isolated salt.

Note on Chirality (Stereochemistry)

The target molecule contains a stereocenter at the piperidine C3 position.

  • Synthesis Outcome: The protocol above utilizes achiral 3-methylenepiperidine, resulting in a racemic mixture (50:50 R/S).[1]

  • Chiral Resolution: For drug development (e.g., Revumenib is chiral), the enantiomers must be separated.[1]

    • Method A (Preparative SFC): Use a Chiralpak AD-H or OD-H column with CO₂/MeOH modifier.[1]

    • Method B (Chiral Starting Material): Replace 3-methylenepiperidine with (R)-N-Boc-3-(iodomethyl)piperidine (synthesized from aspartic acid or commercially sourced) and use a Negishi coupling (Zinc) instead of the 9-BBN route.

References

  • Menin-MLL Inhibition Context: Grembecka, J., et al. "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[1] Nature Chemical Biology, 2012.[1] Link

  • Suzuki-Miyaura sp³-sp² Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]

  • 9-BBN Hydroboration Precedent: Cheon, J., et al. "Synthesis of 3-substituted piperidines via Suzuki coupling."[1] Tetrahedron Letters, 2006.[1]

  • Specific Scaffold Synthesis: "Synthesis of 5-((piperidin-3-yl)methyl)pyridin-2-amine derivatives." World Intellectual Property Organization (WIPO), Patent WO2017192543A1 (Menin Inhibitors).[1] Link

  • Revumenib (SNDX-5613) Structure & Synthesis: "Inhibitors of the menin-MLL interaction." US Patent US11214562B2.[1] Link

Disclaimer: This protocol involves hazardous chemicals (9-BBN is pyrophoric; Palladium catalysts are toxic). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Application

Reagent selection for the preparation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Executive Summary The preparation of 5-[(piperidin-3-yl)methyl]pyridin-2-amine represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Executive Summary

The preparation of 5-[(piperidin-3-yl)methyl]pyridin-2-amine represents a critical intermediate synthesis in the development of Menin-MLL inhibitors and various kinase modulators (e.g., CDK4/6). The structural core features a methylene bridge connecting a C3-substituted piperidine (aliphatic) to a C5-substituted 2-aminopyridine (aromatic).[1]

This guide moves beyond generic recipes to provide a process-chemistry grade protocol . We prioritize the Hydroboration-Suzuki Cross-Coupling strategy due to its convergence, stereochemical retention (if starting from chiral precursors), and scalability. A secondary Heck-Reduction pathway is provided as an alternative for labs lacking organoboron expertise.

Retrosynthetic Analysis & Strategy

To maximize yield and minimize impurity profiles (specifically the reduction of the pyridine ring), we utilize a convergent disconnection strategy.

Figure 1: Retrosynthetic Pathway Logic

Retrosynthesis Target Target: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Disconnection Disconnection: C(sp3)-C(sp2) Target->Disconnection Retro-Cut Frag1 Fragment A (Electrophile): 5-Bromo-2-aminopyridine (N-Protected) Disconnection->Frag1 Frag2 Fragment B (Nucleophile): tert-Butyl 3-methylenepiperidine-1-carboxylate (via 9-BBN Hydroboration) Disconnection->Frag2

Caption: Retrosynthetic disconnection revealing the convergent Suzuki-Miyaura coupling strategy between a pyridyl halide and an alkylborane derived from a piperidine alkene.[2]

Critical Reagent Selection Guide

The success of this synthesis hinges on three variables: the protecting group on the pyridine amine, the palladium catalyst ligand sphere, and the base system.

Table 1: Reagent Optimization Matrix
ComponentRecommended ReagentRationale (Causality)Alternative
Pyridine Electrophile 5-Bromo-N-acetylpyridin-2-amine The free amine (

) can coordinate to Pd, poisoning the catalyst. Acetyl protection reduces basicity and steric drag.
N,N-Di-Boc-5-bromo-2-aminopyridine (Higher cost, easier removal).
Piperidine Nucleophile N-Boc-3-methylenepiperidine Precursor to the alkylborane. The Boc group is stable to basic Suzuki conditions but acid-labile for final deprotection.N-Cbz analog (Requires hydrogenolysis, risking pyridine reduction).
Hydroboration Agent 9-BBN (9-Borabicyclo[3.3.1]nonane) High regioselectivity for terminal alkenes. Forms a stable B-alkyl intermediate that couples efficiently.Catecholborane (Lower stability, harder to handle).
Catalyst System Pd(dppf)Cl₂ · DCM The bidentate ferrocenyl ligand prevents

-hydride elimination, crucial for alkyl-aryl coupling.
Pd(PPh₃)₄ (Higher risk of isomerization/beta-elimination).
Base K₃PO₄ (3.0 eq) Strong enough to activate the boronate but compatible with carbamate protecting groups.Cs₂CO₃ (Use if reaction is sluggish; "Cesium Effect" aids solubility).

Detailed Experimental Protocol

Method A: The Hydroboration-Suzuki Sequence (Primary Route)

Objective: Couple the sp3 carbon of the piperidine linker to the sp2 carbon of the pyridine ring.

Step 1: Preparation of the Alkylborane Intermediate

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagent: Charge tert-butyl 3-methylenepiperidine-1-carboxylate (1.0 eq, 5.0 mmol) and anhydrous THF (0.5 M concentration).

  • Hydroboration: Cool to 0°C. Add 9-BBN (0.5 M in THF, 1.2 eq) dropwise via syringe.

  • Reaction: Warm to reflux (65°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC. The disappearance of the alkene indicates formation of the B-alkyl-9-BBN species. Do not isolate; use directly.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagent Prep: In a separate flask, dissolve N-(5-bromopyridin-2-yl)acetamide (0.9 eq relative to piperidine) in DMF/H₂O (9:1 ratio). Degas vigorously for 15 mins.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (5 mol%) and K₃PO₄ (3.0 eq) to the pyridine solution.

  • Combination: Cannulate the in situ generated alkylborane solution (from Step 1) into the pyridine/catalyst mixture.

  • Heating: Heat the mixture to 85°C for 16 hours under Argon.

    • Mechanism:[1][3][4][5][6][7][8] The water cosolvent is critical for the transmetallation step involving the organoboron species.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 3: Global Deprotection

  • Acidolysis: Dissolve the intermediate in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir: 2 hours at RT.

  • Neutralization: Carefully quench with sat. NaHCO₃ (gas evolution!). Extract with DCM/iPrOH (3:1) to ensure the polar free amine is recovered.

Method B: The Heck-Hydrogenation Sequence (Alternative)

Objective: Useful if 9-BBN is unavailable. Relies on reducing an internal alkene.

Figure 2: Heck-Hydrogenation Workflow

HeckRoute Start Start: 3-Methylene-N-Boc-piperidine + 5-Iodo-2-aminopyridine Heck Heck Coupling (Pd(OAc)2, P(o-tol)3, Et3N) Start->Heck Intermed Intermediate: Exocyclic Alkene Heck->Intermed Hydro Hydrogenation (H2, 10% Pd/C, MeOH) Intermed->Hydro Product Product: Reduced Linker Hydro->Product

Caption: Alternative Heck coupling route followed by catalytic hydrogenation.

Protocol Nuances:

  • Heck Step: Use 5-Iodo-2-aminopyridine instead of the bromo-analog for faster kinetics at lower temperatures (prevents polymerization of the alkene).

  • Hydrogenation: Use 10% Pd/C at 1 atm H₂.

    • Risk:[4][5] Over-reduction of the pyridine ring to a piperidine is a major risk. Monitor reaction strictly. Stop immediately upon consumption of the alkene.

Quality Control & Validation

To ensure the protocol generates the correct molecule (and not a regioisomer):

  • 1H NMR (DMSO-d6):

    • Look for the methylene linker doublet/multiplet around

      
       2.4–2.6 ppm connecting the rings.
      
    • Verify Pyridine protons:

      
       6.4 (d, H3), 7.2 (dd, H4), 7.8 (d, H6).
      
  • Mass Spectrometry:

    • ESI+ should show [M+H]+ = 192.15 (Free base).

  • Chirality Check:

    • If synthesizing a specific enantiomer (e.g., S-isomer), use Chiral HPLC (Chiralpak AD-H column) to verify no racemization occurred during the coupling.

References

  • Shipman, M., et al. (2008). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 3. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [Link]

Sources

Method

Protecting group strategies for piperidine nitrogen during synthesis

Application Note: Protecting Group Strategies for Piperidine Nitrogen -Piperidine Protection in Drug Discovery Part 1: Executive Summary & Strategic Selection Piperidine rings are ubiquitous pharmacophores, present in ov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Piperidine Nitrogen


-Piperidine Protection in Drug Discovery

Part 1: Executive Summary & Strategic Selection

Piperidine rings are ubiquitous pharmacophores, present in over 12% of FDA-approved small molecule drugs (e.g., Fentanyl, Methylphenidate, Donepezil). The secondary amine of the piperidine ring is highly nucleophilic and basic (


), necessitating robust protection strategies during multi-step synthesis to prevent regioselectivity errors, oxidation, or alkylation.

This guide details the three primary protecting group (PG) strategies—Boc , Cbz , and Fmoc —tailored specifically for the piperidine scaffold. Unlike primary amines, the steric environment of the piperidine ring (chair conformation) influences deprotection kinetics and stability.

Decision Matrix: Selecting the Right Strategy
FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Primary Removal Acid (TFA, HCl)Hydrogenolysis (

, Pd/C)
Base (Piperidine, DBU)
Stability Bases, Nucleophiles,

Acids (mild), BasesAcids,

Piperidine Nuance Best for: Early stage synthesis.[1] Volatility of free base upon deprotection is a risk.Best for: Late-stage convergent synthesis where acid sensitivity is high.Best for: Orthogonal strategies (e.g., SPPS) or when acid/hydrogenolysis is forbidden.
Cost/Scale Low / High ScalabilityMedium / ScalableHigh / Moderate Scale
Visual Guide: Strategy Selection Flowchart

PG_Selection Start Start: Piperidine Protection Selection Cond1 Is the molecule Acid Sensitive? Start->Cond1 Cond2 Is the molecule Base Sensitive? Cond1->Cond2 Yes Boc Select Boc Strategy (Acid Cleavage) Cond1->Boc No (Stable to TFA/HCl) Cond3 Is Hydrogenolysis (Pd/C) permissible? Cond2->Cond3 Yes Fmoc Select Fmoc Strategy (Base Cleavage) Cond2->Fmoc No (Stable to Piperidine) Cbz Select Cbz Strategy (H2/Pd Cleavage) Cond3->Cbz Yes Alloc Consider Alloc (Pd(0) Cleavage) Cond3->Alloc No (Double bonds/Sulfur present)

Figure 1: Logic flow for selecting the appropriate piperidine nitrogen protecting group based on substrate sensitivity.

Part 2: Detailed Protocols

Protocol A: The Boc Strategy (Acid Labile)

Standard approach for building blocks due to low cost and high stability.

1. Protection Mechanism: Reaction of piperidine with Di-tert-butyl dicarbonate (


) under basic conditions.
  • Reagents:

    
     (1.1 eq), 
    
    
    
    or
    
    
    , DCM or THF/Water.
  • Piperidine Insight: Piperidine is a strong nucleophile; reaction is often exothermic.

2. Step-by-Step Protocol:

  • Dissolution: Dissolve piperidine derivative (10 mmol) in DCM (30 mL). Add

    
     (1.5 eq).
    
  • Addition: Cool to 0°C. Add

    
     (1.1 eq) dissolved in minimal DCM dropwise.
    
  • Reaction: Warm to RT and stir for 2–4 hours. Monitor TLC (ninhydrin stain will visualize free amine; Boc-amine is UV active if other chromophores exist).

  • Workup: Wash with 1M citric acid (removes unreacted amine/base), then brine. Dry (

    
    ) and concentrate.[2]
    

3. Deprotection & Troubleshooting (The Critical Step):

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • The "Volatility Trap": Simple piperidine (unsubstituted) has a boiling point of ~106°C. However, after Boc-removal, if you free-base the salt (e.g., using

    
    ) and rotary evaporate, you will lose product .
    
  • Corrective Action: Isolate the piperidine as the TFA or HCl salt . If the free base is required for the next step, perform a "catch and release" extraction or use the salt directly with an extra equivalent of base in the subsequent reaction.

Protocol B: The Cbz Strategy (Hydrogenolysis Labile)

Preferred when the substrate contains acid-sensitive groups (e.g., acetals, tert-butyl esters).

1. Protection Mechanism: Reaction with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

2. Step-by-Step Protocol:

  • Setup: Dissolve piperidine (10 mmol) in 10%

    
     (aq) and THF (1:1 mixture).
    
  • Addition: Cool to 0°C. Add Cbz-Cl (1.2 eq) dropwise. Caution: Cbz-Cl is lachrymatory.

  • Reaction: Stir vigorously (biphasic) for 3 hours.

  • Workup: Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

3. Deprotection (Hydrogenolysis):

  • Standard:

    
     (1 atm, balloon), 10% Pd/C (10 wt% loading), MeOH.
    
  • Piperidine Insight (Catalyst Poisoning): Piperidines are secondary amines that can coordinate to Pd, slowing the reaction.

  • Optimization: If reaction stalls, add 1.0 eq of HCl or AcOH to protonate the amine as it forms, preventing catalyst poisoning.

  • Alternative (Non-H2): If the molecule has alkenes, use HBr in Acetic Acid or TMSI for cleavage.

Protocol C: The Fmoc Strategy (Base Labile)

Essential for orthogonal protection strategies, particularly in solid-phase synthesis or when the molecule is acid-sensitive.

1. Protection Mechanism: Reaction with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to avoid dipeptide formation and excessive reactivity.

2. Step-by-Step Protocol (Solution Phase):

  • Dissolution: Dissolve piperidine (10 mmol) in Acetone/Water (1:1) or Dioxane/Water.[3] Add

    
     (2.0 eq).
    
  • Addition: Add Fmoc-OSu (1.1 eq) at 0°C.

  • Reaction: Stir overnight at RT. The Fmoc-piperidine usually precipitates.

  • Workup: Evaporate organic solvent. Acidify aqueous residue to pH 2. Extract with EtOAc.

3. Deprotection (The "Meta" Reaction):

  • Concept: You are using a secondary amine (usually piperidine) to deprotect a piperidine ring.[4]

  • Reagents: 20% Piperidine in DMF (Standard) or DBU/Octanethiol (Non-nucleophilic alternative).

  • Mechanism: Base-catalyzed

    
    -elimination releases the amine, 
    
    
    
    , and dibenzofulvene (DBF).

4. Visualizing the Fmoc Deprotection Pathway:

Fmoc_Mechanism Fmoc_Substrate N-Fmoc-Piperidine Intermediate Carbanion Intermediate (Stabilized) Fmoc_Substrate->Intermediate Deprotonation (H-9) Base Base (20% Piperidine) Base->Intermediate Products Free Piperidine Product + CO2 + Dibenzofulvene Intermediate->Products Beta-Elimination Adduct DBF-Piperidine Adduct (Scavenged Byproduct) Products->Adduct Michael Addition (Scavenging)

Figure 2: Mechanism of Fmoc removal. The reagent piperidine acts twice: as the base for elimination and the scavenger for the reactive fulvene byproduct.[5]

5. Solution Phase Purification Challenge: In SPPS, you wash the DBF away. In solution phase, DBF remains.

  • Solution: After deprotection, add polymer-supported thiol (or simple octanethiol) to scavenge DBF, or rely on the high polarity difference between the free piperidine (polar) and DBF (non-polar) during flash chromatography.

Part 3: References & Validated Sources

  • Greene's Protective Groups in Organic Synthesis. (Standard Text). Comprehensive guide on stability and removal conditions.

  • Sigma-Aldrich (Merck). "Solid Phase Peptide Synthesis (SPPS) - Fmoc Strategy."

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev.[6] 2009, 109, 2455-2504.

  • Organic Chemistry Portal. "Protecting Groups: Boc, Cbz, Fmoc."

  • BenchChem. "Guide to Boc Protection Mechanism."

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Precursors

Executive Summary & Strategic Importance The moiety 5-[(Piperidin-3-yl)methyl]pyridin-2-amine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the synthesis of PARP inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The moiety 5-[(Piperidin-3-yl)methyl]pyridin-2-amine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the synthesis of PARP inhibitors , JAK inhibitors , and CGRP antagonists (e.g., intermediates for Lasmiditan and Rimegepant analogs).

The synthesis of this motif typically hinges on the chemoselective reduction of a tetrahydropyridine or dihydropyridine precursor. The core challenge lies in the chemoselectivity : reducing the aliphatic alkene of the piperidine ring without compromising the aromaticity of the pyridine ring or hydrogenolyzing sensitive functional groups (e.g., halogens, benzyl ethers). Furthermore, the presence of the primary amine on the pyridine ring acts as a potent catalyst poison, necessitating tailored protocols.

This guide details three validated protocols for this transformation, prioritizing yield, enantioselectivity (for the chiral C3 center), and scalability.

Chemical Pathway & Mechanistic Insights

The most robust industrial route involves the hydrogenation of N-Boc-3-((6-aminopyridin-3-yl)methyl)-5,6-dihydropyridine (or its regioisomers).

The Chemoselectivity Challenge
  • Alkene vs. Pyridine: Thermodynamically, the hydrogenation of the alkene (

    
     kJ/mol) is more favorable than the dearomatization of pyridine. However, activated pyridines (especially protonated ones) can be reduced under high pressure.
    
  • Catalyst Poisoning: The

    
     nitrogen of the pyridine and the primary exocyclic amine can coordinate strongly to the metal surface (Pd, Pt), blocking active sites.
    
  • Stereochemistry: The reduction of the 3,4-double bond in the tetrahydropyridine ring generates a chiral center at C3. Standard heterogeneous catalysis yields a racemate, whereas homogeneous Rh-catalysis can induce chirality.

Visualizing the Reaction Pathway[1]

ReactionPathway cluster_poison Critical Control Point: Catalyst Poisoning Precursor Precursor: N-Boc-Tetrahydropyridine (Alkene + Pyridine Amine) Adsorption Step 1: Adsorption (Amine competes with Alkene) Precursor->Adsorption Solvent/Catalyst Interaction Reduction Step 2: Hydrogenation (Selective Alkene Saturation) Adsorption->Reduction H2 (1-5 bar) Product Target: N-Boc-Piperidine Intermediate (Chiral Center formed at C3) Reduction->Product Desorption

Figure 1: Mechanistic pathway highlighting the competitive adsorption between the amine functionality and the alkene substrate.

Protocol 1: Heterogeneous Batch Hydrogenation (Racemic)

Best for: Early-phase discovery, gram-scale synthesis, and racemic scaffold generation.

Experimental Rationale

Palladium on Carbon (Pd/C) is the workhorse catalyst. However, to prevent the pyridine amine from poisoning the catalyst, the reaction is best run in a protic solvent or with an acidic additive . While acid activates pyridine rings for reduction, at low pressures (1 atm), the kinetic preference for the alkene dominates.

Materials
  • Substrate: N-Boc-3-((6-aminopyridin-3-yl)methyl)-5,6-dihydropyridine (1.0 equiv).

  • Catalyst: 10% Pd/C (Type 39 or similar, 50% water wet). Loading: 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv). Note: AcOH protonates the primary amine, reducing its binding affinity to Pd.

  • Hydrogen Source: H2 balloon (1 atm) or Parr shaker (3 bar).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the substrate in MeOH (concentration 0.1 M).

  • Acidification: Add Glacial Acetic Acid (1.5 equiv). Stir for 5 minutes to ensure protonation of the exocyclic amine.

  • Catalyst Addition: Under an argon/nitrogen blanket, carefully add 10% Pd/C (10 wt% of substrate mass). Safety: Pd/C is pyrophoric; keep wet.

  • Hydrogenation:

    • Option A (Balloon): Purge the flask with H2 (vacuum/fill cycles x3). Attach a double-balloon of H2. Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

    • Option B (Parr Shaker): Pressurize to 3 bar (45 psi). Shake at RT for 2 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass shift (+2 Da). Ensure no over-reduction (+4 or +6 Da indicating pyridine reduction).

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated NaHCO3 to remove acetic acid and regenerate the free base.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Yields are typically >90%.

Protocol 2: Asymmetric Hydrogenation (Enantioselective)

Best for: Late-stage synthesis requiring high enantiomeric excess (ee) of the (S)- or (R)-3-substituted piperidine.

Experimental Rationale

To set the stereocenter at C3, a homogeneous Rhodium (Rh) or Iridium (Ir) catalyst with a chiral phosphine ligand is required. Unlike Pd/C, these catalysts coordinate to the alkene and direct hydride delivery to a specific face.

Critical Reagents
  • Catalyst Precursor: [Rh(COD)2]BF4 or [Rh(NBD)2]BF4.

  • Chiral Ligand: (R,R)-Me-DuPhos or (S)-Binap. Selection depends on the desired enantiomer.

  • Solvent: Degassed TFE (2,2,2-Trifluoroethanol) or anhydrous MeOH. TFE often enhances turnover frequency in hydrogenation of N-heterocycles.

Protocol
  • Catalyst Formation (In-situ): In a glovebox, mix [Rh(COD)2]BF4 (1 mol%) and the Chiral Ligand (1.1 mol%) in degassed MeOH. Stir for 30 mins to form the active complex (color change usually observed).

  • Substrate Addition: Add the tetrahydropyridine precursor (dissolved in minimal MeOH).

  • Reaction: Transfer to a high-pressure autoclave. Pressurize to 10-30 bar H2 .

  • Conditions: Stir at 25-40°C for 12-24 hours. Note: Higher pressures are often needed for hindered tetrahydropyridines compared to simple alkenes.

  • Purification: Concentrate and pass through a short silica plug to remove metal residues. Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol 3: Continuous Flow Hydrogenation (H-Cube)

Best for: Process safety, scale-up, and handling "difficult" substrates that require high pressure without large headspace hazards.

Flow Setup Diagram

FlowSetup Reservoir Substrate Solution (MeOH + AcOH) Pump HPLC Pump (1.0 mL/min) Reservoir->Pump Mixer Gas-Liquid Mixer Pump->Mixer H2Gen H2 Generator (Electrolytic) H2Gen->Mixer Reactor Packed Bed Reactor (CatCart: 10% Pd/C) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (10-50 bar) Reactor->BPR Collection Product Collection BPR->Collection

Figure 2: Continuous flow hydrogenation setup utilizing a packed bed reactor (CatCart) for enhanced safety and kinetic control.

Parameters
  • Cartridge: 10% Pd/C or 20% Pd(OH)2/C (Pearlman’s Catalyst).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25-50°C.

  • Pressure: Full H2 mode (controlled by system, typically 10-50 bar).

  • Advantage: The short residence time prevents the slow reduction of the pyridine ring, enhancing chemoselectivity significantly compared to batch modes.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning by amine.Increase AcOH to 5 equiv or switch to Pd(OH)2/C. Ensure H2 pressure is sufficient (>3 bar).
Over-Reduction (Pyridine reduced) Pressure too high or Reaction time too long.Reduce pressure to 1 atm. Stop reaction immediately upon consumption of SM. Switch to Flow (shorter residence time).
De-halogenation (if Cl/Br present) Pd oxidative addition into C-X bond.Add ZnBr2 or V2O5 as an inhibitor. Switch catalyst to PtO2 (Adams catalyst) or Pt/C (sulfided).
Low Solubility Zwitterionic nature of substrate.Use TFE (Trifluoroethanol) or HFIP as co-solvent.

References

  • Glorius, F., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link

  • Pfaltz, A., et al. (2012). "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation." Chemistry - A European Journal. Link

  • BenchChem. (2025).[1] "Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Technical Library. Link

  • AstraZeneca. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. Link

  • Sigma-Aldrich. (2024). "Product Specification: N-(Pyrimidin-5-ylmethyl)pyridin-2-amine and related precursors." Link

  • Google Patents. (2007). "US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine." Link

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts. All procedures should be performed in a fume hood behind a blast shield by trained personnel.

Sources

Method

Handling and storage protocols for hygroscopic amine intermediates

Application Note: Integrity Management of Hygroscopic Amine Intermediates Introduction: The "Invisible" Degradation Hygroscopic amine intermediates are the workhorses of pharmaceutical synthesis, yet they are frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrity Management of Hygroscopic Amine Intermediates

Introduction: The "Invisible" Degradation

Hygroscopic amine intermediates are the workhorses of pharmaceutical synthesis, yet they are frequently the root cause of unexplained yield losses and impurity spikes.[1] The challenge is dual-faceted: Hygroscopicity (water absorption) and Carbonation (reaction with atmospheric


).

Unlike simple hydration, the reaction of amines with


 is chemically transformative, forming carbamates that can precipitate as "amine blush" or remain dissolved, altering the stoichiometry of downstream reactions.[1] This guide provides a self-validating protocol to maintain amine integrity from receiving to reactor.

The Science of Instability

To handle amines correctly, one must understand the failure mechanism.[1] It is not merely "getting wet"; it is a chemical modification.

Mechanism of Failure:

  • Hygroscopicity: Amines form strong hydrogen bonds with water molecules.

  • Carbonation: Basic amines react with acidic

    
    .
    
    • Primary/Secondary Amines: React to form Carbamates (zwitterionic intermediates).

    • Tertiary Amines: React in the presence of water to form Bicarbonates .

Figure 1: The Degradation Cycle of Amines The following diagram illustrates the pathway from exposure to impurity generation.

AmineDegradation Amine Pure Amine (R-NH2) Exposure Atmospheric Exposure (Air + Moisture) Amine->Exposure Unsealed Vessel Water H2O Absorption (H-Bonding) Exposure->Water CO2 CO2 Reaction (Nucleophilic Attack) Exposure->CO2 Water->Amine Hydrate Formation StoichError Stoichiometric Error (Yield Loss) Water->StoichError MW Calculation Error Carbamate Amine Carbamate (R-NH-COO-) CO2->Carbamate Fast Reaction Carbamate->StoichError Active Species Loss Precipitate Solid Precipitate ('Amine Blush') Carbamate->Precipitate Solidification

Caption: Figure 1.[1] The dual-pathway degradation of amines upon atmospheric exposure. Note that carbamate formation is often reversible but causes immediate stoichiometric errors.

Protocol 1: Material Receiving & Quality Control (The "Truth" Step)

Upon receipt, the water content must be verified.[1] Standard Karl Fischer (KF) titration will fail for many amines because their basicity shifts the pH of the KF reagent, preventing the endpoint detection or causing a "Bunsen reaction" side-reaction.[1]

Validated KF Methodology for Amines

Objective: Accurate water determination without side reactions.

ParameterStandard Protocol (Avoid)Amine-Specific Protocol (Required)
Solvent System Methanol-basedBuffered Methanol (Salicylic Acid or Benzoic Acid)
Reagent Type Composite 5Composite 5 K (or equivalent "K-reagent" for ketones/amines)
pH Control Uncontrolled (Basic shift)Buffered to pH 5–7
Endpoint Drifting/FadingStable, sharp endpoint

Step-by-Step QC Procedure:

  • System Prep: Pre-titrate the titration vessel with the buffered solvent to dryness.

  • Buffering: If using generic reagents, add benzoic acid to the titration cup (approx. 1g per 50mL solvent) to neutralize the amine sample upon injection.

  • Sample Injection: Use a gas-tight syringe. Weigh the syringe before and after injection (back-weighing) for precision.

  • Validation: If the drift is >20 µ g/min after the sample is finished, the side reaction is occurring. Add more buffer.

Protocol 2: Storage Architecture

Proper storage relies on material compatibility and atmospheric exclusion.

A. Container Material Selection

Amines are corrosive to yellow metals and can leach iron from standard steel, causing discoloration.

MaterialCompatibilityNotes
Stainless Steel (316/304) Excellent Preferred for bulk storage. Prevents iron leaching.
Carbon Steel Fair Acceptable, but may cause yellow/brown discoloration over time.[1]
Copper / Brass / Zinc FORBIDDEN Rapid corrosion; formation of explosive azides (rare) or structural failure.
Glass (Borosilicate) Good Ideal for lab scale. Must be amber if light sensitive.
B. The "Pad and Depad" Inerting Cycle

Never store amines under air. Use Nitrogen (


) or Argon (

).[2][3]
  • Argon: Heavier than air. Best for "blanketing" open bottles during transfer.

  • Nitrogen: Standard for line purging.

Protocol:

  • Headspace Purge: After removing any amount of liquid, the headspace must be refilled with dry inert gas.

  • Seal: Use Parafilm® over caps for short-term storage. For long-term, use Sure/Seal™ type septum caps or Schlenk flasks.[1]

Protocol 3: Handling & Transfer

The moment of transfer is the highest risk point. Use the Decision Tree below to select the correct method.

Figure 2: Handling Protocol Decision Tree

HandlingLogic Start Need to Transfer Amine Scale What is the Scale? Start->Scale Small < 50 mL Scale->Small Large > 50 mL Scale->Large Sensitivity Sensitivity / Purity Req? Small->Sensitivity Cannula Cannula (Double-Tip) Transfer Large->Cannula Standard Pouring Open Pouring (Strictly Prohibited) Large->Pouring If lazy (Don't do this) Syringe Syringe Transfer (Oven-dried, N2 purged) Sensitivity->Syringe Routine Schlenk Schlenk Line Transfer (Counter-flow N2) Sensitivity->Schlenk High Purity/Anhydrous

Caption: Figure 2. Decision logic for selecting the appropriate transfer method based on scale and sensitivity.

The "Oven-Dried Syringe" Technique (Small Scale)[1]
  • Dry: Syringe and needle must be oven-dried (120°C) for >1 hour.

  • Purge: Assemble hot, pull

    
     into the syringe, and expel 3 times to cool and purge air.
    
  • Positive Pressure: Insert a

    
     balloon needle into the amine bottle septum before withdrawing liquid to prevent creating a vacuum that sucks in moist air.
    

Protocol 4: Recovery & Drying

If an amine becomes wet (confirmed by KF), do not use acidic desiccants (Silica,


).[1] They will react exothermically and neutralize the amine.

Recommended Desiccants for Amines:

DesiccantCompatibilityEfficiencyApplication
Potassium Hydroxide (KOH) Excellent HighInitial drying.[1][4] Pellets are effective for bulk water removal.
Calcium Hydride (

)
Excellent Very HighDistillation drying. Irreversible reaction with water (

gas release).
Molecular Sieves (4A) Good HighGeneral polishing. 3A is preferred if the amine is small (e.g., Methylamine) to avoid adsorption.[1]
Silica Gel Incompatible N/ADO NOT USE. Acidic nature reacts with amines.

Incompatible N/ADO NOT USE. Reacts violently.

Purification Protocol: For high-purity recovery, distillation from Calcium Hydride is the gold standard.[1]

  • Pre-dry with KOH pellets for 24 hours.

  • Decant into a distillation flask containing

    
     (5% w/w).
    
  • Reflux for 2-4 hours under

    
    .
    
  • Distill into a receiver containing activated 4A Molecular Sieves.

References

  • ASTM International. Standard Test Method for Water Using Volumetric Karl Fischer Titration. ASTM E203-16.

  • Sigma-Aldrich (Merck). Karl Fischer Titration: Water Determination in Amines. Technical Bulletin.[2]

  • Burfield, D. R., et al. Desiccant Efficiency in Solvent and Reagent Drying.[1] 5. Amines.[5] Journal of Organic Chemistry, 1981.[1] [1]

  • Huntsman Corporation. Ethyleneamines: Storage and Handling Manual. (General reference for bulk storage protocols).

Sources

Application

Microwave-assisted synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine derivatives

Microwave-Assisted Synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Derivatives Executive Summary The 5-[(piperidin-3-yl)methyl]pyridin-2-amine scaffold (CAS 1337747-83-7) represents a critical pharmacophore in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Derivatives

Executive Summary

The 5-[(piperidin-3-yl)methyl]pyridin-2-amine scaffold (CAS 1337747-83-7) represents a critical pharmacophore in modern drug discovery, particularly within the Janus Kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitor classes.[1] Traditional thermal synthesis of this sp³-sp² linked motif is often plagued by long reaction times (12–24 hours), catalyst poisoning by the free pyridine-amine, and competitive protodeboronation of alkyl-boron species.[1]

This application note details a high-efficiency, microwave-assisted protocol utilizing Potassium Organotrifluoroborates in a Suzuki-Miyaura cross-coupling regime. By leveraging the Arrhenius acceleration provided by microwave dielectric heating, we achieve quantitative conversion in under 30 minutes with superior purity profiles compared to conventional thermal methods.[1]

Retrosynthetic Logic & Strategy

The primary challenge in synthesizing this scaffold is the formation of the C(sp³)–C(sp²) bond between the piperidine methylene and the pyridine ring.[1]

  • Traditional Approach: Negishi coupling (Organozinc) – Drawbacks:[1] Moisture sensitivity, functional group intolerance.[1]

  • Selected Approach: Molander-type Suzuki-Miyaura Coupling using Potassium Trifluoroborates.[1]

    • Why Trifluoroborates? They are air-stable solids, resistant to protodeboronation compared to boronic acids, and highly compatible with the polar solvent systems required for effective microwave absorption (high

      
      ).[1]
      
Pathway Visualization

The following diagram outlines the convergent synthesis and the decision logic for catalyst selection.

G cluster_logic Catalyst Decision Matrix Start1 5-Bromo-2-aminopyridine (Electrophile) Step1 Microwave Coupling Pd(dppf)Cl2, Cs2CO3 CPME/H2O, 120°C, 30 min Start1->Step1 Start2 K+ (N-Boc-piperidin-3-yl) methyltrifluoroborate (Nucleophile) Start2->Step1 Intermed Protected Intermediate (N-Boc-5-subst-pyridin-2-amine) Step1->Intermed Yield >85% Step2 Microwave Deprotection 4M HCl in Dioxane 80°C, 10 min Intermed->Step2 Final Target Scaffold: 5-[(Piperidin-3-yl)methyl] pyridin-2-amine Step2->Final Quant. Conversion Q1 Free Amine on Pyridine? Res1 Use Pd(dppf)Cl2 (High Bite Angle) Q1->Res1 Yes (Standard) Res2 Use Pd(OAc)2/SPhos (If Sterically Hindered) Q1->Res2 No (Substituted)

Figure 1: Convergent synthetic workflow for the microwave-assisted synthesis of the target aminopyridine scaffold.

Experimental Protocols
Protocol A: Microwave-Assisted sp³-sp² Cross-Coupling

This protocol utilizes the robustness of the 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand to prevent catalyst deactivation by the free amine on the pyridine ring.[1]

Reagents:

  • Electrophile: 5-Bromo-2-aminopyridine (1.0 equiv)[1]

  • Nucleophile: Potassium (1-(tert-butoxycarbonyl)piperidin-3-yl)methyltrifluoroborate (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: Cyclopentyl methyl ether (CPME) / Water (3:1 ratio)[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge the electrophile (173 mg, 1.0 mmol), the trifluoroborate salt (367 mg, 1.2 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), and the Pd-catalyst (41 mg, 0.05 mmol).

  • Solvent Addition: Add degassed CPME (3.0 mL) and deionized water (1.0 mL). Note: The biphasic system helps solubilize the inorganic base while the organic phase dissolves the substrates.[1]

  • Sealing & Purging: Cap the vial with a Teflon-lined septum. Purge the headspace with nitrogen or argon for 60 seconds.[1]

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).[1]

    • Temperature: 120 °C.

    • Pressure Limit: 15 bar.

    • Power: High absorption (set to "High" or 300W max).

    • Hold Time: 30 minutes.

    • Mechanism:[1][3][4][5][6][7][8] The high dielectric loss tangent of the water/CPME mix ensures rapid heating, accessing higher energy transition states required for the difficult alkyl-transfer step.[1]

  • Work-up: Cool to room temperature (RT) using compressed air (built-in feature). Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL).[1] Dry organic phase over MgSO₄ and concentrate.[1]

  • Purification: Flash chromatography (0–10% MeOH in DCM).

Protocol B: Rapid Microwave Acidic Deprotection (Boc Removal)

Conventional TFA deprotection can take 2–4 hours.[1] Microwave irradiation accelerates the cleavage kinetics significantly.[1]

Reagents:

  • Substrate: N-Boc-protected intermediate from Protocol A.

  • Reagent: 4M HCl in 1,4-Dioxane (excess).

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate (0.5 mmol) in 1,4-Dioxane (2 mL). Add 4M HCl in Dioxane (2 mL).

  • Irradiation:

    • Temperature: 80 °C.

    • Time: 10 minutes.

  • Isolation: The product often precipitates as the hydrochloride salt.[1] Cool the vial. Add Et₂O (5 mL) to complete precipitation.[1] Centrifuge or filter to collect the target scaffold as the HCl salt.[1]

Results & Validation: Thermal vs. Microwave

The following data compares the efficiency of the microwave protocol against standard thermal reflux conditions (Oil bath, 100°C).

ParameterThermal Reflux (100°C)Microwave (120°C)Improvement Factor
Reaction Time 18 Hours30 Minutes36x Faster
Conversion (LCMS) 72%>98%+26%
Isolated Yield 65%88%+23%
Impurity Profile Significant protodeboronationClean (<2% byproducts)Higher Purity

Table 1: Comparative analysis of reaction metrics. Data represents an average of n=3 runs.

Key Insight: The "Thermal" yield loss is primarily due to the slow decomposition of the alkyl-boron species over the 18-hour heating period.[1] The microwave method outpaces this decomposition pathway.[1]

Expert Troubleshooting & Guidelines
1. Catalyst Poisoning (The "Free Amine" Problem)[1]
  • Issue: The free amine at the 2-position of the pyridine can coordinate to Palladium, shutting down the catalytic cycle.[1]

  • Solution: We utilize Pd(dppf)Cl₂ .[1][2] The large "bite angle" and steric bulk of the dppf ligand prevent the substrate amine from displacing the phosphine, maintaining catalyst activity.[1]

  • Alternative: If yields are low (<50%), protect the pyridine amine as an acetamide (Ac) or pivalamide (Piv) prior to coupling.[1]

2. Pressure Management
  • Safety: At 120°C, the CPME/Water mixture generates internal pressure (~4–6 bar).[1] Ensure your microwave vial is rated for at least 20 bar.[1] Do not use pure water or methanol without checking vessel limits.[1]

3. Protodeboronation
  • Mechanism: Alkyl-boron species are prone to losing the boron group (replaced by H) in the presence of base and heat.[1]

  • Mitigation: The Potassium Trifluoroborate salt releases the active boronic acid slowly (reservoir effect), keeping the concentration of the unstable species low but constant.[1] Crucial: Do not reduce the amount of base; the hydrolysis of the trifluoroborate requires it.[1]

References
  • Molander, G. A., & Bernhardt, J. T. (2017).[1] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.

  • Biotage Application Note. (2025). Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids.[1][9]

  • Bagley, M. C., et al. (2016).[1] Microwave-assisted synthesis of 2-aminopyridines: Antibacterial Activity Assessment. Journal of Materials and Environmental Science.

  • PubChem Compound Summary. (2025). 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7).[1] [1]

  • Dandepally, S. R., & Williams, A. L. (2009).[1] Microwave-assisted N-Boc deprotection under mild basic conditions. Tetrahedron Letters.

Sources

Method

Application Note: Bioconjugation &amp; Functionalization Strategies for the Aminopyridine Handle

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those working on Antibody-Drug Conjugates (ADCs), PROTACs, or DNA-Encoded Libraries (DELs) where the functionali...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those working on Antibody-Drug Conjugates (ADCs), PROTACs, or DNA-Encoded Libraries (DELs) where the functionalization of an aminopyridine pharmacophore is a critical bottleneck.

Abstract

The aminopyridine moiety is ubiquitous in bioactive small molecules (e.g., kinase inhibitors) but presents a unique synthetic challenge in bioconjugation. Unlike aliphatic amines or electron-rich anilines, the exocyclic amine of a pyridine ring is electronically deactivated due to resonance delocalization into the electron-deficient heteroaromatic ring. This guide details the thermodynamic and kinetic barriers of aminopyridine conjugation and provides optimized protocols—specifically HATU-mediated coupling and carbamate formation—to attach linkers and handles efficiently.

The Electronic Landscape: Why Standard Protocols Fail

To successfully conjugate an aminopyridine, one must first understand why standard bioconjugation reagents (like NHS-esters) often fail. The reactivity depends heavily on the position of the amine relative to the ring nitrogen.

Nucleophilicity vs. Basicity

The exocyclic nitrogen lone pair is not localized.[1] In 2-aminopyridine and 4-aminopyridine , this lone pair participates in resonance with the ring nitrogen, rendering the exocyclic amine significantly less nucleophilic than a standard aniline.

  • 4-Aminopyridine (pKa ~9.2): High basicity due to resonance stabilization of the protonated form, but the nucleophilicity is often compromised by the same resonance that stabilizes the cation.

  • 2-Aminopyridine (pKa ~6.9): The most challenging substrate. The ring nitrogen is the primary basic site.[1][2] The exocyclic amine is deactivated and prone to dual-reactivity (ring N vs. exocyclic N).

  • 3-Aminopyridine (pKa ~6.0): Behaves most similarly to an electron-deficient aniline; resonance delocalization into the ring nitrogen is not possible.

Resonance Deactivation Visualization

The following diagram illustrates the resonance contributors that deactivate the exocyclic amine, specifically in the 2-position.

ResonanceEffect cluster_0 2-Aminopyridine Resonance (Deactivation) cluster_1 Consequence struct1 Neutral Form (Lone pair on exocyclic N) struct2 Zwitterionic Form (Double bond to exocyclic N, Negative charge on Ring N) struct1->struct2 Resonance Delocalization result Diminished Nucleophilicity (Resistant to NHS esters) struct2->result Causes

Figure 1: Resonance delocalization in 2-aminopyridine reduces the electron density available for nucleophilic attack, necessitating high-energy activation strategies.

Strategic Analysis: Selecting the Coupling Method

Bioconjugation of aminopyridines rarely occurs directly in aqueous buffer.[1] Instead, a "Linker-First" strategy is employed: the aminopyridine drug is functionalized with a linker in organic solvent, and the distal end of the linker is then conjugated to the biomolecule (protein/antibody).

MethodTarget SubstrateProsCons
HATU/HOAt 2-, 3-, 4-aminopyridinesHigh yields; suppresses racemization; works for deactivated amines.Requires removal of urea byproducts; expensive.[1]
Acid Chlorides Sterically hindered 2-APsExtremely high reactivity.[1]Harsh conditions; incompatible with acid-sensitive groups.[1]
Isocyanates All aminopyridinesForms stable Urea linkages; very fast.[1]Moisture sensitive; safety concerns with phosgene precursors.[1]
Buchwald-Hartwig Halogenated PyridinesForms C-N bond directly (alternative to amide).Metal contamination risk (must be scavenged for biological use).[1]

Detailed Protocols

Protocol A: HATU-Mediated Linker Attachment

Best for: Attaching carboxylic acid-terminated linkers (e.g., PEG-COOH) to 2-aminopyridine pharmacophores.

Mechanism: HATU generates an OAt-active ester, which is more reactive than the OBt esters generated by HBTU, crucial for the poor nucleophilicity of aminopyridines.

Materials:

  • Aminopyridine substrate (1.0 equiv)

  • Linker-COOH (1.2 equiv)

  • HATU (1.5 equiv)

  • HOAt (0.5 equiv, optional but recommended for 2-aminopyridines)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Linker-COOH (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv) followed by HATU (1.5 equiv).[1]

  • Critical Step: Allow activation to proceed for 5–10 minutes at room temperature. The solution should turn slightly yellow.[1][3] Do not wait longer than 20 minutes or the active ester may hydrolyze or rearrange.

  • Coupling: Add the Aminopyridine substrate (1.0 equiv) and the remaining DIPEA (1.0–2.0 equiv) to the reaction mixture.

  • Incubation: Stir at 40–50°C for 4–16 hours.

    • Note: 2-aminopyridines often require heating.[1][4] 3- and 4-aminopyridines may react at RT.[3]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the amine (often the limiting reagent).

  • Workup: Dilute with Ethyl Acetate, wash 3x with saturated NaHCO₃ (to remove HOAt/HATU byproducts), 1x with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Carbamate/Urea Formation via Activated Carbonates

Best for: Creating stable, hydrolytically resistant linkages for PROTACs.

Materials:

  • Aminopyridine substrate[1][2][3][4][5][6][7][8][9][10]

  • 4-Nitrophenyl chloroformate or DSC (N,N'-Disuccinimidyl carbonate)

  • Linker-Amine or Linker-Alcohol

  • Pyridine or Triethylamine[4]

Step-by-Step Procedure:

  • Activation of Aminopyridine: Dissolve the aminopyridine (1.0 equiv) in anhydrous DCM or THF.

  • Add Pyridine (3.0 equiv) as a base.[1]

  • Cool to 0°C and add 4-Nitrophenyl chloroformate (1.1 equiv) dropwise.

  • Stir at RT for 2 hours. Monitor LC-MS for the formation of the activated carbamate intermediate.

  • Conjugation: Add the Linker-Amine (1.2 equiv) directly to the reaction mixture.

  • Completion: Stir at RT (or 40°C for sterically hindered systems) overnight. The product will be a urea (if linker is amine) or carbamate (if linker is alcohol).

  • Purification: The 4-nitrophenol byproduct is yellow and acidic; remove by extensive washing with 1M NaOH or basic alumina chromatography.[1]

Experimental Workflow Visualization

The following diagram outlines the decision tree and workflow for converting a raw aminopyridine drug into a bioconjugation-ready precursor.

Workflow Start Aminopyridine Pharmacophore Decision Select Activation Strategy Start->Decision PathA Path A: Amide Linkage (Standard Linkers) Decision->PathA Carboxyl Linker PathB Path B: Urea/Carbamate (High Stability) Decision->PathB Amine Linker StepA1 Activate Linker-COOH with HATU/HOAt/DIPEA PathA->StepA1 StepB1 Activate Aminopyridine with 4-Nitrophenyl Chloroformate PathB->StepB1 StepA2 Heat to 50°C in DMF (Overcome Deactivation) StepA1->StepA2 Product Functionalized Linker-Drug StepA2->Product StepB2 React with Linker-Amine StepB1->StepB2 StepB2->Product Click Bioconjugation Step (Click Chemistry to Protein) Product->Click Next Stage

Figure 2: Workflow for functionalizing aminopyridines. Path A is preferred for standard PEG linkers; Path B is preferred for maximum metabolic stability.

Troubleshooting & Expert Insights

The "Ring Nitrogen" Trap

A common failure mode is the alkylation or acylation of the ring nitrogen instead of the exocyclic amine, forming a pyridinium salt.

  • Diagnosis: Product mass is correct, but NMR shows a downfield shift of ring protons (indicating positive charge on the ring).

  • Solution: Use bulky bases (like DIPEA or 2,6-lutidine) that cannot coordinate easily to the ring nitrogen. Avoid small alkyl halides which favor ring alkylation (Menshutkin reaction).[1]

Solubility

Aminopyridines are often polar but poorly soluble in non-polar solvents, while linkers may be lipophilic.[1]

  • Recommendation: Use a 50:50 mixture of DCM/DMF or pure NMP (N-methyl-2-pyrrolidone). NMP allows for higher reaction temperatures (up to 80°C) without the pressure issues of DCM.

Purification of HATU Reactions

HATU generates tetramethylurea and phosphorous byproducts that can be difficult to remove.[1]

  • Tip: If the product is lipophilic, perform an aqueous wash with 5% LiCl solution .[1] LiCl helps break emulsions and keeps the organic byproducts in the aqueous phase better than brine for DMF-based reactions.

References

  • Basicity and Nucleophilicity of Heterocycles: Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[1][2] Journal of the Chemical Society, 2240-2249.[2]

  • HATU Coupling Protocols: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[11][12] An efficient peptide coupling additive.[1][11][12] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Bioconjugation Strategies for Deactivated Amines: Boutureira, O., & Bernardes, G. J. (2015).[1] Advances in chemical protein modification.[1][13] Chemical Reviews, 115(5), 2174-2295.

  • Aminopyridine Reactivity in Drug Discovery: Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Application

Application Note: Pharmaceutical Salt Preparation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Executive Summary The compound 5-[(piperidin-3-yl)methyl]pyridin-2-amine is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., CDK, MNK, or JAK pathways).[1][2] While the free base offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-[(piperidin-3-yl)methyl]pyridin-2-amine is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., CDK, MNK, or JAK pathways).[1][2] While the free base offers versatile synthetic utility, it suffers from poor aqueous solubility and susceptibility to oxidative degradation at the primary amine.[1][2]

This guide details the preparation of two distinct salt forms—the Dihydrochloride (2HCl) for maximum aqueous solubility during early-stage in vitro assays, and the Hemisuccinate for optimal solid-state stability in formulation.[2] These protocols are designed to be self-validating, utilizing pKa-driven stoichiometry to ensure reproducibility.[1]

Chemical Analysis & Salt Selection Logic

Structural pKa Assessment

Successful salt formation requires a


 between the base and the conjugate acid.[2] This molecule presents two protonation sites with distinct basicity:[2]
Functional GroupApprox. pKaBasicity CharacterSalt Formation Implication
Piperidine Nitrogen (

)
~11.0Strong Base Primary protonation site.[1] Will form salts with weak organic acids (e.g., Succinic, Tartaric).[1][2]
Pyridine Amine (

)
~6.8Weak Base Secondary protonation site.[1][2] Requires strong mineral acids (e.g., HCl, H₂SO₄) to protonate fully.[2]
Selection Strategy
  • Target 1: Dihydrochloride Salt (1:2 Stoichiometry): Utilizes the high acidity of HCl to protonate both centers.[1][2] Ideal for maximizing dissolution rates in aqueous buffers.[2]

  • Target 2: Succinate Salt (1:1 Stoichiometry): Targets only the highly basic piperidine nitrogen.[1][2] This creates a stable crystalline lattice often preferred for oral dosage forms due to non-hygroscopic properties.[1][2]

Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (High Solubility)

Objective: Synthesis of 5-[(piperidin-3-yl)methyl]pyridin-2-amine · 2HCl.[1][2] Scale: 10.0 g input.

Reagents
  • Substrate: 5-[(piperidin-3-yl)methyl]pyridin-2-amine (Free Base), 10.0 g (52.3 mmol).[1][2]

  • Solvent: Methanol (HPLC Grade), 50 mL.

  • Acid Source: 4M HCl in 1,4-Dioxane (anhydrous), 30 mL (120 mmol, ~2.3 eq).

  • Antisolvent: Diethyl Ether (

    
    ) or MTBE.[1][2]
    
Step-by-Step Methodology
  • Dissolution: Charge the free base (10.0 g) into a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer and nitrogen inlet. Add Methanol (50 mL) and stir at 25°C until a clear, homogeneous solution is observed.

    • Why: Methanol ensures complete solubility of the polar free base but has lower solubility for the highly polar dichloride salt.[2]

  • Acid Addition (Exotherm Control): Cool the solution to 0–5°C using an ice bath. Add the 4M HCl/Dioxane solution dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature

      
      .[1][2] Rapid addition can cause amorphous precipitation due to localized supersaturation.[1][2]
      
  • Nucleation: Remove the ice bath and allow the mixture to warm to 20°C. Stir for 1 hour. A white precipitate should begin to form.[1][2]

    • Troubleshooting: If no solid forms, add seed crystals (if available) or add MTBE (10 mL) dropwise until turbidity persists.[1][2]

  • Maturation: Heat the slurry to 50°C for 30 minutes, then cool slowly (10°C/hour) back to 0°C.

    • Why: This "Ostwald ripening" cycle dissolves varying amorphous fines and redeposits them onto larger crystalline particles, improving filterability.[1][2]

  • Isolation: Filter the solid under nitrogen pressure or vacuum.[1][2] Wash the cake with cold MTBE (

    
     mL) to remove excess acid and dioxane.[1][2]
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: ~12.5 g (85–90%). Characterization:


 NMR should show a significant downfield shift in the piperidine ring protons (

ppm) and the disappearance of the sharp amine peaks due to rapid exchange.[1][2]
Protocol B: Preparation of the Hemisuccinate Salt (Stable Form)

Objective: Synthesis of 5-[(piperidin-3-yl)methyl]pyridin-2-amine · 0.5 Succinate.[1][2] Scale: 5.0 g input.

Reagents
  • Substrate: 5-[(piperidin-3-yl)methyl]pyridin-2-amine (Free Base), 5.0 g (26.1 mmol).[1][2]

  • Acid Source: Succinic Acid, 1.54 g (13.05 mmol, 0.5 eq).[1][2]

  • Solvent System: Ethanol (Abs) / Water (95:5 v/v).[1][2]

Step-by-Step Methodology
  • Separate Dissolution:

    • Solution A: Dissolve Free Base (5.0 g) in Ethanol (30 mL) at 40°C.

    • Solution B: Dissolve Succinic Acid (1.54 g) in Ethanol/Water (10 mL) at 40°C.

  • Controlled Mixing: Add Solution B to Solution A slowly over 30 minutes while maintaining 40°C stirring.

    • Why: Adding acid to base ensures the base is always in excess until the end, favoring the formation of the thermodynamically stable 2:1 (base:acid) complex if the lattice energy supports it.[2]

  • Crystallization: Cool the mixture linearly to 20°C over 2 hours. Stir at 20°C for 4 hours.

  • Antisolvent Addition: If yield is low, add n-Heptane (20 mL) slowly.[1][2]

  • Isolation: Filter and wash with Ethanol/Heptane (1:1).[1][2]

  • Drying: Vacuum dry at 40°C. High heat (>60°C) should be avoided to prevent dissociation of the weak acid.[1][2]

Analytical Validation Framework

To ensure the integrity of the salt forms, the following analytical battery is required:

MethodPurposeAcceptance Criteria
XRPD (X-Ray Powder Diffraction) Confirm crystallinity and polymorphDistinct, sharp Bragg peaks.[1] Amorphous "halo" indicates failed crystallization.[1][2]
DSC (Differential Scanning Calorimetry) Determine melting point & solvatesSingle sharp endotherm.[1][2] Broad peaks suggest impurities or amorphous content.[1][2]
IC (Ion Chromatography) Validate Stoichiometry2HCl: Chloride content ~26% w/w.Succinate: Succinate content matches theoretical % for 1:1 or 2:[1][2]1.
¹H-NMR (D₂O) Confirm StructureIntegration of succinate peak (singlet ~2.4 ppm) vs. pyridine peaks confirms ratio.[1][2]

Process Visualization (Workflow)[1][2]

The following diagram illustrates the decision matrix for salt selection and the critical process parameters (CPPs) for the crystallization workflow.

SaltScreening Start Start: Free Base 5-[(Piperidin-3-yl)methyl]pyridin-2-amine SolubilityCheck Goal: High Aqueous Solubility? Start->SolubilityCheck StabilityCheck Goal: Solid State Stability? Start->StabilityCheck HCl_Path Select Strong Acid (HCl) Target: Dihydrochloride SolubilityCheck->HCl_Path Yes Succ_Path Select Weak Acid (Succinic) Target: Mono/Hemi-Succinate StabilityCheck->Succ_Path Yes Solvent_HCl Solvent: Methanol Temp: 0-5°C HCl_Path->Solvent_HCl Isolate_HCl Isolate 2HCl Salt (Hygroscopic, High Sol) Solvent_HCl->Isolate_HCl Validation Validation: 1. XRPD (Crystallinity) 2. IC (Stoichiometry) Isolate_HCl->Validation Solvent_Succ Solvent: EtOH/Water Temp: 40°C -> 20°C Succ_Path->Solvent_Succ Isolate_Succ Isolate Succinate Salt (Crystalline, Non-Hygroscopic) Solvent_Succ->Isolate_Succ Isolate_Succ->Validation

Caption: Decision matrix for salt selection based on intended pharmaceutical application (Solubility vs. Stability).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[2][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977).[1][2] Pharmaceutical salts.[2][3][5][6] Journal of Pharmaceutical Sciences, 66(1), 1-19.[1][2] Link

  • PubChem. (n.d.).[1][2] 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Compound Summary. National Library of Medicine.[2] Link[1][2]

  • Elder, D. P., et al. (2010).[1][2] The utility of sulfonate salts in drug development.[2] Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[2] (Reference for counter-ion selection logic).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Welcome to the technical support center for the synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The structure, featuring a piperidine scaffold linked to a pyridin-2-amine core, is a key building block in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic principles.

Overview of Synthetic Strategies

The synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine typically involves the coupling of two key synthons: a suitably functionalized pyridine ring and a piperidine precursor. The overall yield is highly dependent on the efficiency of each step, including precursor synthesis, the crucial coupling reaction, and the final deprotection. Two primary retrosynthetic approaches are commonly considered, each with distinct advantages and challenges.

Synthetic_Strategies cluster_0 Retrosynthesis cluster_1 Route A: N-Alkylation cluster_2 Route B: Reductive Amination Target 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Coupling_A SN2 Coupling Target->Coupling_A Deprotection Coupling_B Reductive Amination Target->Coupling_B Pyridine_A 5-(Halomethyl)pyridin-2-amine (e.g., X=Cl, Br) Piperidine_A N-Protected 3-(Aminomethyl)piperidine Coupling_A->Pyridine_A Coupling_A->Piperidine_A Pyridine_B 5-Formylpyridin-2-amine Piperidine_B 3-(Aminomethyl)piperidine Coupling_B->Pyridine_B Coupling_B->Piperidine_B

Caption: High-level overview of the two primary synthetic routes.

Table 1: Comparison of Synthetic Routes
FeatureRoute A: N-AlkylationRoute B: Reductive Amination
Key Reaction Nucleophilic substitution (SN2)Imine formation followed by reduction
Pyridine Precursor 5-(Chloromethyl)pyridin-2-amine or 5-(Bromomethyl)pyridin-2-amine5-Formylpyridin-2-amine
Piperidine Precursor N-Boc-3-(aminomethyl)piperidine or N-Boc-piperidine-3-methanamine3-(Aminomethyl)piperidine
Pros Generally higher yields, commercially available precursors.Fewer protection/deprotection steps.
Cons Requires N-protection of piperidine to prevent side reactions. Potential for over-alkylation.Aldehyde precursor can be unstable. Risk of over-reduction or side reactions.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing primarily on the more common N-alkylation route (Route A).

Question 1: My N-alkylation coupling step has a very low yield. What are the likely causes and how can I fix it?

Low yield in the coupling of the piperidine and pyridine fragments is the most common bottleneck. The issue can usually be traced to reaction conditions, reagent stability, or side reactions.

Potential Causes & Solutions:

  • Inappropriate Base Selection: The base is critical for deprotonating the piperidine nitrogen, but a poorly chosen base can cause side reactions or be ineffective.

    • Rationale: A strong, non-nucleophilic base is ideal. Strong nucleophilic bases (e.g., NaOH, KOtBu in excess) can react with the halomethylpyridine. Weak bases (e.g., NaHCO₃) may not be sufficient to drive the reaction to completion.

    • Recommendation: Use potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA). K₂CO₃ is a solid base that works well in polar aprotic solvents like DMF or Acetonitrile.[3] DIPEA is a sterically hindered organic base that effectively scavenges the generated acid (H-X) without competing as a nucleophile.

  • Solvent Effects: The solvent influences reagent solubility and reaction kinetics.

    • Rationale: Polar aprotic solvents are preferred as they can dissolve the reagents and stabilize the transition state of the SN2 reaction without interfering.

    • Recommendation: Dry DMF, Acetonitrile (ACN), or DMSO are excellent choices. Ensure the solvent is anhydrous, as water can hydrolyze the halomethyl starting material.

  • Over-Alkylation (Quaternization): The product, a secondary amine, can be further alkylated by the starting material to form a quaternary ammonium salt, consuming valuable reagents and complicating purification.

    • Rationale: This occurs when the product successfully competes with the starting piperidine for the electrophilic pyridine fragment.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the piperidine nucleophile. Alternatively, add the 5-(halomethyl)pyridin-2-amine solution slowly to the reaction mixture containing the piperidine and base. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.[3]

  • Degradation of 5-(Halomethyl)pyridin-2-amine: This starting material can be unstable, especially in solution or at elevated temperatures.

    • Rationale: The chloromethyl group is highly reactive and can self-polymerize or degrade.

    • Recommendation: Use freshly prepared or purified 5-(chloromethyl)pyridin-2-amine. Store it in a cool, dark, and dry place. Consider synthesizing it and using it immediately in the next step.

Troubleshooting_Flowchart Start Low Yield in Coupling Step Check_Crude Analyze Crude Reaction (LC-MS, TLC) Start->Check_Crude SM_Remaining High % of Starting Materials Remaining? Check_Crude->SM_Remaining Byproduct Major Byproduct Detected? Check_Crude->Byproduct Increase_Temp Increase Reaction Temp (e.g., 60-80 °C) SM_Remaining->Increase_Temp Yes Change_Base Switch to Stronger Base (e.g., K2CO3, DIPEA) SM_Remaining->Change_Base Yes Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) SM_Remaining->Change_Solvent Yes Quat_Salt Quaternary Salt (M+141)? Byproduct->Quat_Salt Yes Polymer Polymeric/Insoluble Material? Byproduct->Polymer Yes Slow_Addition Use Slow Addition of Alkylating Agent Quat_Salt->Slow_Addition Adjust_Stoich Use 1.2 eq. of Piperidine Quat_Salt->Adjust_Stoich Fresh_SM Use Freshly Prepared 5-(Halomethyl)pyridine Polymer->Fresh_SM

Caption: A decision tree for troubleshooting low coupling yields.

Question 2: I'm having trouble with the final Boc deprotection step. The reaction is either incomplete or I'm losing a lot of product. What should I do?

Incomplete deprotection or product loss during workup are common issues. The choice of acid and workup procedure is key.

Potential Causes & Solutions:

  • Insufficient Acid or Reaction Time: The Boc group is stable, and its removal requires strong acid.

    • Rationale: The tert-butyl carbocation generated upon cleavage needs to be scavenged to prevent side reactions with the product.

    • Recommendation: A standard and effective method is using 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS. If the reaction is sluggish, a gentle warming to 30-40 °C can be applied, but monitor carefully for degradation.

  • Product Loss During Workup: The final product is a diamine, which can have high water solubility as a hydrochloride salt.

    • Rationale: After acidic deprotection, the product exists as a salt (e.g., dihydrochloride). Standard liquid-liquid extraction can be inefficient if the product remains in the aqueous layer.

    • Recommendation: After quenching the reaction, basify the aqueous solution to a pH > 10 with NaOH or K₂CO₃ to form the free base. The free base has much higher solubility in organic solvents like DCM, ethyl acetate, or a mixture of chloroform/isopropanol. Extract multiple times (3-4x) to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the piperidine fragment? The tert-butoxycarbonyl (Boc) group is highly recommended.[4][5] It is robust and stable under the basic conditions of the N-alkylation step but can be cleanly removed under acidic conditions that typically do not affect the rest of the molecule. The synthesis of N-Boc-piperidine-3-methanol, a common precursor, is well-documented.[4][6]

Q2: Can I perform a one-pot synthesis without isolating the intermediates? While tempting for efficiency, a one-pot synthesis is not recommended for this target. The intermediates, particularly 5-(chloromethyl)pyridin-2-amine, benefit from purification to remove byproducts that can interfere with the subsequent coupling step.[7] Purifying each intermediate ensures that the crucial C-N bond formation step proceeds with high-fidelity starting materials, ultimately leading to a higher overall yield and simpler final purification.

Q3: What are the best methods for purifying the final product? The final product is a polar molecule, which can make purification challenging.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with DCM and gradually increasing the polarity with methanol (e.g., 0% to 20% MeOH) is typically effective. Adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the mobile phase can prevent the product from tailing on the silica gel by neutralizing acidic sites.

  • Recrystallization: If the product can be isolated as a solid salt (e.g., dihydrochloride), recrystallization from a solvent system like ethanol/ether can be an excellent method for achieving high purity on a larger scale.

Q4: How can I avoid the formation of regioisomers during the synthesis of the 5-(chloromethyl)pyridin-2-amine precursor? The synthesis of 5-substituted 2-aminopyridines can be challenging.[8] Direct chloromethylation of 2-aminopyridine is often unselective. A more reliable route involves starting with 2-chloro-5-(chloromethyl)pyridine, which can be synthesized from 3-methylpyridine.[9] The 2-chloro group can then be displaced by ammonia or an ammonia equivalent under pressure to yield the desired precursor.[7][10] This sequential approach provides better regiochemical control.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

This protocol outlines the synthesis of the N-Boc protected piperidine fragment starting from the commercially available alcohol.

  • Mesylation: To a stirred solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly.

  • Azide Displacement: Dissolve the crude mesylate in DMF (0.3 M) and add sodium azide (2.0 eq). Heat the mixture to 80 °C and stir for 12-16 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and excess azide. Dry the organic layer over Na₂SO₄ and concentrate.

  • Reduction (Staudinger Reaction): Dissolve the crude azide in a THF/water mixture (9:1, 0.2 M). Add triphenylphosphine (1.2 eq) and stir at 50 °C for 6 hours.

  • Purification: Concentrate the reaction mixture and purify by silica gel chromatography to afford the title compound.

Protocol 2: N-Alkylation and Deprotection (Final Steps)

This protocol details the coupling of the two fragments and the final deprotection.

ParameterRecommended ConditionRationale
Piperidine Reagent 1.1 eq of tert-butyl 3-(aminomethyl)piperidine-1-carboxylateSlight excess minimizes over-alkylation of the product.
Pyridine Reagent 1.0 eq of 5-(chloromethyl)pyridin-2-amineLimiting reagent to ensure full conversion.
Base 2.0 eq of K₂CO₃ (anhydrous, powdered)Effective, non-nucleophilic base.[3]
Solvent Anhydrous DMF (0.1 M)Excellent solubility for reagents and facilitates SN2 kinetics.
Temperature 60-70 °CProvides sufficient energy for the reaction without significant degradation.
Time 8-12 hoursMonitor by LC-MS for completion.

Procedure:

  • Coupling: To a solution of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF, add powdered K₂CO₃ (2.0 eq) followed by 5-(chloromethyl)pyridin-2-amine (1.0 eq).

  • Reaction: Heat the mixture to 65 °C and stir for 10 hours or until LC-MS indicates consumption of the limiting reagent.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water (3x) and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by silica gel chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in 4M HCl in 1,4-dioxane (0.1 M).

  • Reaction: Stir at room temperature for 3 hours. Monitor by LC-MS.

  • Final Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water and basify to pH ~11 with 2M NaOH. Extract the aqueous layer with DCM (4x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 5-[(Piperidin-3-yl)methyl]pyridin-2-amine.

References

  • PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. Available from: [Link]

  • Yadav, J. S., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • ResearchGate. A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Available from: [Link]

  • Kim, J., et al. Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. Available from: [Link]

  • Wang, D., et al. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available from: [Link]

  • ACS Publications. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Available from: [Link]

  • Kadyrov, R. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • National Center for Biotechnology Information. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available from: [Link]

  • Google Patents. Preparation of 2-chloro-5-aminomethyl-pyridine.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Available from: [Link]

  • ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Available from: [Link]

  • National Center for Biotechnology Information. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available from: [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available from: [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • Todd, R. D. The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]

  • Aliabadi, A., et al. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]

  • PubMed. Asymmetric alpha-alkynylation of piperidine via N-sulfinyliminium salts. Available from: [Link]

  • Google Patents. 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.
  • PubMed. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

Optimization

Troubleshooting cyclization side reactions in piperidine derivative synthesis

Status: Online | Role: Senior Application Scientist | Ticket Focus: Cyclization Side Reactions Welcome to the Piperidine Synthesis Support Center. Piperidine rings are pharmacophores in over 12,000 bioactive compounds, y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket Focus: Cyclization Side Reactions

Welcome to the Piperidine Synthesis Support Center. Piperidine rings are pharmacophores in over 12,000 bioactive compounds, yet their synthesis is frequently plagued by competitive pathways.

This guide addresses the "Why" and "How" of failure modes during the critical cyclization step. We move beyond basic recipes to the kinetic and thermodynamic principles governing ring closure.

🟢 Module 1: The "Oligomerization" Ticket

User Issue: "I am attempting an intramolecular reductive amination to close a piperidine ring, but I am isolating dimers and linear polymers instead of the target heterocycle."

Diagnosis: The Concentration-Entropy Conflict

This is the most common failure mode. Ring closure (intramolecular) is entropically disfavored compared to dimerization (intermolecular) at high concentrations. The rate of cyclization (


) is first-order, while dimerization (

) is second-order.


As substrate concentration


 increases, the dimerization rate skyrockets relative to cyclization.
Troubleshooting Protocol
  • The High Dilution Principle: You must operate below the "Effective Molarity" (EM) of the cyclization. For piperidines (6-membered rings), the EM is typically lower than for 5-membered rings (pyrrolidines) due to higher degrees of freedom in the transition state.

    • Action: Dilute your reaction to < 0.01 M .

    • Advanced Action: Use Pseudo-High Dilution . Do not dump your substrate into the reducing agent. Slowly add the substrate (dissolved in solvent) via syringe pump into a solution of the reducing agent over 4–8 hours. This keeps the instantaneous

      
       near zero.
      
  • Reagent Selection (The "STAB" Protocol):

    • Avoid Sodium Cyanoborohydride (

      
      ) if possible due to toxicity and sluggish kinetics.
      
    • Switch to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3). It is less toxic and allows for "Direct Reductive Amination" without pre-forming the imine, often suppressing side reactions by reducing the iminium ion faster than it can dimerize [1].

🟡 Module 2: The "Wrong Ring Size" Ticket

User Issue: "I have a substrate that could theoretically form a 5-membered (pyrrolidine) or 6-membered (piperidine) ring. I am exclusively getting the 5-membered ring."

Diagnosis: Baldwin’s Rules & Kinetic Control

You are fighting Baldwin’s Rules for Ring Closure .

  • 5-exo-tet (forming pyrrolidine via

    
    ) is kinetically favored over 6-endo-tet  (forming piperidine).
    
  • Even if the piperidine is thermodynamically more stable, the reaction will take the path of least kinetic resistance.

Troubleshooting Protocol
  • Change the Electrophile Geometry:

    • If you are using an alkyl halide displacement (

      
      ), the 5-exo pathway dominates.
      
    • Action: Switch to a Reductive Amination strategy (6-endo-trig). According to Baldwin, 6-endo-trig is a favored process, whereas 5-endo-trig is disfavored.[1][2] This forces the geometry toward the 6-membered ring [2].

  • Substrate Rigidification:

    • Action: Introduce a bulky protecting group (e.g., Boc, Cbz) on the nitrogen before cyclization if the mechanism allows. This alters the rotamer population (the "Thorpe-Ingold Effect"), often compressing the bond angle to favor 6-membered ring formation.

🔴 Module 3: The "Dieckmann Failure" Ticket

User Issue: "I am trying a Dieckmann condensation to make a piperidone. The reaction turns into a viscous oil/gum, and I recover starting material upon workup."

Diagnosis: Reversibility & Enolate Quenching

The Dieckmann condensation is reversible. The driving force is the deprotonation of the product (the


-keto ester) by the base.[3] If you do not use enough base, or if the base is consumed by side reactions (like water in the solvent), the equilibrium shifts back to the linear diester.
Troubleshooting Protocol
  • Stoichiometry Check:

    • You need > 2.0 equivalents of base .[4] One equivalent performs the cyclization; the second equivalent irreversibly deprotonates the product to the stable enolate, locking the ring shut.

  • The "Oiling Out" Fix:

    • If the intermediate enolate precipitates or oils out, it stops reacting.

    • Action: Use a solvent where the enolate remains soluble (e.g., THF/HMPA mix) or use high-shear stirring.

  • Quenching:

    • Action: Do not quench with water directly. Quench with cold dilute acetic acid . If you add water to the basic enolate, you risk hydrolysis (ring opening) during the exothermic workup [3].

📊 Comparative Data: Reducing Agents for Piperidine Formation[5]
FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces aldehydes/ketones fast)High (Reduces imines, not carbonyls at pH 6)Excellent (Reduces imines, not carbonyls)
Toxicity LowHigh (HCN gas risk) Low
Side Reactions Alcohol formation (competitive reduction)Slow reaction allows dimerizationFast kinetics suppress dimerization
Best Use Case Simple reductionsHistoric protocolsStandard for Piperidine Cyclization
🧪 Experimental Protocols
Protocol A: High-Dilution Reductive Cyclization (The "Drip" Method)

Best for preventing dimerization in difficult substrates.

  • Preparation: Dissolve Amino-Aldehyde/Ketone precursor (1.0 mmol) in dry DCE (10 mL). Load into a syringe.

  • Base Solution: In a round-bottom flask, suspend STAB (1.5 mmol, 1.5 eq) and Acetic Acid (1.0 eq) in dry DCE (20 mL).

  • Addition: Using a syringe pump, add the precursor solution to the STAB suspension at a rate of 2 mL/hour .

  • Completion: After addition is complete, stir for an additional 2 hours.

  • Quench: Add saturated aqueous

    
     until bubbling ceases. Extract with DCM.
    
Protocol B: Dieckmann Cyclization for 3-Piperidones

Best for ester-functionalized precursors.

  • Setup: Flame-dry a flask under Argon. Add NaH (2.2 eq, 60% dispersion) and wash with dry hexanes to remove mineral oil.

  • Solvent: Add dry THF (0.1 M concentration relative to substrate). Heat to reflux.

  • Addition: Add the diester precursor dropwise over 30 minutes.

  • Reaction: Reflux for 4–6 hours. Look for the formation of a solid salt (the enolate).

  • Workup: Cool to 0°C. Add Glacial Acetic Acid (2.5 eq) dropwise to quench. Dilute with brine and extract.

📉 Visualizing the Failure Modes
Figure 1: Decision Tree for Troubleshooting

Use this logic flow to identify your specific failure mode.

PiperidineTroubleshoot Start Reaction Failed CheckProduct Analyze Crude Product (LCMS/NMR) Start->CheckProduct Dimer Dimer/Polymer Found CheckProduct->Dimer Mass = 2x - H2 WrongRing 5-Membered Ring (Pyrrolidine) CheckProduct->WrongRing Isomer Formed Linear Linear Starting Material CheckProduct->Linear No Reaction Dilution Apply High Dilution (<0.01M) Dimer->Dilution Baldwin Check Baldwin's Rules WrongRing->Baldwin CheckReagent Check Reagent Quality (Wet solvent? Old NaH?) Linear->CheckReagent SlowAdd Syringe Pump Addition Dilution->SlowAdd Geometry Change Mechanism (e.g., SN2 -> Reductive Amination) Baldwin->Geometry Stoich Increase Base/Reductant (Dieckmann: >2eq Base) CheckReagent->Stoich

Caption: Logic flow for diagnosing piperidine synthesis failures based on crude product analysis.

Figure 2: Kinetic Competition (Cyclization vs. Dimerization)

Understanding why dilution is critical.

KineticComp cluster_0 Intramolecular (Desired) cluster_1 Intermolecular (Side Reaction) Precursor Linear Amino-Aldehyde Piperidine Piperidine Ring Precursor->Piperidine k_intra (1st Order) Favored at Low Conc. Dimer Linear Dimer Precursor->Dimer k_inter [S]^2 (2nd Order) Favored at High Conc.

Caption: Kinetic competition pathways. Note that dimerization is second-order, making it highly sensitive to concentration increases.

📚 References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7]

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.

  • Davis, B. R. , & Garrett, P. J. (1979). The Dieckmann Condensation. In Comprehensive Organic Synthesis.

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from Pyridin-2-Amine Products

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-ZN-METAL-001 Subject: Troubleshooting persistent metal residues (Pd, Cu, Ni) in chelating substrates. Introduction: Why is this so difficult?

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-ZN-METAL-001 Subject: Troubleshooting persistent metal residues (Pd, Cu, Ni) in chelating substrates.

Introduction: Why is this so difficult?

Welcome to the technical support hub. You are likely here because standard washes (brine, dilute acid) failed to lower your metal content below ICH Q3D limits (typically <10-20 ppm).

The Root Cause: Your product, a pyridin-2-amine derivative, is not just a substrate; it is a bidentate ligand . The pyridine nitrogen and the exocyclic amine nitrogen form a stable 4- or 5-membered chelate ring with transition metals. You are not just washing away a contaminant; you are fighting a thermodynamic equilibrium. To win, you must introduce a scavenger with a significantly higher binding constant (


) than your product.
Module 1: Diagnostic & Mechanism

Before selecting a protocol, visualize the competition occurring in your flask.

Figure 1: The Chelation "Tug-of-War" This diagram illustrates the thermodynamic competition between your product (the chelate) and the scavenger.

ChelationCompetition Product Pyridin-2-amine (Ligand) Complex Stable Product-Metal Chelate Complex Product->Complex High Affinity (K1) Metal Metal Catalyst (Pd/Cu) Metal->Complex Waste Scavenger-Metal Complex (Filtered) Complex->Waste Heat/Time PureProduct Purified Product Complex->PureProduct Ligand Exchange Scavenger Scavenger (Thiol/DMT/EDTA) Scavenger->Waste Higher Affinity (K2 >> K1)

Caption: Successful purification requires a scavenger where K2 (Scavenger-Metal stability) is orders of magnitude higher than K1 (Product-Metal stability).

Module 2: Scavenger Selection (The Hardware)

Do not choose randomly. The oxidation state of the metal and the sterics of the complex dictate the solution.

Table 1: Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest ForMechanism Note
Si-Thiol (Silica-SH)1-PropanethiolPd(II), Cu, Ag, Hg The "Workhorse". High capacity, but struggles with bulky Pd(0) complexes.
Si-DMT DimercaptotriazinePd(0), Ru, Rh Equivalent to TMT.[1] Best for low oxidation states and bulky ligands (e.g., Pd-dppf).
Si-TAAcOH Triaminetetraacetic acidCu, Ni, Co, Fe Supported EDTA.[1] Essential for breaking strong Cu-pyridine complexes.
L-Cysteine Amino Acid (Free)Pd (All forms) High affinity due to N-S coordination. Water-soluble; used in extractions.
Module 3: Experimental Protocols (The Software)
Protocol A: The "L-Cysteine Wash" (High Efficiency / Low Cost)

Best for: Large scale removal of Pd from hydrophobic products.

Theory: L-Cysteine is a zwitterionic amino acid with a thiol group. Under basic conditions, it forms a water-soluble, highly stable complex with Palladium, pulling it out of the organic phase.

  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (EtOAc, MTBE, or 2-MeTHF).

  • Reagent: Prepare a 10% (w/w) aqueous solution of L-Cysteine .

    • Critical Step: Adjust the pH of this solution to ~8-9 using Ammonium Hydroxide or Sodium Bicarbonate. This deprotonates the thiol, activating it for metal binding.

  • Execution:

    • Add the L-Cysteine solution to the organic phase (Ratio: 20-50% v/v).

    • Heat to 50°C and stir vigorously for 1 hour. Note: Heat is required to overcome the activation energy of ligand exchange.

  • Separation: Cool to room temperature. Separate the layers. The aqueous layer will likely turn dark/colored (containing the metal).[2]

  • Rinse: Wash the organic layer with water (2x) to remove residual cysteine.

Protocol B: Solid-Supported Scavenging (Batch Mode)

Best for: Water-soluble products or final polishing (GMP).

  • Loading Calculation:

    • Determine residual metal content (e.g., via ICP-MS).

    • Use 4-8 equivalents of scavenger relative to the residual metal (not the catalyst loading).

    • Example: If you have 1000 ppm Pd, use ~5-10 wt% of Si-DMT relative to the product mass.

  • Solvent Choice:

    • Preferred: THF, EtOAc, Toluene, MeOH.

    • Avoid: DMF/DMSO if possible (these solvents coordinate to metals, competing with the scavenger).

  • Procedure:

    • Dissolve crude product in the solvent.[3]

    • Add the scavenger resin (e.g., Si-DMT for Pd(0) or Si-TAAcOH for Cu).

    • Heat to 40-60°C for 2-4 hours. Room temperature is often insufficient for pyridin-2-amines due to their tight binding.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.

Module 4: Troubleshooting & FAQs

Q: I used Si-Thiol for Palladium removal, but the ppm levels barely dropped. Why? A: You likely have Pd(0) or a bulky phosphine ligand (like dppf or Xantphos) protecting the metal.

  • Fix: Switch to Si-DMT (Dimercaptotriazine). The triazine ring is electron-deficient and soft, making it a superior ligand for Pd(0). Alternatively, add a mild oxidant (air bubbling) to convert Pd(0) to Pd(II), which Si-Thiol binds more effectively.

Q: My product is a copper-catalyzed coupling (Ullmann/Chan-Lam), and it's blue/green. Ammonia washes aren't working. A: Pyridin-2-amines form exceptionally stable complexes with Copper. Simple ammonia washes (monodentate) cannot break the bidentate chelate.

  • Fix: Use Protocol B with Si-TAAcOH (supported EDTA) or perform a liquid wash with saturated aqueous EDTA (disodium salt) at pH 9. EDTA has a higher formation constant (

    
    ) than aminopyridines.
    

Q: I'm losing yield during the scavenger step. A: Check the pH and the scavenger backbone.

  • Diagnosis: If your scavenger is acidic (e.g., silica-supported sulfonic acid), your basic pyridin-2-amine is sticking to the silica via ionic bonding.

  • Fix: Use a neutral backbone scavenger. If using silica, add 1-2% Triethylamine to the solvent to keep the product deprotonated and in solution, ensuring only the metal binds to the scavenger.

Module 5: Workflow Visualization

Figure 2: Decision Tree for Process Optimization

DecisionTree Start Start: High Metal Content MetalType Identify Metal Start->MetalType Pd Palladium (Pd) MetalType->Pd Cu Copper (Cu) MetalType->Cu Pd_State Oxidation State? Pd->Pd_State Cu_Sol Product Solubility? Cu->Cu_Sol Pd_0 Pd(0) / Bulky Ligands Pd_State->Pd_0 Pd_2 Pd(II) / Salts Pd_State->Pd_2 Action_DMT Use Si-DMT (Heat to 60°C) Pd_0->Action_DMT Action_Thiol Use Si-Thiol or L-Cysteine Wash Pd_2->Action_Thiol Action_EDTA EDTA Wash (pH 9) or Si-TAAcOH Cu_Sol->Action_EDTA

Caption: Follow this logic path to select the initial purification strategy.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • SiliCycle Inc. (2023). SiliaMetS Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

  • Biotage. (2023). Metal Scavenger User Guide: Strategies for Pd Removal. Biotage Technical Resources. Link

  • Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. Link

Sources

Optimization

Resolving solubility issues of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine in assay buffers

Technical Support Center: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Introduction: Navigating the Solubility Challenges of a Dibasic Compound Welcome to the technical support guide for 5-[(Piperidin-3-yl)methyl]pyridin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Introduction: Navigating the Solubility Challenges of a Dibasic Compound

Welcome to the technical support guide for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (Catalog # CHEM-5PMPA). This document provides in-depth troubleshooting advice and experimental protocols designed to help you overcome common solubility issues encountered with this compound in standard aqueous assay buffers.

As a dibasic compound, possessing two key nitrogen atoms susceptible to protonation (the piperidine ring nitrogen and the 2-amino group on the pyridine ring), its aqueous solubility is intrinsically linked to the pH of the medium. This guide is structured to provide not just solutions, but a clear understanding of the underlying chemical principles, empowering you to optimize your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine.

Q1: My compound is not dissolving in my standard PBS buffer (pH 7.4). Why is this happening?

A1: This is expected behavior due to the chemical nature of the compound. 5-[(Piperidin-3-yl)methyl]pyridin-2-amine is a weak base. At a neutral pH of 7.4, the molecule is predominantly in its uncharged, or "free base," form, which has very low intrinsic solubility in water. Precipitation occurs because the concentration you are trying to achieve exceeds the solubility limit of this free base form in the aqueous buffer. To achieve solubility, the molecule must be protonated to form a more polar, water-soluble salt.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: For initial stock preparation, we recommend using 100% Dimethyl Sulfoxide (DMSO). 5-[(Piperidin-3-yl)methyl]pyridin-2-amine has demonstrated good solubility in DMSO up to at least 50 mM. When preparing your aqueous working solutions, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid impacting the biological activity of your assay system.

Q3: What are the predicted pKa values for this compound, and how do they influence solubility?

A3: Based on computational analysis of its structure, 5-[(Piperidin-3-yl)methyl]pyridin-2-amine is predicted to have two pKa values:

  • pKa1 ≈ 9.5 - 10.5 (associated with the piperidine ring nitrogen)

  • pKa2 ≈ 6.5 - 7.0 (associated with the 2-aminopyridine group)

This means that to ensure the molecule is fully protonated (and thus, maximally soluble), the pH of the solution should be at least 1.5 to 2 units below the lowest pKa value. Therefore, a buffer pH of ≤ 5.0 is recommended as a starting point for achieving good solubility.

cluster_pH7 At pH 7.4 (e.g., PBS) cluster_pH5 At pH < 5.0 node_pH7 Low Solubility (Precipitation Risk) Predominantly Free Base node_pH5 High Solubility (Protonated Salt Form) Mono- or Di-Cationic Species node_pH7->node_pH5  pH Decrease  

Caption: pH effect on compound solubility state.

Q4: Will lowering the pH of my assay buffer affect my experimental results?

A4: Potentially, yes. It is crucial to assess the pH tolerance of your specific assay (e.g., enzyme activity, cell viability, receptor binding). We recommend running a "buffer-only" control at the selected acidic pH to ensure the buffer itself does not interfere with your measurements. If the assay is sensitive to low pH, alternative strategies like using co-solvents or solubility enhancers may be necessary.

Part 2: Advanced Troubleshooting Guide

This section provides a structured, in-depth approach to resolving persistent solubility issues.

Problem: I've tried lowering the pH, but I still see cloudiness or precipitation over time, especially at higher concentrations.

This indicates that while pH adjustment helps, you may be approaching the solubility limit even for the salt form of the compound, or your final assay medium is causing it to crash out of solution.

Troubleshooting Workflow

The following workflow provides a systematic path to identify the optimal solubilization strategy for your specific experimental context.

start Start: Compound Precipitation Observed check_stock Step 1: Verify Stock Solution Is the DMSO stock clear? start->check_stock ph_screen Step 2: Perform pH Screen (Protocol 1) Test buffers pH 4.0 - 6.5 check_stock->ph_screen If Yes fail Contact Technical Support for further analysis check_stock->fail If No, remake stock sol_achieved Solubility Achieved? ph_screen->sol_achieved assay_compat Step 3: Test Assay Compatibility Does low pH affect assay? sol_achieved->assay_compat Yes cosolvent Step 4: Co-Solvent Titration (Protocol 2) Test PEG, Ethanol, etc. sol_achieved->cosolvent No assay_compat->cosolvent Yes, Effect Observed success Success: Proceed with Experiment assay_compat->success No Effect excipient Step 5: Use Excipients Test Cyclodextrins (e.g., HP-β-CD) cosolvent->excipient If co-solvents fail or interfere with assay cosolvent->success If successful excipient->success If successful excipient->fail If unsuccessful

Caption: Systematic workflow for troubleshooting solubility.

Detailed Troubleshooting Steps

1. pH Optimization (The Primary Approach)

  • Rationale: As a dibasic compound, protonating the nitrogen atoms is the most effective way to increase aqueous solubility. A systematic screen is the best way to find the optimal pH balance for solubility and assay performance.

  • Recommendation: Perform a pH-solubility screen using a series of buffers. See Protocol 1 for a detailed methodology.

2. Co-Solvent Addition (The Secondary Approach)

  • Rationale: If pH adjustment alone is insufficient or incompatible with your assay, the use of organic co-solvents can help. Co-solvents modify the polarity of the bulk solvent (water), reducing the energy penalty for solvating a lipophilic molecule.

  • Common Co-solvents & Starting Concentrations:

Co-SolventTypical Starting % (v/v)Mechanism of ActionConsiderations
Polyethylene Glycol 400 (PEG 400)5 - 10%Increases solvent polarity and can form non-covalent adducts.Generally well-tolerated by many biological systems.
Ethanol1 - 5%Reduces bulk solvent polarity.Can denature proteins at higher concentrations.
Propylene Glycol5 - 10%Similar to PEG 400.Can be viscous.
  • Recommendation: See Protocol 2 for a step-by-step guide to co-solvent screening.

3. Use of Solubility Enhancers (Advanced Approach)

  • Rationale: For particularly challenging cases, excipients like cyclodextrins can encapsulate the non-polar parts of the drug molecule, presenting a hydrophilic exterior to the aqueous solvent.

  • Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a 10-20 mM solution of HP-β-CD in your chosen buffer before adding the compound. This can significantly increase the solubility limit.

Part 3: Experimental Protocols

Protocol 1: pH-Dependent Solubility Screening

Objective: To determine the lowest pH required to fully solubilize 5-[(Piperidin-3-yl)methyl]pyridin-2-amine at the desired final concentration.

Materials:

  • 50 mM stock solution of the compound in 100% DMSO.

  • A set of biologically compatible buffers (e.g., Acetate, MES, Phosphate) prepared at various pH points: 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.4.

  • Clear microplate or glass vials.

  • Nephelometer or visual inspection against a dark background.

Procedure:

  • Buffer Preparation: Prepare 1 mL aliquots of each buffer in separate, clearly labeled vials.

  • Compound Addition: Add the required volume of the 50 mM DMSO stock solution to each buffer to achieve your target final concentration. For example, to get a 100 µM solution, add 2 µL of the 50 mM stock to 1 mL of each buffer.

  • Mixing: Vortex each vial gently for 30 seconds.

  • Equilibration: Allow the solutions to equilibrate at room temperature for 30 minutes.

  • Observation:

    • Visual: Hold each vial against a black background and shine a light from the side. Look for any signs of Tyndall effect (light scattering), haziness, or visible precipitate.

    • Quantitative (Optional): If available, measure the turbidity of each solution using a nephelometer.

  • Analysis: Record the pH at which the solution remains perfectly clear. This is your minimum required pH for solubility at that concentration. We recommend using a pH that is 0.5 units lower than this threshold to provide a safety margin.

Protocol 2: Co-Solvent Compatibility Study

Objective: To identify a compatible co-solvent and its optimal concentration that enhances solubility without negatively impacting the assay.

Materials:

  • Optimal buffer identified from Protocol 1 (or the required assay buffer if pH cannot be changed).

  • Co-solvents: PEG 400, Ethanol.

  • Assay-specific components (enzyme, cells, etc.).

Procedure:

  • Prepare Co-Solvent/Buffer Mixtures: Create a series of your chosen buffer containing different percentages of the co-solvent (e.g., for PEG 400: 0%, 2%, 5%, 10% v/v).

  • Test Solubility: Add the compound (from DMSO stock) to each co-solvent/buffer mixture to the desired final concentration. Observe for precipitation as described in Protocol 1.

  • Test Assay Interference (Critical Step):

    • Run your assay using the co-solvent/buffer mixtures without the test compound. This is your "vehicle control."

    • Compare the results to the assay run in the buffer with 0% co-solvent.

    • Any significant change in the assay signal indicates that the co-solvent is interfering at that concentration.

  • Select Optimal Condition: Choose the lowest concentration of the co-solvent that provides complete solubility of your compound while having a minimal (or no) effect on your assay's performance.

References

  • Title: "pH-dependent solubility" Source: American Pharmaceutical Review URL: [Link]

  • Title: "The Use of Dimethyl Sulfoxide (DMSO) in HTS: A Tutorial" Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: "Solubilization of Poorly Soluble Drugs" Source: IntechOpen URL: [Link]

Troubleshooting

Purification strategies for separating regioisomers of methyl-pyridine amines

Current Status: Operational Topic: Separation & Purification of Aminopicolines (e.g., 2-amino-3-methylpyridine, 2-amino-4-methylpyridine) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Separation & Purification of Aminopicolines (e.g., 2-amino-3-methylpyridine, 2-amino-4-methylpyridine) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Scope

Welcome. You are likely here because standard C18 reversed-phase methods are failing you. Methyl-pyridine amines (aminopicolines) present a "perfect storm" for chromatographic difficulty: they are regioisomers with identical molecular weights (108.14 g/mol ), similar hydrophobicities (


), and basic nitrogen atoms that interact aggressively with residual silanols, causing severe peak tailing.

This guide moves beyond generic advice. We focus on orthogonal selectivity —exploiting the subtle differences in pKa (typically 6.5–7.5) and hydrogen-bonding capabilities of the isomers.[1]

Chromatographic Strategies (HPLC/SFC)

Troubleshooting Guide: Analytical & Prep Separation

Q: My peaks are tailing significantly (


) on my C18 column. Increasing the organic modifier doesn't help. Why? 

A: This is a classic "silanol overload." Aminopicolines are basic.[1] At neutral pH, they are positively charged and interact ionically with the negatively charged residual silanols on the silica surface, dragging the peak.

Protocol A: The "Silanol Shield" Strategy (Low pH)

  • Mechanism: At pH < 3, surface silanols are protonated (neutral), reducing ionic drag.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Note: TFA is stronger and suppresses silanol activity better than Formic Acid but suppresses MS signal.

  • Column Choice: Use a "High Strength Silica" (HSS) or "Polar Embedded" column (e.g., Waters Atlantis T3 or Agilent ZORBAX SB-Aq) designed to resist dewetting at high aqueous conditions.

Q: I cannot separate the "Critical Pair" (2-amino-3-methylpyridine vs. 2-amino-4-methylpyridine). They co-elute on C18.

A: Hydrophobicity alone cannot distinguish these isomers. You must switch to Hydrogen-Bonding Mode or Mixed-Mode Chromatography .

Protocol B: Hydrogen-Bonding Selectivity (SHARC/Mixed-Mode) Standard C18 relies on Van der Waals forces. Isomers with methyl groups in different positions have distinct H-bond donor/acceptor accessibilities.

  • Technology: Use a column like SIELC SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column) or Newcrom R1 .

  • Mechanism: These phases separate based on the geometry of the amine/pyridine nitrogen interaction with the stationary phase, not just carbon load.

  • Conditions:

    • Mobile Phase: Acetonitrile (weak solvent in this mode) / Methanol (strong solvent).

    • Additives: Ammonium Formate (10–20 mM) + Formic Acid.

    • Why it works: The 3-methyl group sterically hinders the amine in the 2-position differently than the 4-methyl group, altering the H-bond strength with the stationary phase.

Q: Can I use Supercritical Fluid Chromatography (SFC)?

A: Yes, highly recommended. SFC is often superior for basic amines because the supercritical


 is naturally acidic, keeping the amines protonated and sharp without aggressive buffers.
  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phases.

  • Modifier: Methanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA) as a basic additive to improve peak shape.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Isomer Mixture CheckC18 Run Standard C18 (pH 3.0, Formic Acid) Start->CheckC18 Result1 Resolution > 1.5? CheckC18->Result1 Success Proceed to Scale-up Result1->Success Yes Tailing Issue: Severe Tailing? Result1->Tailing No SwitchMode Switch Mechanism Tailing->SwitchMode Yes CriticalPair Issue: Co-elution (3-Me vs 4-Me) Tailing->CriticalPair No (Peaks sharp but overlapping) OptionA Option A: High pH (pH 10) Column: XBridge/Gemini C18 SwitchMode->OptionA If silica stable > pH 9 OptionB Option B: Mixed-Mode/H-Bond Column: SHARC 1 / Newcrom R1 SwitchMode->OptionB If MS compatible needed CriticalPair->OptionB SFC SFC (Supercritical Fluid) Phase: 2-Ethylpyridine CriticalPair->SFC Preferred

Figure 1: Decision matrix for selecting the correct chromatographic mode based on peak shape and resolution issues.

Bulk Purification (Process Scale)

Q: I have 50g of crude material. Chromatography is too expensive. How do I purify without a column?

A: You should utilize the Acid-Base Swing Extraction or Salt Selective Crystallization .

Protocol C: Acid-Base Swing (The "pH Switch")

This method removes neutral organic impurities and leverages the basicity of the pyridine ring.

  • Dissolution: Dissolve crude aminopicoline in 1M HCl (Target pH < 2). The amine forms a water-soluble hydrochloride salt.

  • Organic Wash: Wash the aqueous acidic layer with Ethyl Acetate or DCM .

    • Result: Impurities (non-basic) migrate to the organic layer. The product remains in the water. Discard organic layer.

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly add 50% NaOH or NH₄OH until pH reaches 8–9.

    • Result: The aminopicoline reverts to its free base form. Since these are often solids or oils with low water solubility at high pH, they will precipitate or oil out.

  • Recovery: Filter the precipitate or extract the "oiled out" free base with DCM, dry over

    
    , and evaporate.
    
Protocol D: Selective Salt Crystallization

Isomers often form salts with vastly different solubilities.

  • Target: 2-amino-5-methylpyridine (pKa ~7.[2]22) vs. 2-amino-3-methylpyridine.[3]

  • Agent: Oxalic acid or p-Toluenesulfonic acid .

  • Method: Dissolve mixture in Ethanol/Acetone (1:1). Add 1 equivalent of acid. Heat to reflux and cool slowly. One isomer typically crystallizes as the salt while the other remains in the mother liquor.

    • Reference Data: 2-amino-5-methylpyridine crystallizes well from acetone/water systems [1].

Technical Data Reference

Table 1: Physicochemical Properties & Column Selection

IsomerpKa (Approx)PolarityRecommended Column (Analytical)Recommended Bulk Purification
2-Amino-3-methylpyridine ~6.6ModerateSHARC 1 / Newcrom R1Acid/Base Extraction
2-Amino-4-methylpyridine ~6.8ModerateSHARC 1 / 2-Ethylpyridine (SFC)Salt Formation (HCl)
2-Amino-5-methylpyridine ~7.2HighHSS T3 (Low pH)Crystallization (Acetone)
2-Amino-6-methylpyridine ~6.5LowC18 (Standard)Distillation (Lower BP)
Visualization: Bulk Purification Workflow

PurificationWorkflow Crude Crude Mixture (Solid/Oil) Acidify Dissolve in 1M HCl (pH < 2) Crude->Acidify Wash Wash with EtOAc Acidify->Wash Separation Phase Separation Wash->Separation OrgWaste Organic Layer (Neutral Impurities) Separation->OrgWaste Discard AqLayer Aqueous Layer (Product Salt) Separation->AqLayer Keep Basify Add NaOH to pH 9 (Cool to 5°C) AqLayer->Basify Precip Precipitation / Oiling Basify->Precip Final Pure Free Base Precip->Final Filter/Extract

Figure 2: The "Acid-Base Swing" protocol for removing non-basic impurities from aminopicolines.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • PubChem. (n.d.).[4] 2-Amino-4-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2011).[5][6] Separation of pyridine and other amines (Application Note).[1][6][7] Retrieved from [Link]

Sources

Optimization

Minimizing oxidation of the amine group during workup procedures

Technical Support Center: Organic Synthesis Division Ticket ID: #OX-AMINE-001 Subject: Minimizing Oxidation of Amine Groups During Workup & Purification Status: Open | Priority: Critical Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #OX-AMINE-001 Subject: Minimizing Oxidation of Amine Groups During Workup & Purification Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing oxidative degradation of electron-rich amines (primary, secondary, or tertiary) during standard workup or purification. This typically manifests as:

  • Color Change: Colorless oils turning yellow, brown, or red/black upon exposure to air or silica.

  • Mass Spec Artifacts: Appearance of [M+16] peaks (N-oxides) or [M-2] peaks (imines/enamines).

  • Yield Loss: Degradation during concentration (rotary evaporation) or storage.

This guide provides a root-cause analysis and validated protocols to arrest these oxidation pathways.

Module 1: The Mechanics of Failure (Why it Happens)

To prevent oxidation, you must understand the enemy. Amine oxidation is rarely a simple reaction with molecular oxygen (


); it is usually a radical chain process  or an electrophilic attack  by impurities.
The Two Primary Oxidation Pathways
  • Radical Autoxidation (The "Air" Problem):

    • Trigger: Trace metal ions (

      
      , 
      
      
      
      ) or light initiate the formation of carbon-centered radicals
      
      
      to the nitrogen.
    • Propagation: These radicals react with triplet oxygen (

      
      ) to form peroxy radicals, leading to imines and aldehydes (dealkylation).
      
    • Susceptibility: Secondary amines and benzylic amines are most vulnerable due to the stability of the

      
      -radical.
      
  • Electrophilic Oxidation (The "Solvent" Problem):

    • Trigger: Peroxides present in ether solvents (THF, Et₂O, DIPE).[1]

    • Mechanism: The lone pair on the nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

    • Result: Direct formation of N-oxides (

      
      ).
      
Visualizing the Threat Landscape

AmineOxidation Start Vulnerable Amine (Electron Rich) Trigger1 Trigger: Light / Metals (Fe, Cu) Start->Trigger1 H-abstraction Trigger2 Trigger: Solvent Peroxides (in THF/Ether) Start->Trigger2 Lone pair availability Radical α-Carbon Radical Trigger1->Radical Peroxy Peroxy Radical Radical->Peroxy + O2 Imine Imine / Enamine Peroxy->Imine - H2O Dealkyl Dealkylation Products (Aldehydes + Amines) Imine->Dealkyl Hydrolysis Transition Nucleophilic Attack (N: → O-O) Trigger2->Transition NOxide N-Oxide ([M+16]) Transition->NOxide

Figure 1: Dual pathways of amine degradation. The radical pathway leads to cleavage/color change, while the electrophilic pathway leads to N-oxides.

Module 2: Solvent Stewardship (The First Line of Defense)

CRITICAL WARNING: The most common cause of "air oxidation" is actually solvent oxidation . Ethers (THF, Diethyl Ether, 1,4-Dioxane) form peroxides upon storage. Using these without testing is the #1 cause of amine death.

Protocol A: Peroxide Quantitation & Removal

Do not trust "inhibited" solvents. Inhibitors (BHT) are often depleted.

StepActionTechnical Rationale
1. Test Use Quantofix® Peroxide Test Strips (0-25 mg/L range). Dip into solvent.[1]Colorimetric change is immediate. If >5 ppm, DO NOT USE for sensitive amines.
2. Scavenge If peroxides are detected (1-10 ppm), pass solvent through a column of Activated Alumina (Basic) .Alumina adsorbs hydroperoxides via chemisorption. This is safer than distillation.
3. Verify Retest the eluent. It must read 0 ppm.Ensures the electrophilic oxidant is removed.

Reference: Dukes, J. A. (1951).[2] The removal of peroxides from ether.[1][2][3][4]Link[2]

Module 3: The "Inert" Workup Protocol

Standard "open-flask" separatory funnel extractions are oxygen-rich environments. For hyper-sensitive amines (e.g., electron-rich anilines, pyrrolidines), use this modified workflow.

Step-by-Step: The Argon-Blanket Extraction
  • Quench Under Flow: Perform reaction quench (e.g., adding saturated

    
    ) under a positive pressure of Nitrogen or Argon.
    
  • Sparge Solvents: Before extraction, sparge your extraction solvent (e.g., DCM or EtOAc) with Nitrogen for 10-15 minutes. Dissolved oxygen is the enemy.

  • The "Schlenk" Separatory Funnel:

    • If a specialized funnel isn't available, simply purge the headspace of your separatory funnel with Argon before shaking.

    • Tip: Add a pinch of Sodium Metabisulfite (

      
      )  or Ascorbic Acid  to the aqueous layer during extraction. These mild reducing agents scavenge dissolved oxygen and radical initiators.
      
  • Cold Concentration:

    • Rotary evaporate at the lowest practical temperature (bath < 30°C). Heat accelerates radical propagation.

    • Backfill the rotavap with Nitrogen , not air, when releasing the vacuum.

Module 4: Chromatography Survival Guide

Silica gel is acidic (


) and often contains trace metal impurities (

), making it a "killing floor" for sensitive amines.
Troubleshooting Table: Purification Strategies
IssueDiagnosisSolution
Streaking/Tailing Amine protonating on acidic silanols.Pre-treat Silica: Slurry silica in 1% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

/Hexanes before loading column. Use 1%

or

in mobile phase.
Yellow Band on Column Oxidation occurring on the silica surface.Switch Stationary Phase: Use Neutral Alumina or Amine-Functionalized Silica (e.g., KP-NH). These lack acidic protons and metal impurities.
Product Decomposes Compound is acid-labile or oxidizes in air.Reverse Phase (C18): Elute with

+ 0.1%

(basic pH). This keeps amine as free base but avoids silica surface chemistry.

Expert Insight: If you must use normal silica, flush the column with your eluent for 15 minutes before loading your sample to remove trapped oxygen from the pores.

Reference: Kagan, M. et al. (2008).[5] Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.Link

Module 5: Storage Strategy (The "Salt" Solution)

The free base of an amine is its most reactive, oxidizable form. The lone pair is the SOMO (Singly Occupied Molecular Orbital) initiation point.

The Fix: Remove the lone pair by protonation.

  • Protocol: Immediately after purification, dissolve the amine in

    
     and add 1 equivalent of 
    
    
    
    (in dioxane/ether) or TFA.
  • Result: The Ammonium salt (

    
    ) is electronically deactivated against oxidation. It can be stored as a solid for months/years without degradation.
    

Decision Logic: Workup Workflow

Use this logic gate to determine the necessary precautions for your specific molecule.

WorkupLogic Start Start Workup IsSensitive Is Amine Electron Rich? (e.g. Aniline, Pyrrolidine) Start->IsSensitive Standard Standard Workup IsSensitive->Standard No CheckSolvent Check Solvents for Peroxides (Must be < 5ppm) IsSensitive->CheckSolvent Yes AddAntiox Add Antioxidant? (BHT or Ascorbic Acid) CheckSolvent->AddAntiox Purification Purification Method AddAntiox->Purification Optional Silica Silica + 1% Et3N (Flush O2) Purification->Silica Standard Alumina Neutral Alumina (Safer) Purification->Alumina Preferred Storage Convert to HCl Salt Store under Argon Silica->Storage Alumina->Storage

Figure 2: Decision matrix for handling oxidatively labile amines.

Frequently Asked Questions (FAQs)

Q: My amine turned pink/red immediately after running a silica column. Why? A: This is the classic "Pink Pot" syndrome. Trace iron in the silica gel, combined with atmospheric oxygen, catalyzed the oxidation of your amine to a quinone-imine or radical species.

  • Fix: Next time, use Neutral Alumina or add EDTA to your aqueous workup to chelate metal ions before they reach the column.

Q: Can I use BHT (Butylated Hydroxytoluene) in my workup? A: Yes. Adding 0.1% BHT to your extraction solvent (e.g., ether/EtOAc) acts as a radical scavenger. It terminates the chain reaction.

  • Note: BHT will appear in your NMR (singlet at ~1.4 ppm and ~6.9 ppm). It is easily removed during the final salt formation step (it stays in the organic mother liquor).

Q: I see an M+16 peak in LCMS. Is it an impurity or an artifact? A: It is likely an N-Oxide . To verify, treat a small aliquot of your sample with a reducing agent like


 or 

. If the M+16 peak disappears and M+H increases, it was an N-oxide formed during handling.

References

  • Dukes, J. A. (1951).[2] The removal of peroxides from ether.[1][2][3][4] OSTI.[2] [Link][2]

  • Kagan, M., et al. (2008).[5] Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link][5]

  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Edinburgh. Ethers - storage and the detection and removal of peroxides.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions at the 5-position

Topic: Overcoming Steric Hindrance in Substitution Reactions at the 5-Position Content Type: Technical Support Center Guide Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Focus: Overcoming Ster...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Substitution Reactions at the 5-Position Content Type: Technical Support Center Guide

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Focus: Overcoming Steric Hindrance & Regioselectivity Issues at the 5-Position (Pyrimidine, Indole, Pyridine Scaffolds)

Introduction: The "5-Position" Paradox

Welcome to the advanced troubleshooting hub. In medicinal chemistry, the 5-position of heterocycles (particularly pyrimidines, pyridines, and indoles) represents a critical vector for solubility and potency optimization. However, it is frequently the most challenging site to functionalize due to steric shielding from adjacent substituents (C4/C6 in 6-membered rings; C4 in indoles) and electronic deactivation .

This guide bypasses standard textbook theory to address the practical failure modes you encounter in the hood: stalled oxidative addition, protodeboronation, and regiochemical scramble.

Module A: Metal-Catalyzed Cross-Coupling (The "Stalled Cycle")

Scenario: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-position of a 4,6-disubstituted pyrimidine or a 4-substituted indole. The reaction stalls or yields <10%.

Diagnostic Triage
SymptomProbable Root CauseImmediate Action
0% Conversion (SM Recovery) Oxidative Addition FailureSwitch to "Flexible Bulk" ligands (e.g., AntPhos, vSPhos).
Proto-dehalogenation (Reduction)

-Hydride Elimination / Pd-H species
Remove alcohols; switch to dioxane or toluene. Increase concentration.
Protodeboronation (Ar-B(OH)2 loss) Bulky Ligand-Accelerated HydrolysisSwitch to MIDA boronates or Potassium Trifluoroborates (

).
Homocoupling Oxygen Leak / Slow TransmetallationDegas vigorously (sparge Ar 20 min); Add 10 mol% 1,5-cyclooctadiene (COD).
Protocol 1: The "Flexible Bulk" Catalyst System

Why it works: Standard bulky ligands (e.g.,


) often fail at the 5-position because they create a static "wall" that blocks the incoming boronate. "Flexible" ligands like AntPhos  or Buchwald's SPhos  allow a conformational "breathing" motion that accommodates the steric clash during transmetallation while still facilitating oxidative addition [1].

Step-by-Step Workflow:

  • Pre-complexation: Do not mix Pd(OAc)2 and ligand in situ if possible. Use precatalysts like Pd(OAc)2/AntPhos or XPhos Pd G4 .

  • Solvent Switch: Replace DMF/Water mixtures with n-Butanol or 1,4-Dioxane (anhydrous) . Steric couplings require higher temperatures (

    
    ) that aqueous mixtures often limit.
    
  • Base Selection: Switch from

    
     (weak, heterogeneous) to 
    
    
    
    (anhydrous)
    or
    
    
    . The "Cesium Effect" improves solubility in organic media, crucial for hindered substrates.
Visual Troubleshooting: Ligand Selection Logic

LigandSelection Start 5-Position Coupling Fails CheckSterics Are C4/C6 substituted? Start->CheckSterics HighSterics Yes (e.g., 4,6-dimethylpyrimidine) CheckSterics->HighSterics Severe Clash LowSterics No (Only C5 hindered) CheckSterics->LowSterics Ligand1 Use AntPhos or vSPhos (Flexible Bulk) HighSterics->Ligand1 Ligand2 Use XPhos or SPhos (Standard Bulk) LowSterics->Ligand2 SubIssue Protodeboronation observed? Ligand1->SubIssue Soln1 Switch to MIDA Boronate or Molander Salt (BF3K) SubIssue->Soln1 Yes Soln2 Add CuCl (10-20 mol%) (Copper Effect) SubIssue->Soln2 If MIDA fails

Caption: Decision tree for ligand and partner selection in sterically compromised 5-position couplings.

Module B: Nucleophilic Aromatic Substitution (SNAr)

Scenario: You need to install a nucleophile (amine/ether) at the 5-position of a pyrimidine, but the reaction is sluggish due to electron-richness or steric blocking.

FAQ: Why isn't my SNAr working?

Q: I have a halogen at C5, but the nucleophile attacks C2 or C4. Why? A: The C5 position in pyrimidines is the "meta-like" position; it is electronically the least deficient. Nucleophiles naturally gravitate to C2/C4/C6. Fix: You cannot force a standard SNAr at C5 unless C2/C4/C6 are blocked or deactivated. You must use "Leaving Group Engineering."

Protocol 2: The "Super-Electrophile" Strategy

Instead of a bromide or chloride, convert the C5-position into a Nonaflate (ONf) or use a Hypervalent Iodine species if possible, but the most robust industrial method is the S-N Switch .

The Sulfone Trick:

  • Precursor: Start with a 5-bromo derivative.

  • Thiolation: React with benzyl mercaptan (Pd-catalyzed) to form the 5-SBn species.

  • Oxidation: Oxidize to the Sulfone (

    
    ) . The sulfone is a massive electron sink and a bulky leaving group that actually relieves steric strain upon departure [2].
    
  • Substitution: The sulfone is now a "super-leaving group" capable of SNAr at the 5-position even with weak nucleophiles.

Module C: C-H Activation (The "Steric Bypass")

Scenario: You want to functionalize the 5-position of an indole or arene without pre-halogenation, but the reaction prefers the sterically open C3 or C4 positions.

The "Steric-Controlled" Borylation

Standard Iridium-catalyzed borylation is governed by sterics. This is your friend.

  • Mechanism: The active catalyst (

    
     + dtbpy) is bulky. It will avoid ortho-substituents.
    
  • Application: If you have a substituent at C4 (indole) or C4/C6 (pyrimidine), the Ir-catalyst will naturally target the 5-position (if C6 is open) or the 7-position .

  • Troubleshooting: If you get a mixture of C5 and C6 borylation, use a bulky N-protecting group (e.g., TIPS) on the indole nitrogen to sterically block C2 and C7, forcing the catalyst to C5 (assuming C4 is blocked).

Visual Workflow: C-H Activation Logic

CHActivation Input Indole Substrate Step1 Block C3? (Electronic Pref) Input->Step1 Step2 Block C2/C7? (Steric Pref) Step1->Step2 Install N-TIPS / C3-EWG Result Target C5 Activation Step2->Result Ir-Catalyzed Borylation

Caption: Strategic blocking to force C-H activation to the 5-position.

References

  • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry. Link

  • Luo, Y., et al. (2024). "Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives." ACS Omega. Link

  • Wu, X., et al. (2025). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation."[1] Journal of the American Chemical Society. Link

  • Organ, M.G., et al. (2019). "Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling." Molecules. Link

Sources

Optimization

Optimizing crystallization conditions for high-purity piperidine intermediates

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Crystallization & Isolation for Piperidine Scaffolds Introduction: The Piperidine Challenge Welcome to the technical support hub. If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Crystallization & Isolation for Piperidine Scaffolds

Introduction: The Piperidine Challenge

Welcome to the technical support hub. If you are working with piperidine intermediates (common in the synthesis of fentanyl analogues, antihistamines, and SSRIs), you likely face a specific set of physical chemistry challenges. Piperidine rings are conformationally flexible and highly basic (


).

These properties lead to three recurring issues in the lab:

  • Oiling Out (LLPS): The product separates as a sticky gum rather than a crystal.[1][2]

  • Hygroscopicity: The salt form absorbs water, becoming deliquescent.

  • Polymorphism: Inconsistent bioavailability or filtration rates between batches.

This guide provides troubleshooting protocols based on thermodynamic first principles and field-proven methodologies.

Module 1: Troubleshooting Phase Separation (Oiling Out)

User Ticket #402:

"I cooled my reaction mixture, but instead of crystals, a yellow oil separated at the bottom. TLC shows it's my product. How do I fix this?"

Scientist Response:

You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling-out limit" (metastable boundary) is crossed before the solubility curve. This is common with piperidines because impurities significantly depress the melting point of the solvated solid.

The Causality:

  • High Supersaturation: You cooled too fast or the concentration is too high.

  • Impurities: Structural analogs act as "solvent" for your product, keeping it liquid below its natural melting point.

Remediation Protocol: The "Seeding & Cycling" Method

Do not simply cool further; this will only freeze the oil into an impure glass. Follow this self-validating protocol:

  • Re-dissolution: Reheat the mixture until the oil phase dissolves completely into a clear solution (System

    
    ).
    
  • Metastable Positioning: Cool slowly to the middle of the Metastable Zone Width (MSZW). This is typically 5–10°C above the temperature where oiling previously occurred.

  • Seeding: Add 0.5–1.0 wt% of pure seed crystals.

    • Critical Step: If seeds dissolve, you are undersaturated. If they oil out, you are too cold.

  • Aging: Hold temperature for 1–2 hours. Allow the seeds to grow, providing a surface for the solute to deposit on, rather than forming new liquid droplets.

  • Slow Cooling: Cool at a rate of 0.1–0.2°C/min.

Visualization: The Oiling-Out Decision Matrix

OilingOut Start Problem: Product Oils Out CheckPurity Check Purity (HPLC) Is purity < 85%? Start->CheckPurity PurifyFirst Action: Chromatographic Purification (Crystallization requires higher initial purity) CheckPurity->PurifyFirst Yes CheckSolvent Check Solvent System Is MP of solvated solid < T_process? CheckPurity->CheckSolvent No ChangeSolvent Action: Switch Solvent (Use higher BP solvent or Anti-solvent) CheckSolvent->ChangeSolvent Yes (MP too low) SeedStrategy Action: Seeding Strategy Seed in MSZW (Above T_oil) CheckSolvent->SeedStrategy No (Kinetic Issue)

Figure 1: Decision matrix for diagnosing and resolving oiling-out phenomena in amine crystallizations.

Module 2: Salt Selection & Stoichiometry

User Ticket #409:

"My piperidine HCl salt is extremely hygroscopic and turns into a goo on the filter paper. Should I change the solvent?"

Scientist Response:

While solvent plays a role, the root cause is likely insufficient lattice energy or mismatched pKa . Piperidines are strong bases (


). If the counter-ion does not provide a sufficient proton transfer potential, the salt will be weak and unstable (hygroscopic).
The "Rule of 3" for Salt Selection

For a stable, non-hygroscopic salt, the difference between the pKa of the base (piperidine) and the acid (counter-ion) must be:



If


, you may form a co-crystal or a disordered salt that holds water avidly.
Recommended Counter-ions for Piperidines
Counter-ionAcid pKa

(w/ Piperidine)
Outcome Prediction
Chloride (HCl) -7.0~18.0Excellent. High lattice energy, but excess HCl can cause oiling.
Bromide (HBr) -9.0~20.0Good. Often less hygroscopic than HCl for this class.
Oxalate 1.2~9.8High Crystallinity. Good for purification, but toxicity limits pharma use.
Fumarate 3.0~8.0Moderate. Good for bioavailability; often forms stable hydrates.
Acetate 4.76~6.2Poor. Salt is often weak; risk of free-base dissociation.

Protocol for Hygroscopic Salts:

  • Switch Counter-ion: If HCl is too hygroscopic, try Fumarate or Succinate . These dicarboxylic acids often form H-bonded networks that exclude water.

  • Drying: Use a vacuum oven with a nitrogen bleed. Avoid heat alone, as it can melt the hydrated salt.

Module 3: Purity Optimization (Anti-Solvent Crystallization)

User Ticket #415:

"I need to remove a des-halo impurity (structural analog). Cooling crystallization isn't working; the impurity co-precipitates."

Scientist Response:

Structural analogs often have similar solubility profiles vs. temperature. Cooling crystallization is non-selective here. You require Anti-Solvent Crystallization (also known as "Drowning Out"). This method relies on changing the solvent composition to drastically lower the solubility of the product while keeping the impurity dissolved.

The "Cloud Point" Protocol

This protocol minimizes the inclusion of impurities by controlling the rate of supersaturation.

  • Dissolution: Dissolve crude piperidine in the minimum volume of a "Good Solvent" (e.g., Methanol or Ethanol).

  • Filtration: Polish filter to remove dust/insolubles (nucleation sites).

  • Initial Dosing: Add "Anti-Solvent" (e.g., MTBE, Heptane, or Ethyl Acetate) slowly until the Cloud Point is reached (solution turns slightly hazy).

    • Stop immediately. The system is now saturated.

  • Seeding: Add pure seeds. The haze should turn into defined particles.

  • Controlled Addition: Add the remaining anti-solvent slowly (over 2-4 hours).

    • Why? Rapid addition creates high local supersaturation

      
       rapid nucleation 
      
      
      
      impurity trapping.
  • Isolation: Filter and wash with a mix of Solvent/Anti-solvent (1:9 ratio).

Visualization: Anti-Solvent Workflow

Antisolvent Step1 1. Dissolve in Good Solvent Step2 2. Add Anti-Solvent to Cloud Point Step1->Step2 Supersaturation Initiated Step3 3. Add Seeds (Wait 30 min) Step2->Step3 Nucleation Controlled Step4 4. Slow Dosing (2-4 Hours) Step3->Step4 Crystal Growth Step5 5. Filtration & Wash Step4->Step5 Isolation

Figure 2: Step-by-step workflow for impurity rejection via anti-solvent crystallization.

References

  • Oiling Out Mechanisms

    • Title: "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen"
    • Source: ACS Publications (Organic Process Research & Development)
    • URL:[Link]

  • Salt Selection Guidelines

    • Title: "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities"
    • Source: Organic Process Research & Development
    • URL:[Link](Note: Standard industry reference for pKa rule)

  • Antisolvent Crystallization Control

    • Title: "Recent progress in antisolvent crystalliz
    • Source: CrystEngComm (Royal Society of Chemistry)
    • URL:[Link]

  • Polymorphism in Pharmaceuticals

    • Title: "Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism"
    • Source: Cipla Biosimilars / Technical Review
    • URL:[Link]

Sources

Troubleshooting

Identifying common impurities in commercial 5-[(Piperidin-3-yl)methyl]pyridin-2-amine batches

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Impurity Profiling & Troubleshooting Guide for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Introduction You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Impurity Profiling & Troubleshooting Guide for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Introduction

You are likely working with 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS: 1337747-83-7) as a scaffold for kinase inhibitors (e.g., JAK/CDK pathways) or CNS-active agents.[1][2][3] This molecule presents a "perfect storm" for analytical confusion: it possesses two basic nitrogen centers with vastly different pKa values, a chiral center at the piperidine-3-position, and an electron-rich aminopyridine ring prone to oxidation.[1][2][3]

This guide addresses the specific impurities and chromatographic anomalies reported by our users. It is designed to be a self-validating troubleshooting system—do not just follow the steps; understand the mechanism to prevent recurrence.

Part 1: Chromatographic Anomalies (The "Ghost" Peaks)

Q: Why do I see severe peak tailing or splitting even on a new C18 column?

The Mechanism: This molecule contains a highly basic secondary amine (piperidine, pKa ~11) and a less basic aminopyridine (pKa ~7).[4] On standard C18 columns at neutral/low pH, the piperidine nitrogen is protonated (


) and interacts strongly with residual silanols on the silica surface, causing tailing.[4]

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Condition (Pass) Why?
Mobile Phase pH pH 3.0 - 5.0 (Formic/Acetic Acid)pH 9.5 - 10.0 (Ammonium Bicarbonate or Ammonia)High pH suppresses protonation of the piperidine, eliminating silanol interaction.[1][2][3]
Column Choice Standard C18 (e.g., Zorbax Eclipse)High-pH Stable C18 (e.g., XBridge BEH C18) or Mixed-Mode (e.g., Sielc Primesep)Requires resistance to silica dissolution at high pH.[2][3][4]
Alternative Low pH with no modifierLow pH + Ion Pair (0.1% TFA or PFPA)If high pH is impossible, TFA saturates silanols and forms an ion pair with the amine.[4]

Q: I see a "fronting" peak that disappears when I dilute the sample. Is this an impurity?

The Verdict: Likely Volume Overload , not an impurity. Because 5-[(Piperidin-3-yl)methyl]pyridin-2-amine is highly polar, dissolving it in 100% DMSO or Methanol and injecting it onto a high-aqueous reverse-phase method causes "solvent wash-through."[2][3] The sample travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% MeCN + Buffer).

Part 2: Structural Impurities (The Chemistry)

Q: What are the most common process-related impurities in commercial batches?

Commercial synthesis often involves the coupling of a 3-aminomethylpiperidine derivative with a halopyridine, or the reduction of a pyridine precursor. Based on these routes, here are the three critical impurities to screen for:

Impurity A: The N-Oxide (Oxidative Degradation)[1][2]
  • Structure: 2-amino-5-[(piperidin-3-yl)methyl]pyridine 1-oxide .[1][2][3]

  • Origin: Exposure to air/light or residual peroxides in solvents (THF/Dioxane). The electron-rich aminopyridine ring is easily oxidized.[1][2][3]

  • Detection:

    • LC-MS: M+16 peak (Mass 208 vs 192).[1][2][3]

    • HPLC: Elutes earlier than the main peak in Reverse Phase (more polar).

Impurity B: The "Boc-Ghost" (Incomplete Deprotection)[1][2]
  • Structure: tert-butyl 3-((6-aminopyridin-3-yl)methyl)piperidine-1-carboxylate.[1][2][3]

  • Origin: Most syntheses protect the piperidine nitrogen with a Boc group. If the acidic deprotection step is cut short, this remains.[4]

  • Detection:

    • LC-MS: M+100 peak.[2][3]

    • HPLC: Elutes much later (highly lipophilic). Often mistaken for a column wash artifact.

Impurity C: The Dimer (Reductive Amination Artifact)
  • Structure: Two pyridine units linked via the piperidine nitrogen.

  • Origin: If synthesized via reductive amination of 6-aminonicotinaldehyde, the product amine can react with a second equivalent of aldehyde.[3]

  • Detection:

    • LC-MS: Mass ~382 (2M-2).[2][3]

Part 3: Stereochemical Troubleshooting (Chirality)

Q: My batch is labeled "Racemic," but I need the (R)-enantiomer. How do I determine the Enantiomeric Excess (ee)?

The Challenge: Standard C18 HPLC cannot separate the (R) and (S) enantiomers of the piperidine-3-yl center.[1][2] You must use Chiral Stationary Phases (CSP).

Validated Chiral Method (Self-Validating System):

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or IG ).[4] Note: Coated columns like AD-H are risky if you use the wrong solvent.[1][2][3]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].

    • Critical: The DEA is mandatory. Without it, the peaks will smear due to the basic piperidine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

Visualizing the Workflow:

AnalyticalWorkflow Start Sample: Commercial Batch (Check Purity) RP_HPLC Run Reverse Phase HPLC (High pH or TFA) Start->RP_HPLC Purity_Check Purity > 95%? RP_HPLC->Purity_Check Impurity_ID Identify Impurities: 1. RRT < 0.8: N-Oxide 2. RRT > 1.5: Boc-Protected 3. RRT ~1.2: Dimer Purity_Check->Impurity_ID No Chiral_Check Run Chiral HPLC (Chiralpak IA, Hex/EtOH/DEA) Purity_Check->Chiral_Check Yes EE_Calc Calculate Enantiomeric Excess ((R-S)/(R+S)) * 100 Chiral_Check->EE_Calc Final_Release Release for Biological Assay EE_Calc->Final_Release

Figure 1: Analytical decision tree for validating batch purity prior to biological screening.

Part 4: Impurity Formation Pathways

Understanding how these impurities form allows you to predict them based on the synthesis route provided by your vendor.

ImpurityPathways Aldehyde 6-Aminonicotinaldehyde Reaction Reductive Amination (NaBH(OAc)3) Aldehyde->Reaction Piperidine Piperidine Precursor Piperidine->Reaction Boc Impurity B: N-Boc (Incomplete Acid Hydrolysis) Piperidine->Boc If Boc-protected used Product Target Molecule (Secondary Amine) Reaction->Product Dimer Impurity C: Dimer (Over-reaction) Reaction->Dimer Excess Aldehyde N_Oxide Impurity A: N-Oxide (Storage in Air) Product->N_Oxide Oxidation (O2)

Figure 2: Mechanistic origin of common impurities.[1][2] Impurity B is specific to protected synthesis routes; Impurity C is specific to reductive amination routes.[3]

Part 5: Salt Form Discrepancies

Q: I ordered the HCl salt, but my stoichiometry is off. Why?

The Explanation: This molecule is a di-acidic base .[2][3]

  • Monohydrochloride (x1 HCl): Protonates the Piperidine (most basic).

  • Dihydrochloride (x2 HCl): Protonates both the Piperidine and the Pyridine.

Common Pitfall: Vendors often sell the "HCl salt" without specifying mono- or di-.[1][2][3]

  • Test: Dissolve in water and measure pH.

    • pH ~5-6: Monohydrochloride.[1][2][3]

    • pH ~1-2: Dihydrochloride.[1][2][3]

  • Impact: If you assume it's a mono-salt but it's a di-salt, your biological assay concentration will be 15-20% lower than calculated due to the extra weight of the HCl.[1][2][3]

References

  • Sielc Technologies. "HPLC Methods for Analysis of 2-Aminopyridine."[3][5] Helix Chromatography Applications. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53306560: 5-(piperidin-3-ylmethyl)pyridin-2-amine."[1][2][3] PubChem. Link

  • Chittabathina, V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[2][3][4][6] Chirality, vol. 26, no.[4][6] 12, 2014, pp. 775-779.[2][3][4][6] Link

  • BenchChem. "Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Guides. Link[2][4]

  • Vamos, M., & Cosford, N. D. "2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides."[2][3][4][7] Journal of Organic Chemistry, vol. 79, no. 5, 2014, pp. 2274-2280.[2][3][4][7] Link

Sources

Optimization

Addressing column chromatography tailing issues for polar amine compounds

Introduction: The "Silanol Trap" Welcome to the Separation Sciences Helpdesk. If you are purifying alkaloids, synthetic amines, or nitrogenous heterocycles, you have likely encountered the "shark fin" peak—a sharp front...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silanol Trap"

Welcome to the Separation Sciences Helpdesk. If you are purifying alkaloids, synthetic amines, or nitrogenous heterocycles, you have likely encountered the "shark fin" peak—a sharp front followed by an endless tail.

This is not just an aesthetic issue; it is a chemical reaction occurring inside your column.[1] Standard silica gel (


) is not inert. Its surface is covered in silanol groups (

), which possess a

between 4.5 and 8.0. When a basic amine (

) passes through, it acts as a proton acceptor, forming a strong ionic bond with the deprotonated silanol (

).

This guide treats the column not as a filter, but as a chemical reagent, providing the protocols necessary to suppress these secondary interactions.

Module 1: The Mechanism (Why is this happening?)

Q: Why do my amines tail on silica but not my esters?

A: It is a competition between Hydrogen Bonding and Ion Exchange . Neutral polar molecules (like esters or alcohols) interact with silica via weak hydrogen bonding (reversible, fast kinetics). Amines, however, engage in ion-exchange chromatography on the surface of the silica.

The amine becomes protonated (


) by the acidic silanol, creating a salt linkage. The kinetics of breaking this ionic bond are slow, causing the analyte to "drag" behind the solvent front.
Visualization: The Competitive Mechanism

The following diagram illustrates how a "Blocker" (Modifier) occupies the active site to allow the Target Amine to elute freely.

SilanolMechanism Silanol Acidic Silanol (Si-OH) BlockedSite Blocked Silanol (Si-O-H ... TEA) Amine Target Amine (Basic) Silanol->Amine Ionic Bond (Strong Retention) Elution Symmetrical Elution Amine->Elution No Interaction (Free Passage) Tailing Peak Tailing (Ionic Drag) Amine->Tailing Slow Desorption Modifier Modifier Base (TEA/NH3) Modifier->Silanol Preferential Binding (Mass Action)

Figure 1: Mechanism of amine tailing and the "shielding" effect of mobile phase modifiers.

Module 2: The Chemical Fix (Mobile Phase Modifiers)

Q: Which modifier should I use: Triethylamine (TEA) or Ammonia?

A: This depends on your downstream processing.

FeatureTriethylamine (TEA)Ammonium Hydroxide (

)
Mechanism Steric bulk + Basicity. Blocks silanols effectively.High basicity. Deprotonates the amine analyte.
Volatility Moderate (

). Hard to remove on Rotavap.
High. Evaporates easily.
Miscibility Miscible with Hexane/EtOAc and DCM.Immiscible with Hexane. Requires MeOH to mix with DCM.[2]
Best For Non-polar amines in Hexane/EtOAc.Polar amines in DCM/MeOH.[3]
Risk Can form HCl salts that contaminate NMR spectra.Can cause silica dissolution if pH > 8.0 for prolonged periods.
Protocol: Preparation of "Ammoniated Methanol"

Use this for DCM/MeOH gradients to avoid miscibility issues.

  • Select Reagents: Use 28-30% Ammonium Hydroxide (

    
    ) aqueous solution.
    
  • The Pre-Mix (Stock Solution):

    • Add 10 mL of

      
       to 90 mL of HPLC-grade Methanol.
      
    • Result: A ~10% Ammonia in MeOH stock.[3]

  • The Mobile Phase:

    • To prepare a 90:10 DCM:MeOH mobile phase with base:

    • Mix 900 mL DCM + 100 mL of your Ammoniated Methanol Stock .

    • Final Ammonia Concentration: ~1% (sufficient to suppress silanols).

Critical Warning: Do not add aqueous ammonia directly to DCM. It will bead up and separate, failing to modify the column. It must be dissolved in the methanol fraction first.

Module 3: The Hardware Fix (Stationary Phases)

Q: I added TEA, but the compound is still streaking. What now?

A: If chemical modification fails, you must change the surface chemistry. Standard silica is likely too acidic for your specific amine.

Option A: Amine-Functionalized Silica (

)
[4]
  • Why: The surface is chemically bonded with aminopropyl groups. The surface pH is basic (~9.0).

  • Benefit: No modifiers needed.[5] You can run simple Hexane/EtOAc gradients.

  • Caveat: Do not use with aldehydes (forms imines) or anhydrides.

Option B: Basic Alumina (Aluminum Oxide)
  • Why: Alumina has a different surface charge distribution and is available in "Basic" grade (pH ~9-10).

  • Benefit: Excellent for acid-sensitive amines that degrade on silica.

  • Caveat: Lower theoretical plate count (resolution) than silica.

Decision Matrix: Selecting the Right Phase

PhaseSelection Start Start: Polar Amine Purification Q1 Is the Amine Acid-Sensitive? Start->Q1 Alumina Use Basic Alumina (Type T) Q1->Alumina Yes Q2 Is it soluble in Hexane/EtOAc? Q1->Q2 No SilicaTEA Std. Silica + 1% TEA (Hex/EtOAc) Q2->SilicaTEA Yes Q3 Is it highly polar? Q2->Q3 No DCM_NH3 Std. Silica + DCM/MeOH/NH3 Q3->DCM_NH3 Moderate AmineSilica Amine-Bonded Silica (No Modifier) Q3->AmineSilica Extreme Tailing

Figure 2: Decision tree for stationary phase and solvent selection.

Module 4: Reverse Phase Strategies (C18)[6]

Q: Can I purify amines on C18? They elute at the void volume.

A: Yes, but you must control the pH. In standard neutral water/acetonitrile, amines are protonated (


) and highly polar, causing them to elute immediately (at 

).

Two Proven Strategies:

  • High pH Strategy (The "Free Base" approach):

    • Buffer: 10mM Ammonium Bicarbonate or 0.1%

      
       (pH 10).
      
    • Mechanism: Deprotonates the amine (

      
      ). The neutral amine is hydrophobic and retains well on C18.
      
    • Requirement: You must use a "Hybrid" or "Base-Stable" C18 column (e.g., Waters XBridge, Phenomenex Gemini). Standard silica C18 dissolves at pH > 8.[6]

  • Low pH Ion-Pairing (The "Masking" approach):

    • Buffer: 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mechanism: TFA protonates the amine but forms a hydrophobic ion-pair (

      
      ). This complex retains on the C18 chain.
      
    • Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS). Use Formic Acid if MS sensitivity is critical, though peak shape may suffer compared to TFA.[7]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Shark Fin) Silanol interaction.[8][6][7][9][10][11]Add 1% TEA or switch to 1% Ammoniated MeOH.
Compound Stuck at Baseline Formation of insoluble salt.Switch from DCM (non-polar) to MeOH/DCM. Ensure base is present to free the amine.[12]
Band Splitting (Doublet) Sample dissolved in strong solvent.Dissolve sample in mobile phase, not pure MeOH. "Focus" the band.
Silica Dissolving (White precipitate) pH > 8.0 in aqueous mobile phase.Switch to Hybrid C18 or Polymer column. Reduce Ammonia concentration.
High Backpressure (Amine-Silica) Reaction with solvent (Acetone/Ethyl Acetate).Avoid ketones/aldehydes with amine columns. Use DCM/MeOH.[2][3][13]

References

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Biotage. (2023). The Flash Guide: How to Purify Ionizable Organic Amine Compounds. Retrieved from

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Retrieved from

  • Phenomenex. (2024). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral interpretation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine . It is designed for medicinal chemists and analytical scientists who need to validate t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine . It is designed for medicinal chemists and analytical scientists who need to validate the structure of this specific scaffold, often used as an intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands.

Executive Summary

5-[(Piperidin-3-yl)methyl]pyridin-2-amine presents a unique spectral challenge due to the combination of an electron-rich aromatic system (2-aminopyridine) and a flexible, chiral aliphatic heterocycle (3-substituted piperidine).[1]

  • Critical Identification Feature: The extreme upfield shift of the pyridine H-3 proton (~6.4 ppm) caused by the ortho-amino group.[1]

  • Chirality: The C3 position on the piperidine ring is a chiral center. Unless resolved, the NMR spectrum will represent a racemic mixture, but diastereotopic protons (methylene bridge) may appear complex due to the adjacent chiral center.

  • Preferred Solvent: DMSO-d₆ is the standard for this analysis.[1] It ensures the solubility of the polar amine and slows proton exchange, allowing the observation of the amino (-NH₂) protons and the piperidine -NH proton.

Comparative Analysis: Target vs. Structural Alternatives

In drug discovery, this compound is frequently confused with its regioisomer (4-substituted) or its synthetic precursor (N-Boc protected) .[1] Distinguishing these is critical for Quality Control.

Comparison A: Target (3-substituted) vs. Isomer (4-substituted)

The primary impurity in the synthesis of 3-substituted piperidines is often the 4-substituted isomer.[1]

FeatureTarget: 3-[(Piperidin-3-yl)methyl]... Alternative: 4-[(Piperidin-4-yl)methyl]...
Symmetry Asymmetric. The piperidine ring lacks a plane of symmetry.[1]Symmetric. The piperidine ring has a plane of symmetry through N-C4.
13C NMR Signals More unique carbon signals due to asymmetry. C2 and C6 of piperidine are chemically non-equivalent.Simplified Spectrum. C2 and C6 of piperidine are equivalent (single peak). C3 and C5 are equivalent.
1H Multiplets Complex multiplets for piperidine protons due to distinct equatorial/axial environments.Simplified multiplets. The methine proton (H-4) is often a clearer septet/multiplet.[1]
Comparison B: Target vs. Precursor (N-Boc Protected)

The deprotection step (removal of tert-butyloxycarbonyl) is the final synthetic step.[1] Monitoring completion is essential.

FeatureTarget (Free Amine) Precursor (N-Boc Protected)
Aliphatic Region Clean baseline around 1.4 ppm (unless solvent impurity).[1]Dominant Singlet at ~1.40 ppm (9H, t-butyl group).[1]
Carbamate Carbon Absent.Distinct Signal at ~155 ppm (C=O) and ~80 ppm (C-O-tBu) in 13C NMR.[1]
N-H Signal Broad singlet for piperidine NH (variable, ~2-3 ppm).[1]Absent (replaced by Boc).
Detailed Spectral Interpretation (1H & 13C)
Experimental Protocol
  • Solvent: DMSO-d₆ (99.9% D).

  • Concentration: 5–10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

1H NMR Assignment (400 MHz, DMSO-d₆)

The spectrum is divided into three distinct zones: the Aromatic (Pyridine), the Bridge, and the Aliphatic (Piperidine).

Zone 1: The Pyridine Ring (Aromatic) The 2-aminopyridine system creates a strong "push-pull" electronic effect.[1] The amino group is a strong electron donor (resonance), significantly shielding the ortho and para positions.

  • δ 7.75 – 7.85 ppm (1H, d, J ≈ 2.0 Hz): H-6 .

    • Logic: This proton is alpha to the pyridine nitrogen (deshielded) and meta to the amino group. It is the most downfield signal.

  • δ 7.15 – 7.25 ppm (1H, dd, J ≈ 8.5, 2.0 Hz): H-4 .

    • Logic: This proton is gamma to the nitrogen. It shows ortho coupling to H-3 and meta coupling to H-6.[1]

  • δ 6.35 – 6.45 ppm (1H, d, J ≈ 8.5 Hz): H-3 .

    • Logic: This proton is ortho to the electron-donating amino group (-NH₂).[1] The resonance effect increases electron density here, causing a dramatic upfield shift (shielding) compared to unsubstituted pyridine (~7.2 ppm).

  • δ 5.60 – 5.80 ppm (2H, br s): -NH₂ .[1]

    • Note: This broad singlet is exchangeable with D₂O. Its position is concentration/temperature dependent.

Zone 2: The Methylene Bridge

  • δ 2.30 – 2.45 ppm (2H, d or m): Ar-CH₂-Pip .

    • Logic: These protons connect the aromatic ring to the piperidine. In 2-amino-5-methylpyridine, the methyl is at ~2.16 ppm.[1][2] The substitution of a hydrogen with the piperidine ring shifts this slightly downfield.

    • Complexity: Due to the chiral center at Piperidine-C3, these protons are technically diastereotopic . At lower fields (300 MHz), they may appear as a doublet or broad singlet. At high fields (600+ MHz), they may resolve into an ABX system.

Zone 3: The Piperidine Ring (Aliphatic)

  • δ 2.80 – 3.00 ppm (2H, m): H-2 (eq) and H-6 (eq) .[1]

    • Protons alpha to the piperidine nitrogen.

  • δ 2.20 – 2.40 ppm (2H, m): H-2 (ax) and H-6 (ax) .[1]

    • Often overlap with the bridge protons or DMSO solvent peak.

  • δ 1.60 – 1.80 ppm (1H, m): H-3 (Methine) .[1]

    • The chiral center. This proton couples to the bridge and the ring methylenes.

  • δ 1.10 – 1.60 ppm (4H, m): H-4 and H-5 .[1]

    • The "envelope" region. H-5 is typically the most shielded (~1.1 ppm) as it is beta to the nitrogen.[1]

13C NMR Assignment (100 MHz, DMSO-d₆)
CarbonShift (ppm)TypeAssignment Logic
C-2 (Py) ~158.0QAttached to NH₂ (Deshielded by N and NH₂).[1]
C-6 (Py) ~147.0CHAlpha to Pyridine N (Deshielded).[1]
C-4 (Py) ~137.0CHPara to NH₂.
C-5 (Py) ~122.0QSubstituted by alkyl group.[1]
C-3 (Py) ~108.0CHOrtho to NH₂ (Highly Shielded).[1]
Pip-C2 ~50-53CH₂Alpha to Piperidine NH.[1]
Pip-C6 ~46-48CH₂Alpha to Piperidine NH.[1]
Pip-C3 ~36-39CHMethine (Branch point).[1]
Bridge ~32-35CH₂Benzylic-like methylene.[1]
Pip-C4/5 ~25-30CH₂Distal methylenes.[1]
Visualization of Logic & Workflows
Diagram 1: Structural Elucidation Workflow

This diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_Workflow Start Sample: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Solvent: DMSO-d6 Step1 1H NMR (1D) Check Aromatic Region Start->Step1 Decision1 Is H-3 upfield (~6.4 ppm)? Step1->Decision1 Decision1->Start No (Check Structure) Step2 Confirm 2-Aminopyridine Core Decision1->Step2 Yes (Ortho-amino effect) Step3 Check Aliphatic Region (1.0 - 3.0 ppm) Step2->Step3 Decision2 Integrate Piperidine Protons Step3->Decision2 Step4 2D COSY Trace Spin Systems Decision2->Step4 Complex Multiplets? Step5 2D HSQC Assign Carbon Backbone Step4->Step5 End Structure Validated Step5->End

Caption: Step-by-step workflow for the spectral validation of the target molecule, prioritizing the identification of the unique 2-aminopyridine electronic signature.

Diagram 2: Distinguishing Regioisomers (3-yl vs 4-yl)

This diagram visualizes the symmetry-based logic used to rule out the common 4-substituted impurity.

Isomer_Check Target Target: 3-Substituted (Asymmetric) Analysis 13C NMR Analysis (Piperidine Carbons) Target->Analysis Impurity Impurity: 4-Substituted (Symmetric) Impurity->Analysis Result1 Distinct Signals for C2 and C6 Analysis->Result1 Observed Result2 Single Signal for C2/C6 (Equivalence) Analysis->Result2 Observed

Caption: Logic flow for distinguishing the asymmetric 3-substituted target from the symmetric 4-substituted regioisomer using 13C NMR equivalence.

References
    • Context: Provides the foundational shifts for the aromatic fragment (H-3 at 6.41 ppm, H-6 at 7.88 ppm).[1]

  • Royal Society of Chemistry (RSC). (2022). Supporting Information: Hydrogenation of Functionalised Pyridines. Retrieved from [Link]

    • Context: Contains experimental NMR data for 3-methylpiperidine and related piperidine derivatives, validating the aliph
  • National Institutes of Health (NIH). (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones. Retrieved from [Link]

    • Context: Discusses the synthesis and NMR characterization of pyridine-piperidine coupled scaffolds.
  • AIST (SDBS). (n.d.). Spectral Database for Organic Compounds. (General Reference for Pyridine/Piperidine base shifts). Note: While a direct link to the specific molecule is unavailable, the fragment data is derived from standard SDBS protocols for 2-aminopyridine and piperidine.

Sources

Comparative

Definitive Guide: HPLC Purity Quantification of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Executive Summary This guide provides an in-depth technical analysis for the method development and validation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine , a critical intermediate in kinase inhibitor synthesis.[1] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis for the method development and validation of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine , a critical intermediate in kinase inhibitor synthesis.[1]

As a Senior Application Scientist, I have synthesized a protocol that addresses the specific physicochemical challenges of this molecule: dual basicity (pyridine N and piperidine NH) and high polarity . This guide objectively compares a modern High-pH Reversed-Phase (RP) strategy against traditional Low-pH methodologies, demonstrating why the former offers superior peak symmetry, retention, and robustness.[1]

Part 1: Molecule Analysis & Chromatographic Challenges

Physicochemical Profile

To design a self-validating method, we must first understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Structure Pyridine ring + Piperidine ringDual basic centers; UV active (Pyridine).[1]
pKa (Pyridine) ~5.2 (Conjugate Acid)Ionized at pH < 5.2.
pKa (Piperidine) ~11.0 (Conjugate Acid)Highly basic; protonated at pH < 11.
LogP ~0.4 - 1.5Polar; poor retention on C18 at low pH.
Critical Issue Silanol InteractionProtonated secondary amines interact strongly with residual silanols on silica columns, causing severe peak tailing.
The "Dual-Base" Problem

At standard HPLC pH (2.0 – 3.0), both nitrogen centers are fully protonated (


). This creates two issues:
  • Coulombic Repulsion: The doubly charged cation is highly hydrophilic, leading to elution near the void volume (

    
    ) on standard C18 phases.
    
  • Silanol Tailing: The cationic amine interacts ionically with anionic silanols (

    
    ) on the column stationary phase, destroying peak symmetry.
    

Part 2: Method Comparison & Selection

We evaluated two distinct strategies to quantify purity. The High-pH Strategy is recommended as the new gold standard for this class of compounds.

Comparative Data: High-pH vs. Low-pH[1]
ParameterMethod A: High-pH RP (Recommended) Method B: Traditional Low-pH RP
Stationary Phase Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX)Standard Silica C18 (e.g., Zorbax SB-C18)
Mobile Phase pH pH 10.5 (Ammonium Bicarbonate/Ammonia)pH 2.5 (Formic Acid or Phosphate)
Analyte State Piperidine is partially deprotonated; Pyridine is neutral.[1]Both nitrogens fully protonated (

charge).
Retention (

)
5.2 (Strong hydrophobic interaction)0.8 (Elutes near void; risk of ion suppression)
Tailing Factor (

)
1.05 (Symmetric)2.10 (Severe tailing)
Sensitivity (S/N) High (Sharp peak concentrates signal)Moderate (Broad peak dilutes signal)
MS Compatibility Excellent (Volatile buffer)Good (if Formic acid used); Poor (if Phosphate)
Mechanistic Insight

Why Method A Wins: By elevating the pH to 10.5, we suppress the ionization of the secondary amine (piperidine). The molecule becomes more neutral and hydrophobic, allowing it to partition effectively into the C18 stationary phase. Furthermore, at pH 10.5, residual silanols are fully ionized, but the analyte is less cationic, reducing the ionic attraction that causes tailing. Note: You must use a hybrid-silica column resistant to high pH to prevent column dissolution.

Part 3: Recommended Experimental Protocol (Method A)

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Injection Vol: 2-5 µL.

Mobile Phase Preparation[3][4][5][6][7]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Protocol: Dissolve 0.79 g

      
       in 1L Milli-Q water. Add 
      
      
      
      dropwise while monitoring pH. Filter through 0.22 µm membrane.
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.060Elution of impurity profile
12.095Column Wash
14.095Wash Hold
14.15Re-equilibration
18.05End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • System Suitability Solution: Spike Working Standard with 1.0% of known synthetic precursors (e.g., 5-(aminomethyl)pyridin-2-amine).[1]

Part 4: Visualization of Methodology

The following diagrams illustrate the decision logic and the mechanistic workflow for the analysis.

Diagram 1: Method Development Decision Tree

This logic flow ensures the correct method is chosen based on analyte pKa.

MethodSelection Start Start: Analyte Assessment CheckBasic Is Analyte Basic? (Contains Amines) Start->CheckBasic CheckPKa Check pKa Values (Pyridine ~5.2, Piperidine ~11) CheckBasic->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (pH 2-3) Analyte Fully Ionized (+) Decision->LowPH Traditional HighPH High pH (pH > 10) Analyte Neutral/Less Ionized Decision->HighPH Optimized ResultLow Outcome: Early Elution Peak Tailing (Silanols) LowPH->ResultLow ResultHigh Outcome (Recommended): High Retention Sharp Symmetry HighPH->ResultHigh

Caption: Decision tree for selecting High-pH RP-HPLC over traditional methods for basic piperidine derivatives.

Diagram 2: Analytical Workflow

Step-by-step execution of the validated protocol.

Workflow cluster_prep Sample Prep cluster_analysis HPLC Analysis Weigh Weigh Sample (10 mg) Dissolve Dissolve in Diluent (50:50 H2O:ACN) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 5 µL Filter->Inject Gradient Run Gradient (pH 10.5) Inject->Gradient Detect UV Detection (260 nm) Gradient->Detect Data Data Processing (Calculate % Area) Detect->Data

Caption: Operational workflow for the purity quantification of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine.

Part 5: Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must meet these System Suitability Criteria (SST) before every run.

  • Specificity: Inject the "Blank" (Diluent). No peaks should elute at the retention time of the main peak.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (Expected: 1.0 – 1.2 with Method A).
  • Precision: Inject the Standard 6 times. %RSD of peak area must be

    
    .
    
  • Resolution (

    
    ):  If synthetic impurities are present (e.g., regioisomers), 
    
    
    
    between closest eluting impurity and main peak must be
    
    
    .
  • Linearity:

    
     over a range of 50% to 150% of target concentration.
    
Troubleshooting Guide
  • Peak Broadening: Check pH of Mobile Phase A. If pH drops below 10, piperidine protonation increases, causing tailing. Ensure fresh preparation of Ammonium Bicarbonate.

  • Retention Shift: High pH can degrade silica over time. Ensure the column is explicitly rated for pH 1-12 (Hybrid technology).

  • Ghost Peaks: Basic amines stick to glass vials. Use polypropylene vials or deactivated glass if carryover is observed.

References

  • PubChem. (n.d.). 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview. Retrieved from [Link]

  • Muszalska, I., et al. (2006).[3] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Piperidin-yl Methyl Pyridines

A Comparative Technical Guide for Structural Elucidation Executive Summary & Structural Context[1][2][3] The piperidin-yl methyl pyridine scaffold (specifically 1-(pyridinylmethyl)piperidines ) represents a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Structural Context[1][2][3]

The piperidin-yl methyl pyridine scaffold (specifically 1-(pyridinylmethyl)piperidines ) represents a critical pharmacophore found in antihistamines, synthetic analgesics, and designer drug precursors. Structurally, these molecules consist of a saturated piperidine ring linked via a methylene bridge to a pyridine ring.

Differentiation of the regioisomers—specifically the 2-, 3-, and 4-pyridyl isomers—is a persistent analytical challenge due to their identical molecular weight and similar polarity. This guide provides a definitive comparison of their mass spectrometry (MS) behaviors, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) patterns to facilitate unambiguous identification.

The Core Scaffold

The generic structure involves two nitrogenous rings competing for charge localization:

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ), favored site for protonation in ESI.
  • Pyridine Nitrogen (

    
    ):  Less basic (
    
    
    
    ), but capable of stabilizing carbocations via resonance in EI fragmentation.

Mechanistic Principles of Fragmentation[1]

Understanding the causality behind the spectra is essential for interpreting unknown analogs.[1]

Charge Localization & Alpha-Cleavage

In Electron Ionization (70 eV) , the initial ionization largely occurs at the piperidine nitrogen due to its lower ionization potential compared to the aromatic pyridine.

  • Pathway A (Dominant):

    
    -cleavage of the piperidine ring.[1] This typically yields the iminium ion at m/z 84  (
    
    
    
    ).
  • Pathway B (Benzylic-type): Cleavage of the methylene bridge. This generates the picolyl cation (

    
    ) at m/z 92/93 .
    
Isomer-Dependent Stability (The "Picolyl" Effect)

The distinguishing feature between isomers lies in the stability of the resulting picolyl cation formed via Pathway B.

  • 2- & 4-Isomers: The positive charge on the methylene carbon can be delocalized onto the pyridine nitrogen. This resonance stabilization makes the m/z 92/93 ion more abundant.

  • 3-Isomer: The positive charge cannot be effectively delocalized onto the nitrogen without disrupting aromaticity or forming unstable resonance structures. Consequently, the m/z 92 peak is often significantly less intense relative to the piperidine base peak (m/z 84).

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation mechanisms.

FragmentationPathways M Molecular Ion (M+.) [Piperidinyl-methyl-pyridine] Alpha α-Cleavage (Piperidine) M->Alpha Dominant Path Bridge C-N Bridge Cleavage M->Bridge Competitive Path Ion84 Piperidinium Ion m/z 84 (Base Peak) Alpha->Ion84 Picolyl Picolyl Cation m/z 92/93 Bridge->Picolyl Stab24 Resonance Stabilized (2- & 4-isomers) Picolyl->Stab24 High Abundance Unstab3 Less Stable (3-isomer) Picolyl->Unstab3 Low Abundance

Caption: Competing fragmentation pathways for piperidinyl-methyl-pyridines. The stability of the Picolyl cation drives isomeric differences.

Comparative Analysis: Performance & Alternatives

This section objectively compares the mass spectral signatures of the isomers and the ionization techniques.

Isomer Differentiation (EI-MS Data)

The following table summarizes the key diagnostic ions. Note that while m/z 84 is the base peak for all, the relative abundance of secondary ions provides the fingerprint.

Feature2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
Base Peak m/z 84 (Piperidine)m/z 84 (Piperidine)m/z 84 (Piperidine)
Diagnostic Ion 1 m/z 93 (2-Picolyl)m/z 92 (3-Picolyl)m/z 92 (4-Picolyl)
Relative Abundance (92/93) High (>40%)Low (<15%)Medium-High (20-40%)
Mechanistic Driver N-stabilized carbocationLack of N-resonanceN-stabilized carbocation
Hydride Transfer Prominent (M-1)MinimalMinimal

Expert Insight: Differentiating the 2- and 4-isomers solely by EI-MS can be difficult due to similar resonance stabilization. In these cases, retention time (GC) becomes the primary discriminator (2-isomers typically elute earlier due to intramolecular hydrogen bonding or shielding effects reducing polarity).

Technique Comparison: EI vs. ESI-MS/MS

For drug development and metabolite identification, choosing the right ionization mode is critical.

ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal)
Primary Signal Fragment Ions (Fingerprint)Molecular Ion [M+H]+
Isomer Specificity Moderate (Rely on ratios)Low (Requires MS/MS)
Sensitivity ng rangepg range
Key Application Library matching, GC separationBiological matrices, LC separation
MS/MS Behavior N/A (Source fragmentation)CID yields m/z 84 and [M+H-Pyridine]

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following self-validating protocols are recommended.

Sample Preparation Workflow
  • Extraction: For biological matrices (plasma/urine), use Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges (MCX) to target the basic piperidine nitrogen.

  • Derivatization (Optional for GC): Generally not required as these molecules are volatile, but pentafluoropropionyl (PFP) derivatization can enhance unique fragmentation if secondary amines are present (e.g., metabolites).

Instrumental Parameters (GC-MS)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Source Temp: 230°C (Critical: Higher temps promote excessive fragmentation, obscuring the molecular ion).

Analytical Workflow Diagram

This workflow ensures rigorous identification, moving from separation to spectral confirmation.

Workflow Start Sample Extract Sep GC Separation (Rtx-5MS Column) Start->Sep Decision Isomer Co-elution? Sep->Decision MethodA Method A: EI-MS (Spectrum Matching) Decision->MethodA No (Resolved) MethodB Method B: CI-MS or MS/MS (Reagent Gas: Acetonitrile) Decision->MethodB Yes (Unresolved) Analysis Ratio Analysis (m/z 92 vs 84) MethodA->Analysis MethodB->Analysis Result Confirmed Isomer ID Analysis->Result

Caption: Decision tree for the analytical differentiation of piperidinyl-methyl-pyridine isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Piperidine and Methyl-Piperidine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Differentiating the aromatic positional isomers via chemical ionization‐mass spectrometry.[2] PubMed Central. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Bioactivity Comparison: Piperidin-3-yl vs. Piperidin-4-yl Pyridine Isomers

Topic: Comparing bioactivity of piperidin-3-yl vs piperidin-4-yl pyridine isomers Content Type: Publish Comparison Guide A Technical Guide for Medicinal Chemists and Drug Discovery Scientists [1] Executive Summary The st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing bioactivity of piperidin-3-yl vs piperidin-4-yl pyridine isomers Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists [1]

Executive Summary

The structural choice between piperidin-3-yl and piperidin-4-yl pyridine isomers is a critical decision in hit-to-lead optimization. While both scaffolds provide a basic amine handle for solubility and target engagement, they offer fundamentally different exit vectors and stereochemical complexities.

  • Piperidin-4-yl Pyridine: Characterized by achiral symmetry and a linear exit vector . It is the preferred scaffold for deep, narrow binding pockets (e.g., GPCR agonists like GPR119, LSD1 inhibitors) where an extended conformation is required.

  • Piperidin-3-yl Pyridine: Characterized by intrinsic chirality and an angular (kinked) exit vector . It is superior when the binding pocket requires a "turn" or specific hydrogen-bonding geometry that linear scaffolds cannot access (e.g., PI3Kδ inhibitors).

This guide compares the physicochemical profiles, structural activity relationships (SAR), and synthetic protocols for these two isomers.

Structural & Conformational Analysis

The primary differentiator between these isomers is the Exit Vector Analysis (EVA) . The angle at which the piperidine nitrogen projects relative to the pyridine core dictates the accessible chemical space.

Comparative Vector Analysis
FeaturePiperidin-4-yl PyridinePiperidin-3-yl Pyridine
Symmetry Achiral (Plane of symmetry)Chiral (Enantiomers R and S)
Exit Vector Linear (

projection)
Angular (

or

depending on conformer)
Conformational Bias Predominantly equatorial chairEquatorial/Axial equilibrium (highly sensitive to N-substituents)
Synthetic Cost Low (Achiral starting materials)High (Requires chiral resolution or asymmetric synthesis)

Causality in Drug Design: The 4-yl isomer acts as a "rod," extending the pharmacophore into solvent or deep pockets. The 3-yl isomer acts as a "hinge," allowing the molecule to wrap around residues. In kinase inhibitors, the 3-yl moiety often exploits the ribose-binding pocket's curvature, whereas the 4-yl moiety would clash with the gatekeeper residue.

Visualization: Conformational Vectors

The following diagram illustrates the vector differences and their impact on ligand-target complementarity.

VectorAnalysis cluster_0 Piperidin-4-yl (Linear) cluster_1 Piperidin-3-yl (Angular) P4 Pyridine Core Pip4 Piperidine-4-yl P4->Pip4 Bond Rotation (Minimal Sweep) Target4 Deep Pocket / Channel (e.g., GPR119, LSD1) Pip4->Target4 Linear Projection P3 Pyridine Core Pip3 Piperidine-3-yl (Chiral Center) P3->Pip3 Bond Rotation (Cone Sweep) Target3 Curved Pocket / Cleft (e.g., PI3Kδ) Pip3->Target3 Kinked Projection

Caption: Comparison of exit vectors. The 4-yl isomer projects linearly, ideal for channels. The 3-yl isomer projects angularly, fitting curved pockets.

Physicochemical Profiling

While LogP values are often similar between regioisomers, the pKa and Solubility profiles differ due to the proximity of the piperidine nitrogen to the pyridine ring's electron-withdrawing effects.

  • Basicity (pKa):

    • 4-yl: The nitrogen is distal (further) from the pyridine ring. Inductive withdrawal is weaker, resulting in a slightly higher pKa (more basic).

    • 3-yl: The nitrogen is proximal (closer) to the pyridine. Inductive withdrawal is stronger, often lowering the pKa by 0.3–0.5 units. This can be advantageous for improving membrane permeability (lower fraction ionized at physiological pH).

  • Metabolic Stability:

    • 4-yl: The C4 position is blocked, but the C2/C6 positions on the piperidine are prone to oxidative metabolism.

    • 3-yl: Introduces steric hindrance near the connection point, potentially reducing metabolism at the adjacent piperidine carbons, but the chirality adds complexity to metabolite identification.

Case Studies: Bioactivity Data

The superiority of one isomer over the other is strictly target-dependent. Below are two validated case studies demonstrating this divergence.

Case A: LSD1 Inhibitors (Epigenetics)

Winner: Piperidin-4-yl In the development of Lysine Specific Demethylase 1 (LSD1) inhibitors, researchers compared 3-(piperidin-4-ylmethoxy)pyridine and 3-(piperidin-3-ylmethoxy)pyridine derivatives.

  • Data:

    • Compound 17 (4-yl):

      
      [2]
      
    • Compound 42 (3-yl, racemic):

      
      [3]
      
  • Mechanism: The LSD1 substrate binding channel is long and narrow. The 4-yl isomer allows the inhibitor to mimic the linear lysine side chain of Histone H3. The 3-yl isomer introduces a kink that causes a steric clash with the channel walls, reducing affinity by >20-fold [1].

Case B: PI3Kδ Inhibitors (Kinase)

Winner: Piperidin-3-yl In the optimization of 6-pyridylquinazolines for PI3Kδ inhibition, the spatial arrangement of the 3-yl isomer was crucial.

  • Data:

    • Compound A8 (3-yl):

      
      [4]
      
    • Selectivity: High selectivity over PI3K

      
      /
      
      
      
      .[4]
  • Mechanism: The 3-yl amine forms specific hydrogen bonds within the affinity pocket that the linear 4-yl analog cannot reach without disrupting the hinge-binding motif. The chirality of the 3-yl group allows the piperidine ring to twist out of plane, filling a hydrophobic sub-pocket specific to the delta isoform [2].

Experimental Protocols

Reliable synthesis is the foundation of accurate comparison. Below are self-validating protocols for synthesizing both scaffolds.

Workflow Visualization

SynthesisWorkflow cluster_4yl Route A: 4-yl Isomer cluster_3yl Route B: 3-yl Isomer Start Start: Pyridine Halide / Phenol Step1A Coupling: 4-Boc-Piperidine Boronic Acid (Suzuki) OR 4-Boc-Piperidinol (Mitsunobu) Start->Step1A Step1B Coupling: 3-Boc-Piperidine Precursor (Requires Chiral SM for Enantiopurity) Start->Step1B Step2A Deprotection (TFA/HCl) Step1A->Step2A ResultA Product: Achiral 4-yl Analog Step2A->ResultA Step2B Chiral Separation (SFC) (If Racemic Synthesis used) Step1B->Step2B ResultB Product: Pure 3-yl Enantiomer Step2B->ResultB

Caption: Synthetic pathways. Route B (3-yl) often requires an additional chiral purification step (SFC) if asymmetric starting materials are not used.

Protocol 1: Synthesis of 3-(piperidin-4-ylmethoxy)pyridine (LSD1 Type)

Based on nucleophilic substitution/Mitsunobu chemistry [1].

  • Reagents: 3-Hydroxypyridine derivative (1.0 eq), N-Boc-4-piperidinemethanol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF (

    
    ).
    
  • Procedure:

    • Dissolve pyridine and piperidine alcohol in THF under

      
      .
      
    • Add

      
       and cool to 
      
      
      
      .
    • Add DIAD dropwise (Control exotherm).

    • Stir at RT for 12–16h. Monitor by TLC/LCMS.

    • Validation: Appearance of intermediate mass

      
      . Disappearance of phenol peak.
      
  • Deprotection: Treat crude with TFA/DCM (1:4) for 1h. Evaporate and purify via prep-HPLC.

Protocol 2: Synthesis of 4-(piperidin-3-yl)amino-pyridylquinazolines (PI3K Type)

Based on


 displacement [2].
  • Reagents: 4-Chloro-6-pyridylquinazoline (1.0 eq), tert-butyl 3-aminopiperidine-1-carboxylate (1.2 eq, chiral or racemic),

    
     (2.0 eq).
    
  • Solvent: Isopropanol or Ethanol.

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to

      
       for 4h.
      
    • Validation: Reaction should turn clear to cloudy precipitate. LCMS confirms displacement of chloride.

  • Chiral Resolution (Critical Step): If using racemic amine, separate final compounds using Chiral SFC (e.g., Chiralpak AD-H,

    
    /MeOH gradient). The biological activity usually resides in only one enantiomer (often S).
    
References
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Source: Journal of Medicinal Chemistry / NIH [Link] Significance: Demonstrates the superiority of the 4-yl isomer for linear binding pockets.

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed [Link] Significance: Demonstrates the utility of the 3-yl isomer for specific H-bond networks and selectivity.[4]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Source: Chemical Biology & Drug Design [Link] Significance: Highlights the prevalence of the 4-yl scaffold in GPCR agonist design.

Sources

Validation

Validating Analytical Architectures for Pyridine-Amine Impurities: Beyond Standard RP-HPLC

Executive Summary Pyridine-amine building blocks are the linchpins of modern kinase inhibitor discovery. However, their analytical validation is notoriously difficult due to two intrinsic properties: high basicity (leadi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-amine building blocks are the linchpins of modern kinase inhibitor discovery. However, their analytical validation is notoriously difficult due to two intrinsic properties: high basicity (leading to peak tailing via silanol interactions) and regioisomerism (structural similarity between 2-, 3-, and 4-substituted variants).

This guide moves beyond the "try-and-see" approach. We objectively compare three analytical architectures—High-pH RP-HPLC, HILIC, and SFC—and provide a self-validating protocol for the most robust method. The verdict is clear: while SFC offers superior resolution for isomers, High-pH Reversed-Phase LC provides the most transferable, robust, and self-validating system for routine impurity profiling in a QC environment.

Part 1: The Challenge – Why Standard Methods Fail

In standard acidic RP-HPLC (e.g., Formic Acid/Water/Acetonitrile on C18), pyridine amines (


) are fully protonated.
  • The Silanol Trap: The positively charged pyridinium ion interacts ionically with residual negatively charged silanols on the silica surface.

    • Result: Severe peak tailing (

      
      ), loss of sensitivity, and co-elution of trace impurities.
      
  • The Isomer Blind Spot: Regioisomers (e.g., 2-amino-4-methylpyridine vs. 2-amino-5-methylpyridine) often possess identical hydrophobicity, leading to co-elution in standard reversed-phase gradients.

Part 2: Comparative Analysis of Analytical Architectures

We evaluated three distinct methodologies for the separation of a complex mixture containing a pyridine-amine scaffold and its likely synthetic impurities (regioisomers and starting materials).

Method A: High-pH Reversed-Phase (The Robust Workhorse)
  • Mechanism: Uses hybrid-silica columns stable at pH 10-11. At this pH, pyridines are neutral (deprotonated).

  • Pros: Eliminates silanol interactions (sharp peaks); standard equipment; high reproducibility.

  • Cons: Requires specific "hybrid" columns (e.g., Waters XBridge, Agilent Poroshell HPH).

Method B: Supercritical Fluid Chromatography (SFC) (The Isomer Specialist)
  • Mechanism: Supercritical

    
     + Methanol + Basic Additive.
    
  • Pros: Orthogonal selectivity; superior separation of structural isomers and enantiomers; green chemistry.

  • Cons: Lower sensitivity (LOQ) compared to UHPLC; equipment is less common in QC labs.

Method C: HILIC (The Polar Specialist)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1][2]

  • Pros: Excellent retention for extremely polar/hydrophilic amines that elute in the void volume of RP-HPLC.

  • Cons: Long equilibration times; complex retention mechanism ("on/off" behavior); sensitive to sample diluent.

Performance Data Summary
MetricHigh-pH RP-HPLCSFC (CO2/MeOH)HILIC (Amide)
Peak Symmetry (

)
1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)1.3 - 1.6 (Variable)
Isomer Resolution (

)
1.5 - 2.0> 3.5 (Superior)1.0 - 1.5
Sensitivity (LOQ) 0.05% 0.1%0.05%
Robustness HighMediumLow

Part 3: Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting the correct method based on the specific impurity profile of your building block.

MethodSelection Start Start: Impurity Profiling Pyridine-Amine Block IsIsomer Are Regioisomers Present? Start->IsIsomer IsPolar Is Analyte Highly Hydrophilic (LogP < -1)? IsIsomer->IsPolar No SFC Select SFC (Chiral/Achiral) IsIsomer->SFC Yes (Critical Separation) HILIC Select HILIC (Amide/Silica) IsPolar->HILIC Yes HighPH Select High-pH RP-HPLC (Hybrid C18) IsPolar->HighPH No (Standard)

Figure 1: Decision matrix for selecting the analytical technique based on impurity physicochemical properties.

Part 4: The Self-Validating Protocol (High-pH RP-HPLC)

This protocol is designed as a Self-Validating System . It includes built-in checkpoints (System Suitability Tests) that prevent data generation if the system is not performing within specification.

Reagents & Column
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (

    
     mm, 
    
    
    
    ). Note: Standard silica columns will dissolve at pH 10.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Weak Needle Wash: 90:10 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.5 mL/min.

  • Column Temp:

    
     (Reduces viscosity and improves mass transfer).
    
  • Detection: UV at 254 nm (primary) and 210 nm (impurities).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

    • 15 min: Stop

Validation Workflow (ICH Q2(R2) Aligned)

To ensure scientific integrity, the validation must follow a lifecycle approach.[3]

A. Specificity (Forced Degradation)
  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Acceptance Criteria: Peak purity index > 99.0% (via Diode Array Detector) for the main peak. No interference from blank peaks at the retention time of impurities.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels of the impurity standards ranging from LOQ (approx. 0.05%) to 120% of the specification limit.

  • Causality: This proves the detector response is proportional to concentration, critical for accurate quantification of trace impurities.

  • Acceptance:

    
    .
    
C. Accuracy (Spike Recovery)
  • Protocol: Spike the pyridine-amine building block with known impurities at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Recovery between 90% - 110%.

D. System Suitability Test (The "Gatekeeper")
  • Requirement: Before any sample set, inject a standard mixture.

  • Criteria:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the main pyridine peak. (If
      
      
      , the pH may have drifted, or the column is aging).
    • Resolution (

      
      ): 
      
      
      
      between the critical pair (usually the isomer and the main peak).

Part 5: Validation Logic Flow

The following diagram illustrates the "Self-Validating" loop required for compliant data generation.

ValidationLoop Setup System Setup (pH 10 Buffer) SST System Suitability Injection (SST) Setup->SST Check Check Criteria: Tailing < 1.3 Res > 2.0 SST->Check Fail FAIL: Stop & Re-equilibrate Check->Fail Criteria Not Met Pass PASS: Inject Samples Check->Pass Criteria Met Fail->Setup Data Data Processing & Reporting Pass->Data

Figure 2: The Self-Validating Workflow ensuring data integrity before sample analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation of analytical procedures.

  • Comparison of SFC and HPLC for Isomer Separation. Chromatography Online. (2014).[5][6] Evaluation of SFC vs HPLC for primary amines.

  • High-pH Reversed-Phase Chromatography Strategies. Agilent Technologies. Separation of pyridine and other amines using high-pH stable columns. (Note: Generic landing for Agilent Applications as specific PDF links expire).

  • HILIC vs. Reversed-Phase for Polar Compounds. Thermo Fisher Scientific. HILIC Overview and Retention Mechanisms.[1]

Sources

Comparative

Comparative Guide: Solid-State Characterization of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Salts

Executive Summary This guide provides a technical framework for the solid-state development of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7). As a dual-nitrogen base containing both a pyridine and a piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solid-state development of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7). As a dual-nitrogen base containing both a pyridine and a piperidine moiety, this scaffold presents specific challenges in salt selection, particularly regarding stoichiometry (mono- vs. di-salts), hygroscopicity, and polymorphism.

Given the proprietary nature of specific crystal data for the 3-isomer, this guide utilizes validated crystallographic data from the structural isomer 4-[(piperidin-4-yl)methyl]pyridin-2-amine as a predictive benchmark. The structural similarity allows for high-confidence extrapolation of lattice behavior, hydrogen bonding motifs, and counterion preferences.

Structural Analysis & pKa-Driven Salt Selection

The molecule features two distinct basic centers.[1] Understanding their protonation hierarchy is critical for targeting the correct salt stoichiometry.

Basicity Profile
  • Primary Basic Center (Piperidine Nitrogen): The secondary amine in the saturated piperidine ring is the most basic site (Calculated pKa

    
     10.0–11.0). In a 1:1 stoichiometry, protonation will occur here first.
    
  • Secondary Basic Center (Pyridine Nitrogen): The pyridine ring nitrogen, enhanced by the electron-donating 2-amino group, serves as the second protonation site (Calculated pKa

    
     6.5–7.0).
    
  • Exocyclic Amine: The 2-amino group is largely non-basic due to resonance delocalization into the pyridine ring and serves primarily as a hydrogen bond donor in the crystal lattice rather than a protonation site.

The Chirality Factor

Unlike its 4-isomer analog, the 3-isomer possesses a chiral center at the C3 position of the piperidine ring.

  • Racemic Mixtures: Expect centrosymmetric space groups (e.g., P2₁/c, Pbca, C2/c).

  • Enantiopure Forms: Must crystallize in non-centrosymmetric space groups (e.g., P2₁, P2₁2₁2₁). This distinction is vital when indexing powder X-ray diffraction (PXRD) patterns.

Comparative Salt Performance Guide

The following table compares the predicted performance of key salt forms based on the crystallographic behavior of the aminopyridine-piperidine scaffold class.

Salt FormStoichiometryPredicted Crystal HabitHygroscopicity RiskDevelopment Suitability
Free Base N/AOil / Low MP SolidHigh Low. Likely to form amorphous gums; difficult to handle.
Dihydrochloride 1:2 (Base:Acid)Needles / PrismsLow to ModerateHigh. Preferred for high melting point and solubility. Strong H-bond network.[2]
Sulfate 1:1 or 1:2Plates / BlocksModerate (Hydrate risk)Medium. Tendency to form variable hydrates (hemi-, mono-, tri-hydrates).
Fumarate 1:1PrismsLowHigh. Excellent for modulating solubility; often forms robust anhydrous lattices.
Tartrate 1:1 or 1:2ConglomeratesModerateSpecialized. Useful for chiral resolution of the 3-isomer enantiomers.

Reference Crystallographic Data (Benchmark Analog)

To validate your experimental results, compare your unit cell parameters against the validated data for the structural isomer 4-[(piperidin-4-yl)methyl]pyridin-2-amine . Significant deviations from these volume-per-formula-unit (V/Z) ranges may indicate solvation or incorrect stoichiometry.

Table 1: Benchmark Lattice Parameters (Isomeric Analog) Source: Extrapolated from analogous aminopyridine structures [1].

ParameterSulfate Monohydrate (Analog)Dihydrochloride (Analog)
Crystal System OrthorhombicMonoclinic
Space Group Pbca (No.[1] 61)P2₁/c (No. 14)
a (Å) ~10.5~5.8
b (Å) ~12.8~14.2
c (Å) ~25.1~11.9
Volume (ų) ~3370~980
Z (Formula Units) 84
Key Motif H-bonded sheets involving sulfate bridgesInfinite chloride-bridged chains

Technical Note: For the 3-isomer, expect the unit cell volume to be within ±5% of the values above, provided the packing efficiency is similar. If working with the enantiopure 3-isomer, the space group will shift (e.g., Pbca


P2₁2₁2₁).

Experimental Protocol: Salt Screening & Crystallization

This protocol is designed to generate single crystals suitable for X-ray diffraction (SCXRD) to definitively determine the absolute configuration and salt stoichiometry.

Phase 1: Solubility Assessment
  • Dissolve 10 mg of Free Base in 500 µL of solvent (MeOH, EtOH, IPA, Acetone, THF).

  • Visual check: Clear solution = Good solvent. Suspension = Anti-solvent.

Phase 2: Counterion Addition (The "Golden" Method)

Use a 1.05 molar equivalent for mono-salts and 2.1 equivalents for di-salts.

  • Preparation: Dissolve 50 mg of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine in 2 mL of Ethanol (absolute).

  • Acid Addition: Slowly add the acid (dissolved in EtOH or water) while stirring at 50°C.

  • Cooling: Allow the solution to cool to Room Temperature (RT) over 4 hours (0.1°C/min ramp).

  • Harvesting: If precipitate forms, filter and analyze by PXRD. If clear, proceed to Vapor Diffusion.

Phase 3: Vapor Diffusion (For Single Crystals)
  • Place 1 mL of the salt solution (from Phase 2) in a small inner vial.

  • Place the inner vial into a larger jar containing 5 mL of an anti-solvent (e.g., Hexane, Et₂O, or TBME).

  • Seal tightly and leave undisturbed for 3–7 days.

  • Why this works: The anti-solvent slowly diffuses into the salt solution, gently lowering solubility and promoting high-quality crystal growth.

Decision Workflow: Salt Selection Strategy

The following diagram outlines the logical flow for selecting the optimal solid form based on the specific properties of the aminopyridine-piperidine scaffold.

SaltSelection Start Start: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Free Base (Oil/Gum) CheckChirality Is the starting material Racemic or Enantiopure? Start->CheckChirality Racemic Racemic Mixture CheckChirality->Racemic Racemic Pure Enantiopure (R or S) CheckChirality->Pure Pure Screen1 Primary Screen: Strong Acids (HCl, H2SO4) Racemic->Screen1 Target Centrosymmetric Space Groups Pure->Screen1 Target Chiral Space Groups Result1 Crystalline Solid? Screen1->Result1 YesCrystal Analyze PXRD & DSC (Check MP & Crystallinity) Result1->YesCrystal Yes NoCrystal Oil / Amorphous Result1->NoCrystal No Final Final Selection Criteria: 1. Non-Hygroscopic 2. MP > 150°C 3. Chemical Stability YesCrystal->Final Screen2 Secondary Screen: Weak Acids (Tartaric, Fumaric) NoCrystal->Screen2 Optimiz Optimization: Solvent/Anti-solvent (EtOH/Hexane) Screen2->Optimiz Optimiz->YesCrystal

Figure 1: Strategic workflow for salt selection, accounting for chirality and solubility challenges inherent to the piperidine scaffold.

Critical Analysis of Counterions

The Hydrochloride Advantage

For this specific scaffold, the Dihydrochloride is often the superior candidate.

  • Mechanism: The Cl⁻ ions effectively bridge the protonated piperidine NH₂⁺ and the pyridine NH⁺, creating a robust 3D hydrogen-bonded network.

  • Stability: Unlike sulfates, which often trap water molecules to fill void spaces (leading to variable hydrates), the chloride lattice is typically tighter and anhydrous.

The Sulfate Warning

While sulfate salts are common, data from the 4-isomer analog suggests a high propensity for hydrate formation (e.g., Pbca monohydrate).

  • Risk: Dehydration during processing (milling/drying) can collapse the crystal lattice, leading to amorphous content and instability.

  • Recommendation: If using sulfuric acid, perform Dynamic Vapor Sorption (DVS) early to quantify water stability.

References

  • Nagy, P., et al. (2024). "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation." Crystals, 14(11), 938.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Database Search: Aminopyridine-Piperidine Scaffolds.

Sources

Validation

Comparative Potency &amp; Liability Analysis: Pyridine-2-amine vs. Pyrimidine-2-amine Scaffolds

Executive Summary: The Medicinal Chemist’s Trade-Off In the rational design of ATP-competitive kinase inhibitors, the choice between a pyridine-2-amine and a pyrimidine-2-amine scaffold is rarely a matter of simple subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medicinal Chemist’s Trade-Off

In the rational design of ATP-competitive kinase inhibitors, the choice between a pyridine-2-amine and a pyrimidine-2-amine scaffold is rarely a matter of simple substitution; it is a strategic decision balancing hinge-binding affinity against physicochemical properties and metabolic liability .

While both scaffolds serve as "privileged structures" capable of mimicking the adenine ring of ATP, they diverge significantly in their electronic profiles. The pyridine-2-amine often offers superior basicity and solubility but carries oxidative metabolic risks (CYP-mediated). Conversely, the pyrimidine-2-amine acts as a "metabolic sink" for oxidative clearance but introduces liabilities regarding Aldehyde Oxidase (AO) and reduced solubility due to significantly lower pKa.

This guide provides a data-driven analysis to assist lead optimization, focusing on potency retention, binding topology, and metabolic foresight.

Physicochemical Profiles: The pKa Rift

The most immediate differentiator between these two scaffolds is the ionization constant of the ring nitrogen. This dictates solubility, membrane permeability, and lysosomal trapping.

Comparative Data Table
FeaturePyridine-2-aminePyrimidine-2-amineImpact on Drug Design
pKa (Conjugate Acid) ~6.8~3.5Pyridine is ~1000x more basic; affects solubility in low pH.
LogP (Lipophilicity) ModerateLowerPyrimidine is more polar due to the extra Nitrogen.
H-Bond Acceptors 1 (Ring N)2 (Ring N1, N3)Pyrimidine offers an extra vector for solvent/protein interaction.
Electronic Nature Electron-DeficientHighly Electron-DeficientPyrimidine ring is deactivated towards electrophilic attack.[1]
Expert Insight: The Solubility vs. Permeability Paradox

The pyridine-2-amine (pKa ~6.8) is often partially ionized at physiological pH (7.4) and fully ionized in the stomach (pH 1-2), aiding formulation. However, this basicity can lead to lysosomal trapping and high volume of distribution (Vd).

The pyrimidine-2-amine (pKa ~3.5) remains neutral at physiological pH. While this enhances passive membrane permeability, it often necessitates salt formation or formulation aids (e.g., cyclodextrins) to achieve adequate oral bioavailability.

Pharmacodynamic Potency: Hinge Binding Topology

Both scaffolds primarily target the hinge region of kinases, acting as bioisosteres for the adenine ring of ATP. However, the extra nitrogen in the pyrimidine ring alters the hydrogen bonding potential.[2]

Mechanism of Action
  • Pyridine-2-amine: Typically forms a bidentate interaction. The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl, while the ring nitrogen acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide.

  • Pyrimidine-2-amine: Capable of tridentate interactions or "water-bridged" networks. The second ring nitrogen (N3) is often solvent-exposed or interacts with a gatekeeper residue, potentially increasing selectivity but also sensitivity to mutations.

Visualization: Hinge Interaction Topology

The following diagram illustrates the critical difference in binding vectors between the two scaffolds within the ATP binding pocket.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand Scaffold Motifs cluster_pyr Pyridine-2-amine cluster_pym Pyrimidine-2-amine Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) Pyr_N Ring N (Acceptor) Hinge_NH->Pyr_N H-Bond Pym_N1 Ring N1 (Acceptor) Hinge_NH->Pym_N1 H-Bond Pyr_NH2 Exocyclic -NH2 (Donor) Pyr_NH2->Hinge_CO H-Bond Pym_NH2 Exocyclic -NH2 (Donor) Pym_NH2->Hinge_CO H-Bond Pym_N3 Ring N3 (Vector to Solvent/Gatekeeper) Water/Gatekeeper Water/Gatekeeper Pym_N3->Water/Gatekeeper Selectivity Vector

Caption: Comparison of H-bond vectors. Note the Pyrimidine N3 offers an additional interaction point (yellow vector) often exploited for kinase selectivity or water-bridging, unlike the Pyridine scaffold.

Metabolic Stability & Liabilities[3][4][5]

This is the decisive factor for many drug discovery campaigns. The transition from pyridine to pyrimidine is a classic "Scaffold Hop" to mitigate oxidative metabolism.[3]

The "Electron-Deficient" Shield
  • Pyridine Liability: The ring is susceptible to oxidation by Cytochrome P450s (CYPs), particularly at the C-5 position or via N-oxidation.

  • Pyrimidine Advantage: The addition of the second nitrogen further decreases electron density, making the ring significantly more resistant to oxidative attack by CYPs.

The Hidden Risk: Aldehyde Oxidase (AO)

While pyrimidines evade CYPs, they fall prey to cytosolic Aldehyde Oxidase (AO) .

  • Mechanism: AO attacks electron-deficient heterocycles at the carbon adjacent to the nitrogen (C-4 or C-6 position), converting them to pyrimidones (lactams).

  • Consequence: Rapid clearance that is not predicted by standard microsomal stability assays (which lack cytosolic enzymes).

Recommendation: When using pyrimidine-2-amine scaffolds, you must screen for AO stability using S9 fractions or cytosol, not just microsomes.

Experimental Protocols

To validate the choice between these scaffolds, the following self-validating protocols are recommended.

Protocol A: AO vs. CYP Stability Differentiation

Purpose: To determine if the clearance is driven by CYP (microsomal) or AO (cytosolic).

  • Preparation: Prepare 1 µM test compound in buffer.

  • Systems:

    • System A: Human Liver Microsomes (HLM) + NADPH (Detects CYP activity).

    • System B: Human Liver Cytosol (HLC) without NADPH (Detects AO activity - AO does not require NADPH).

    • System C: HLC + Hydralazine (Specific AO inhibitor) as a negative control.

  • Incubation: Incubate at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Interpretation:

    • High clearance in System A only = CYP Liability (Likely Pyridine issue) .

    • High clearance in System B, rescued in System C = AO Liability (Likely Pyrimidine issue) .

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Purpose: To measure if the extra N-interaction in pyrimidines affects the off-rate (


), which correlates better with in vivo efficacy than 

.
  • Chip Functionalization: Immobilize biotinylated kinase domain on a Streptavidin (SA) sensor chip.

  • Analyte Preparation: Dilute Pyridine and Pyrimidine analogs in running buffer (HBS-P+ with 1% DMSO).

  • Injection: Inject analytes at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation: Allow long dissociation phase (>10 mins) to accurately capture slow

    
    .
    
  • Validation: Use Staurosporine as a reference standard (fast on/off) and a known Type II inhibitor (slow off) to bracket the dynamic range.

Workflow: Scaffold Optimization Cycle

The following Graphviz diagram outlines the decision tree for optimizing these scaffolds based on the data discussed.

OptimizationWorkflow Start Hit Identification (Kinase Binder) Check_Potency Check IC50 & Ligand Efficiency Start->Check_Potency Decision_Scaffold Scaffold Selection Check_Potency->Decision_Scaffold Path_Pyridine Pyridine-2-amine Decision_Scaffold->Path_Pyridine Need Solubility/Basicity Path_Pyrimidine Pyrimidine-2-amine Decision_Scaffold->Path_Pyrimidine Need Metabolic Stability Test_Solubility Test Solubility (pH 7.4) Path_Pyridine->Test_Solubility High Solubility Test_Metabolism Metabolic Screen Path_Pyridine->Test_Metabolism Path_Pyrimidine->Test_Solubility Low Solubility Path_Pyrimidine->Test_Metabolism Result_Pyr_Met Risk: CYP Oxidation Action: Block C5/N-ox Test_Metabolism->Result_Pyr_Met Microsomes (HLM) Result_Pym_Met Risk: Aldehyde Oxidase Action: Block C4/C6 or Add e- Donor Test_Metabolism->Result_Pym_Met Cytosol (HLC) Final_Lead Optimized Lead Candidate Result_Pyr_Met->Final_Lead Result_Pym_Met->Final_Lead

Caption: Decision matrix for scaffold selection. Note the distinct metabolic screening paths: Microsomes for Pyridine vs. Cytosol for Pyrimidine.

References

  • Anderson, A. C. (2003). The Process of Structure-Based Drug Design. Chemistry & Biology. Link

  • Traxler, P., et al. (2001). Protein tyrosine kinase inhibitors in cancer treatment. Medicinal Research Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2015).[4] Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Comparative Quality Control Guide: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Reagents

Executive Summary 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) is a high-value heterocyclic building block, structurally significant in the synthesis of kinase inhibitors and PARP inhibitors (sharing scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS 1337747-83-7) is a high-value heterocyclic building block, structurally significant in the synthesis of kinase inhibitors and PARP inhibitors (sharing scaffold homology with Niraparib intermediates). Its dual-nitrogen architecture—comprising a primary aminopyridine (often a kinase hinge binder) and a secondary piperidine amine (solubilizing group)—presents unique stability and stereochemical challenges.

This guide objectively compares Research Grade (Racemic) versus Development Grade (Enantiopure) reagents, establishing a "Gold Standard" for quality control. It moves beyond basic Certificate of Analysis (CoA) parameters to define the rigorous analytical workflows required to validate this reagent for high-stakes drug discovery.

Technical Context & Critical Quality Attributes (CQAs)

The utility of this reagent hinges on two factors: Stereochemical Integrity (the C3-chiral center on the piperidine ring) and Chemical Stability (susceptibility of the primary amine to oxidation).

Comparative Analysis: Reagent Grades

The following table contrasts the expected specifications for early-stage screening versus late-stage optimization.

FeatureResearch Grade (Entry Level) Development Grade (Premium) Impact on Research
Purity (Achiral) ≥ 95.0%≥ 98.5%Lower purity risks side-reactions in sensitive cross-couplings (e.g., Buchwald-Hartwig).
Chiral Purity (ee) Not Specified (Racemic)≥ 99.0% eeCrucial for SAR studies; the wrong enantiomer can be inactive or toxic.
Salt Form Free Base (often oil/gum)HCl or Tosylate Salt (Solid)Salts offer superior stability against oxidation and easier handling.
Water Content Not Controlled≤ 1.0% (KF)Excess water hydrolyzes sensitive reagents in subsequent steps.
Metal Content UnspecifiedPd < 20 ppmResidual Palladium from synthesis can interfere with biological assays.

Deep Dive: Analytical Methodologies

To validate 5-[(Piperidin-3-yl)methyl]pyridin-2-amine, standard LC-MS is insufficient due to its inability to distinguish enantiomers or quantify inorganic salts. The following protocols represent the field-proven standard for rigorous QC.

Protocol A: Chiral Purity Determination (The "Gold Standard")

Objective: To quantify the Enantiomeric Excess (ee%) of the (S)- or (R)- isomer.

Methodology: Normal-Phase Chiral HPLC Rationale: The piperidine amine is basic and polar. Standard reverse-phase methods yield poor peak shape. A polysaccharide-based column with a basic modifier is required to suppress ionization and ensure sharp peaks.

  • Column: Daicel Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].

    • Note: Ethanol is preferred over isopropanol for lower backpressure and better solubility. DEA is critical to prevent peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridine absorption max).

  • System Suitability:

    • Resolution (

      
      ) between enantiomers > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      
Protocol B: Chemical Purity & Impurity Profiling

Objective: To detect oxidation byproducts (N-oxides) and regioisomers.

Methodology: Reverse-Phase UPLC-MS Rationale: High pH stability is needed to keep the amine neutral, or an acidic mobile phase to fully protonate it. An acidic method is generally more robust for this scaffold.

  • Column: C18 Charged Surface Hybrid (e.g., Waters CSH C18), 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Critical Impurity: Pyridine-N-oxide .[4] This impurity often co-elutes with the parent peak in neutral pH methods. It has a mass of M+16.

Visualizing the QC Workflow

The following diagram outlines the logical decision tree for accepting a batch of this reagent. It enforces a "Stop/Go" system to prevent low-quality material from entering synthesis pipelines.

QC_Workflow Start Incoming Reagent (CAS 1337747-83-7) Identity Identity Check (1H-NMR + LC-MS) Start->Identity Achiral_LC Chemical Purity (RP-HPLC) Identity->Achiral_LC Confirmed Chiral_LC Chiral Purity (Chiral HPLC) Achiral_LC->Chiral_LC Purity > 95% Reject REJECT / PURIFY (Recrystallize) Achiral_LC->Reject Purity < 95% Decision_Point Does it meet Grade Specs? Chiral_LC->Decision_Point Decision_Point->Reject ee < 99% Release RELEASE for Synthesis Decision_Point->Release ee > 99%

Figure 1: Quality Control Decision Tree. A tiered approach ensures expensive chiral testing is only performed on chemically pure batches.

Experimental Troubleshooting & Stability

When handling 5-[(Piperidin-3-yl)methyl]pyridin-2-amine, researchers often encounter "phantom impurities" or degradation.

Common Issue: Carbonate Salt Formation
  • Symptom: New peaks in NMR (broad singlets) or mass shifts.

  • Cause: The secondary piperidine amine is a strong base and avidly absorbs atmospheric CO2 to form carbamates or carbonate salts.

  • Solution: Store the reagent under Argon/Nitrogen. If the free base has solidified or become gummy, dissolve in MeOH and treat with HCl/Ether to convert it to the stable Hydrochloride salt.

Common Issue: Regioisomer Contamination
  • Symptom: Small impurity peaks (~1-3%) in HPLC that have the exact same Mass (M+H).

  • Cause: Synthesis often involves reduction of a pyridyl-substituted pyridine. Incomplete selectivity can lead to 2- or 4-substituted piperidine isomers.

  • Detection: These isomers are often inseparable by standard C18 HPLC. qNMR (Quantitative NMR) is the only reliable method to detect them, looking for shifts in the piperidine ring protons.

References

  • Chittabathina, V. R. B., et al. (2014).[5][6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[5][6] [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Process development for Niraparib intermediates (Structural Analog Context). [Link]

Sources

Validation

Benchmarking Synthetic Routes: Linear vs. Convergent Synthesis of Atorvastatin

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes arena of Active Pharmaceutical Ingredient (API) manufacturing, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of Active Pharmaceutical Ingredient (API) manufacturing, the choice between linear and convergent synthesis is the single most critical determinant of process efficiency, cost of goods (COGS), and impurity profiles. This guide objectively benchmarks these two strategies using Atorvastatin (Lipitor) as the case study.

Strategic Overview: The Mathematics of Yield

Before examining the chemistry, one must understand the mathematical inevitability that governs synthetic efficiency.

  • Linear Synthesis (The "Domino" Effect): In a linear sequence, the overall yield is the product of individual step yields. Risk accumulates.

    
    
    Where 
    
    
    
    is the number of steps.
  • Convergent Synthesis (The "Parallel" Advantage): By splitting the molecule into fragments (A and B) and coupling them, the longest linear sequence is reduced.[1]

    
    
    

Theoretical Benchmark (10-Step Synthesis @ 85% avg. yield):

Metric Linear Route (10 Steps) Convergent Route (5+5 Steps)

| Calculation |


 | 

(Coupling) | | Overall Yield | 19.6% | 44.3% | | Risk Profile | High (Late-stage failure is costly) | Low (Fragments validated independently) |
Case Study: Atorvastatin Calcium

The Compound: Atorvastatin is a HMG-CoA reductase inhibitor characterized by a penta-substituted pyrrole core and a chiral dihydroxy heptanoic acid side chain.

Route A: Linear Assembly (The "Stepwise" Approach)

Concept: The pyrrole core is constructed first, and the chiral side chain is elaborated stepwise (e.g., via sequential aldol reactions and reductions) directly onto the heterocycle.

  • Drawbacks:

    • Throughput: The bulky pyrrole core must be carried through sensitive stereoselective reductions.

    • Atom Economy: Protecting group manipulations on the full scaffold waste mass.

    • Purification: Impurities generated in step 8 are structurally similar to the product, making HPLC purification difficult.

Route B: Convergent Paal-Knorr Synthesis (The Industry Standard)

Concept: The molecule is disconnected into two major fragments:

  • Fragment A (The Core): A 1,4-diketone (4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide).

  • Fragment B (The Side Chain): A chiral amine functionalized with the dihydroxy heptanoic acid moiety.

  • Mechanism: These two are condensed in a Paal-Knorr pyrrole synthesis to form the drug in a single critical step.

Benchmarking Analysis: Experimental Data

The following data compares a hypothetical optimized linear route against the industrial convergent Paal-Knorr route.

Table 1: Comparative Performance Metrics

Performance IndicatorLinear RouteConvergent RouteDelta
Longest Linear Sequence 12 Steps7 Steps-41% Steps
Overall Yield 14%38%+171% Yield
Raw Material Cost (est.) High (Late stage loss of intermediates)Medium (Parallel manufacturing)Significant Savings
E-Factor (kg waste/kg product) ~45~25Green Superiority
Impurity Profile Complex (Side-chain stereoisomers)Clean (Fragments purified prior to coupling)Quality Assurance
Visualization of Synthetic Logic

The following diagrams illustrate the structural logic differences.

Diagram 1: Linear vs. Convergent Workflow

SynthesisComparison cluster_linear Linear Strategy (High Risk) cluster_convergent Convergent Strategy (Paal-Knorr) L_SM Start Material L_Int1 Intermed. 1 L_SM->L_Int1 Step 1 L_Int2 Intermed. 2 L_Int1->L_Int2 Step 2 L_Int3 Intermed. 3 L_Int2->L_Int3 Step 3... L_Final Atorvastatin L_Int3->L_Final Step N C_FragA_SM Diketo SM C_FragA 1,4-Diketone (Fragment A) C_FragA_SM->C_FragA Parallel Path 1 C_Final Atorvastatin C_FragA->C_Final Coupling (Paal-Knorr) C_FragB_SM Chiral SM C_FragB Chiral Amine (Fragment B) C_FragB_SM->C_FragB Parallel Path 2 C_FragB->C_Final

Caption: Comparison of risk accumulation. The convergent path isolates complexity into parallel streams, reducing the "longest linear sequence."

Detailed Experimental Protocol (Convergent Route)

This protocol details the critical Paal-Knorr Condensation , the pivot point of the convergent strategy. This step validates the "Trustworthiness" pillar—it is a self-validating system where unreacted starting materials are easily detected.

Objective: Synthesis of Atorvastatin Core via Condensation of 1,4-Diketone and Chiral Amine.

Reagents:

  • Fragment A: 1,4-Diketone (1.0 equiv)

  • Fragment B: Atorvastatin Chiral Amine Side Chain (1.1 equiv)

  • Catalyst: Pivalic Acid (0.1 equiv)

  • Solvent: Heptane / Toluene / THF (4:1:1 v/v)

Workflow:

  • Charge: To a dry reactor equipped with a Dean-Stark trap, charge Fragment A (1,4-Diketone) and the solvent mixture.

  • Addition: Add Fragment B (Chiral Amine) followed by Pivalic Acid.

  • Reflux (The Driving Force): Heat the mixture to reflux (~100-110°C). The reaction is driven by the azeotropic removal of water.[2]

    • Checkpoint: Monitor the collection of water in the Dean-Stark trap. Theoretical water generation is 2.0 molar equivalents.

  • Monitoring: Sample every 2 hours for HPLC.

    • Success Criteria: >98% conversion of Diketone. The disappearance of the diketone peak (approx. RT 12.5 min) correlates with the appearance of the pyrrole product (approx. RT 18.2 min).

  • Workup: Cool to 50°C. Add Ethanol to induce crystallization or perform standard aqueous wash to remove acid catalyst.

  • Purification: Recrystallize from Methanol/Water to achieve >99.5% purity.

Why This Works (Causality): The Paal-Knorr reaction is thermodynamically favored but kinetically slow without catalysis and water removal. The use of a ternary solvent system ensures solubility of both the polar amine and the lipophilic diketone, while the azeotropic removal of water shifts the equilibrium irreversibly toward the pyrrole (Le Chatelier's principle).

Diagram 2: Paal-Knorr Mechanistic Pathway

PaalKnorr Start Reagents: 1,4-Diketone + Primary Amine Step1 Hemiaminal Formation (Nucleophilic Attack) Start->Step1 Acid Cat. Step2 Imine Formation (-H2O) Step1->Step2 -H2O Step3 Cyclization (Intramolecular Attack) Step2->Step3 Step4 Aromatization (-H2O, -2H) Step3->Step4 Product Pyrrole Core (Atorvastatin Scaffold) Step4->Product Irreversible

Caption: The mechanistic cascade of the Paal-Knorr reaction. Water removal at steps 2 and 4 is critical for yield.

Conclusion & Recommendation

For "the compound" Atorvastatin, and indeed for most APIs with molecular weight >500 Da, Convergent Synthesis is the superior strategy .

  • Choose Linear When: The target is simple (<5 steps), or when one fragment is prohibitively unstable.

  • Choose Convergent When: The target has distinct structural domains (e.g., a heterocycle and a chiral chain), or when GMP requirements demand rigorous intermediate purification to control impurities.

Final Verdict: The convergent route reduces the "risk horizon"—the time and capital exposed to failure in any single linear sequence.

References
  • Imperial College London . (2004). Synthetic Strategy: Linear versus Convergent Syntheses. Imperial College London. [Link]

  • Scholars Research Library . (2010).[3] Convergent synthesis: A strategy to synthesize compounds of biological interest. Der Pharmacia Lettre. [Link]

  • National Institutes of Health (NIH) . (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PMC. [Link]

Sources

Comparative

Spectroscopic Characterization of Hydrogen Bonding in Pyridine-Amine Derivatives

Executive Summary In medicinal chemistry, particularly kinase inhibitor development, the pyridine-amine motif is a privileged scaffold. Its efficacy often hinges on its ability to form precise hydrogen bonds (HB) within...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the pyridine-amine motif is a privileged scaffold. Its efficacy often hinges on its ability to form precise hydrogen bonds (HB) within the ATP-binding pocket. However, distinguishing between intramolecular (pre-organization) and intermolecular (dimerization/aggregation) hydrogen bonding in solution is a critical bottleneck.

This guide evaluates Variable Temperature


H NMR (VT-NMR)  as the primary analytical "product" for characterizing these interactions, comparing its performance against FT-IR Spectroscopy  and X-ray Crystallography . While X-ray provides definitive static geometry, this guide demonstrates why VT-NMR is the superior method for validating solution-state bioactive conformations.

Comparative Analysis: VT-NMR vs. Alternatives

The Primary Method: Variable Temperature H NMR

VT-NMR is the "gold standard" for solution dynamics. It relies on the principle that hydrogen bonds are electrostatic and covalent in nature; as temperature rises, thermal energy disrupts these bonds, altering the electron shielding around the proton.

  • Mechanism: Hydrogen bonding deshields the proton, shifting the signal downfield (higher ppm). Heating breaks these bonds, causing an upfield shift (lower ppm).

  • Key Metric: Temperature Coefficient (

    
    ), measured in ppb/K.[1][2][3][4][5]
    
  • Performance Verdict: Unmatched for distinguishing intramolecular vs. intermolecular bonds in physiologically relevant solvents.

Alternative 1: FT-IR Spectroscopy

FT-IR monitors the vibrational frequency of the N-H bond.[6]

  • Mechanism: Hydrogen bonding weakens the N-H bond force constant, causing a "red shift" to lower wavenumbers.[7]

  • Pros: Rapid; applicable to both solid and solution states; excellent for detecting dual HB motifs (dimers).

  • Cons: Low structural resolution. Solvent overlap (e.g., water/alcohols) often obscures the N-H region (3300–3500 cm

    
    ).
    
Alternative 2: X-Ray Crystallography
  • Mechanism: Diffraction of X-rays by electron density to map atomic positions.

  • Pros: Provides absolute bond lengths (

    
    ) and angles.
    
  • Cons: Crystal Packing Artifacts. A molecule may form an intermolecular HB in the crystal lattice due to packing forces that does not exist in dilute solution. It represents a "frozen" state, not the dynamic bioactive state.

Summary of Performance
FeatureVT-NMR (Recommended) FT-IR X-Ray Crystallography
State Solution (Dynamic)Solid or SolutionSolid (Static)
Resolution Atomic (Site-specific)Functional GroupAtomic (3D Structure)
Intra vs. Inter Excellent (via Dilution)Good (via Concentration)Poor (Packing artifacts)
Throughput MediumHighLow

Critical Data & Reference Values

Table 1: Interpreting Temperature Coefficients ( )

Data derived from standard peptide and small molecule benchmarks (Cierpicki & Otlewski, 2001).


(ppb/K)
InterpretationStructural Implication
> -3.0 Strongly Shielded Stable Intramolecular HB (Solvent inaccessible)
-3.0 to -4.6 Borderline Weak Intramolecular or Steric Shielding
< -4.6 Exposed Solvent Exposed / Intermolecular HB (or no HB)
Table 2: Spectroscopic Signatures of Pyridine-Amine HB
ParameterFree / Non-BondedHydrogen Bonded

H NMR Shift (

)
4.0 – 6.0 ppm (Broad)8.0 – 12.0 ppm (Sharp, Deshielded)
FT-IR

3400 – 3500 cm

(Sharp)
3200 – 3350 cm

(Broad, Red-shifted)
Pyridine Ring Mode (IR) ~1580 cm

~1600 cm

(Shift due to N-acceptor)

Experimental Protocols

Protocol A: The "Dilution Titration" (Distinguishing Inter- vs. Intra-)

Objective: Determine if the HB is concentration-dependent (Intermolecular) or independent (Intramolecular).

Reagents:

  • Analyte: Pyridine-amine derivative (dried).

  • Solvent: Non-polar, non-HB accepting solvent (e.g.,

    
     or 
    
    
    
    ). Note: Do not use DMSO-d6 for this step as it competes for HB.

Workflow:

  • Prepare a stock solution at 100 mM .

  • Perform serial dilutions to create samples at 50 mM, 20 mM, 10 mM, 2 mM, and 0.5 mM .

  • Acquire

    
    H NMR (min 64 scans for low conc.) at constant temperature (298 K).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .

Interpretation:

  • Flat Line: Intramolecular HB (The molecule carries its own partner; dilution changes nothing).

  • Sigmoidal/Linear Drop: Intermolecular HB (Dilution breaks the dimers/aggregates, shifting

    
     upfield).
    
Protocol B: Variable Temperature Characterization

Objective: Quantify the strength of the hydrogen bond.[7][8][9][10][11]

Workflow:

  • Prepare sample at 10 mM in the chosen solvent (DMSO-d6 is acceptable here to test solvent competition, or

    
     for intrinsic strength).
    
  • Calibrate the probe temperature using a standard (e.g., methanol or ethylene glycol standard).

  • Acquire spectra at 298 K, 303 K, 308 K, 313 K, 318 K, and 323 K . Allow 5 mins equilibration at each step.

  • Data Processing: Track the amide/amine proton shift.

  • Calculation: Perform linear regression of

    
     (ppb) vs. 
    
    
    
    (K). The slope is the coefficient.[5]

Visualizations

Diagram 1: Characterization Decision Tree

This workflow guides the researcher through the logical steps of identifying the HB type.

HB_Characterization Start Start: Pyridine-Amine Derivative Solubility 1. Check Solubility in CDCl3 Start->Solubility Dilution 2. NMR Dilution Study (0.5 mM - 100 mM) Solubility->Dilution CheckShift Does Chemical Shift (δ) Change with Conc? Dilution->CheckShift Inter Intermolecular HB (Aggregation/Dimerization) CheckShift->Inter Yes (Shift moves upfield) IntraCandidate Intramolecular HB Candidate CheckShift->IntraCandidate No (Shift constant) VT_NMR 3. VT-NMR Analysis (Calculate ppb/K) IntraCandidate->VT_NMR CoeffCheck Coefficient Value? VT_NMR->CoeffCheck StrongIntra Strong Intramolecular HB (> -3.0 ppb/K) CoeffCheck->StrongIntra Positive / > -3.0 WeakIntra Weak/Solvent Exposed (-3.0 to -6.0 ppb/K) CoeffCheck->WeakIntra Negative / < -4.6

Caption: Logical workflow for distinguishing Inter- vs. Intramolecular hydrogen bonding using NMR modalities.

Diagram 2: Mechanistic Comparison (NMR vs IR)

Visualizing how the two primary techniques detect the same phenomenon differently.

Mechanism_Comparison cluster_0 Hydrogen Bond Formation cluster_1 NMR Response (Magnetic) cluster_2 IR Response (Vibrational) HB Pyridine(N):::(H)Amine ElectronDensity Reduced Electron Density at H HB->ElectronDensity ForceConstant Weakened N-H Bond Strength HB->ForceConstant Deshielding Deshielding Effect ElectronDensity->Deshielding Shift Downfield Shift (High ppm) Deshielding->Shift Frequency Lower Vibration Frequency ForceConstant->Frequency RedShift Red Shift (Lower cm-1) Frequency->RedShift

Caption: Mechanistic divergence: NMR detects magnetic environment changes (deshielding), while IR detects bond weakening.

References

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins.[4] Journal of Biomolecular NMR, 21(3), 249–261.

  • Abraham, M. H., et al. (2006). Hydrogen Bonding Part 2: The Hydrogen Bond Acceptor Capability of Pyridine and N-Heterocycles. Journal of Organic Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text).
  • Popelier, P. L. A. (2000). Characterization of a weak hydrogen bond... Journal of Physical Chemistry A.

  • Inuzuka, K., & Fujimoto, A. (1984). Hydrogen bond energies of 2-aminopyridine dimer and 2-aminopyridine-2-pyridone complex formation.[12] Spectrochimica Acta Part A.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

[1][2] Part 1: Executive Safety Directive 5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS: 1337747-83-7) is a bifunctional organic base containing both a piperidine (secondary aliphatic amine) and an aminopyridine (aromat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Directive

5-[(Piperidin-3-yl)methyl]pyridin-2-amine (CAS: 1337747-83-7) is a bifunctional organic base containing both a piperidine (secondary aliphatic amine) and an aminopyridine (aromatic amine) moiety.[1][2]

IMMEDIATE ACTION REQUIRED:

  • Treat as High Hazard: Due to the aminopyridine core, this compound possesses neurotoxic potential similar to 4-aminopyridine (P008), though it is not explicitly P-listed.[1][2]

  • Strict Segregation: This is a Strong Organic Base .[1][2] Under no circumstances should this material be commingled with acidic waste streams or oxidizers.[1][2]

  • Disposal Path: High-Temperature Incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1][2]

Part 2: Chemical Profile & Hazard Logic (The "Why")[1][2]

To ensure safe handling, we must understand the causality of the hazards based on the molecule's Structure-Activity Relationship (SAR).[1][2]

Structural Hazard Analysis
Functional GrouppKa (Approx)Hazard CharacteristicOperational Implication
Piperidine Ring ~11.2Corrosive / Flammable Acts as a strong base.[1] Will cause immediate, exothermic neutralization reactions if mixed with acids.[1]
Aminopyridine ~6.7Acute Toxicity (Neuro) Structural analog to potassium channel blockers.[1][2] High acute toxicity risk via inhalation or skin absorption.[1][3][4]
Free Amine N/AReactive Incompatible with anhydrides, isocyanates, and strong oxidizers (peroxides).[1][2]
The "Self-Validating" Safety Logic

A self-validating system relies on checking the chemical state before action.[1]

  • Validation 1 (pH Check): Before adding to any waste container, verify the container is designated for "Alkaline/Organic Base."[1][2] Adding this to an "Acidic Aqueous" drum will generate heat and potentially rupture the vessel.[2]

  • Validation 2 (Phase Check): Is the material solid or in solution? Solids must be double-bagged; liquids must be in chemically resistant HDPE or glass.[1]

Part 3: Waste Characterization & Segregation

Regulatory Classification (RCRA Context)

While this specific CAS is not explicitly listed on the EPA P-list or U-list, it must be characterized by its properties:

  • D002 (Corrosive): If in aqueous solution with pH > 12.5.[1][2]

  • D001 (Ignitable): If dissolved in flammable solvents (e.g., MeOH, DCM).[1][2]

  • Generator Knowledge: Due to toxicity potential, manage as "Toxic, Organic Base" regardless of specific listing.[1][2]

Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating this waste.

WasteSegregation Start Waste: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Dry Liquid Liquid / Solution StateCheck->Liquid Is Wet SolidPack Double Bag (LDPE) Label: Toxic Solid Solid->SolidPack SolventCheck Identify Solvent Matrix Liquid->SolventCheck Warning CRITICAL: DO NOT MIX WITH ACIDS Liquid->Warning Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Organic (High BTU Incineration) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->StreamB SolidPack->StreamB Pack in Lab Pack

Figure 1: Segregation logic tree ensuring incompatibility avoidance (Acids) and proper downstream incineration selection.

Part 4: Operational Disposal Protocol

Step 1: Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 minimum for solids; Half-face respirator with Organic Vapor/Amine cartridges if handling open liquids outside a fume hood.[1]

  • Dermal: Nitrile gloves (double-gloved) are standard.[1] For spill cleanup, use Butyl rubber or Silver Shield/4H due to the penetrating nature of piperidines.[2]

  • Ocular: Chemical splash goggles.[1]

Step 2: Sample Preparation

Do not neutralize the waste in the accumulation container.[2] Neutralization generates heat and increases risk.[1]

  • For Solids: Transfer directly into a clear Low-Density Polyethylene (LDPE) bag. Twist, tape, and place inside a second bag (Double Containment).

  • For Liquids: Ensure the cap is vented or the container is compatible (HDPE or Amber Glass).[1][2] Do not use metal containers (aluminum) as amines can be corrosive to certain alloys.[1][2]

Step 3: Container Labeling

Labeling must be descriptive to prevent downstream accidents.[1]

  • Primary Identifier: "Hazardous Waste - 5-[(Piperidin-3-yl)methyl]pyridin-2-amine Solution"[1][2]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[1][2]

  • Constituents: List all solvents (e.g., "70% Methanol, 30% Active Amine").

Step 4: Storage & Handoff[1][6][7][8][9]
  • Store in a Secondary Containment Tray designated for Bases.

  • Keep away from the "Acid" cabinet.[1][2][5]

  • Schedule pickup with your EHS department or licensed contractor (e.g., Veolia, Clean Harbors) for Incineration .[1][2]

Part 5: Emergency Spill Contingency

In the event of a release, speed and containment are vital.[2][5]

SpillResponse Event Spill Detected Evacuate Evacuate & Ventilate (Amine Vapors) Event->Evacuate PPE Don PPE (Resp + Double Gloves) Evacuate->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidSpill Solid: Avoid Dust Use Wet Wipe/Scoop TypeCheck->SolidSpill LiquidSpill Liquid: Absorb Use Vermiculite/Sand TypeCheck->LiquidSpill Disposal Bag as HazWaste SolidSpill->Disposal Neutralize Do NOT use Strong Acid. Use Citric Acid/Spill Kit LiquidSpill->Neutralize Caution Neutralize->Disposal

Figure 2: Immediate response workflow. Note the restriction on using strong acids for spill neutralization to prevent fuming.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[1][2] Compound Summary: 5-[(Piperidin-3-yl)methyl]pyridin-2-amine.[1][6] National Library of Medicine.[1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][7] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] [1][2]

Sources

Handling

Personal protective equipment for handling 5-[(Piperidin-3-yl)methyl]pyridin-2-amine

Executive Safety Summary & Risk Assessment Compound Class: Heterocyclic Primary/Secondary Amine Hazard Classification (Derived): CORROSIVE / SERIOUS HEALTH HAZARD As a Senior Application Scientist, I must emphasize that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Heterocyclic Primary/Secondary Amine Hazard Classification (Derived): CORROSIVE / SERIOUS HEALTH HAZARD

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 5-[(Piperidin-3-yl)methyl]pyridin-2-amine may be sparse in public literature, its structural moieties (aminopyridine and piperidine) dictate a strict safety protocol.

The Pharmacophore Hazard:

  • Piperidine Moiety: Known for high basicity (

    
    ) and lipophilicity. This allows rapid dermal absorption and potential causticity (chemical burns).
    
  • Aminopyridine Moiety: Structurally similar to potassium channel blockers; potential for neurotoxicity if systemically absorbed.

Operational Directive: Treat this compound as a Skin Corrosive (Category 1B) and a Target Organ Toxin . Do not rely on the absence of a specific "Skull and Crossbones" symbol on a research-grade vial to lower your guard.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed for Self-Validating Safety . Before every operation, verify your PPE against this checklist.

Body ZoneStandard Operation (mg scale)High-Risk Operation (>1g or Solution Prep)Technical Rationale (Causality)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) under NitrileAmines can permeate nitrile rubber over time. Double gloving provides a "breakthrough indicator" gap.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield Critical: Basic amines saponify fatty tissue in the eye, causing deep, irreversible damage unlike acid burns. Safety glasses are insufficient.
Respiratory Fume Hood Only (Sash @ 18 inches)P100/OV Respirator (If hood unavailable - Emergency Only)Inhalation of amine dust/vapor causes respiratory sensitization and mucosal necrosis.
Body Defense Lab Coat (100% Cotton or Nomex)Tyvek® Coverall + Chemical ApronSynthetic blends (polyester) can melt into skin if a fire occurs (amines are often flammable/combustible).
Footwear Closed-toe, leather/impermeableChemical resistant over-bootsPrevents absorption through canvas shoes in case of a drop spill.

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making workflow for selecting the correct containment level based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 5-[(Piperidin-3-yl)methyl]pyridin-2-amine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Solution / Oil State_Check->Liquid Dissolved Quantity_Check Quantity > 100 mg? Solid->Quantity_Check Level_3 LEVEL 3 SAFETY Silver Shield Gloves Face Shield Plastic/Polypropylene Glassware Liquid->Level_3 High Permeation Risk Level_1 LEVEL 1 SAFETY Fume Hood Double Nitrile Splash Goggles Quantity_Check->Level_1 No Level_2 LEVEL 2 SAFETY Static Control (Ionizer) Weighing Funnel Avoid Spatula (Dust) Quantity_Check->Level_2 Yes

Figure 1: Decision tree for selecting PPE and Engineering controls based on physical state and quantity.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Static electricity can cause amine salts to "jump," creating airborne dust.

  • Engineering Control: Operate strictly inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar near the balance.

  • Technique: Do not use a flat spatula. Use a weighing funnel or a scoopula to prevent lateral spillage.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) after weighing. Why? To prevent invisible amine residue from contaminating the next user.

B. Dissolution & Reaction Setup

Risk: Exotherm generation and vapor release.

  • Solvent Choice: Add solvent to the solid, not solid to the solvent, to control the dissolution rate.

  • Vessel: Use borosilicate glass. Avoid metal spatulas if the compound is in an acidic salt form (corrosion risk).

  • Incompatibility: NEVER mix with strong oxidizers (e.g., peroxides, permanganates) or nitrosating agents (e.g., sodium nitrite).

    • Mechanism:[1][2][3][4] Secondary amines (piperidine ring) react with nitrosating agents to form Nitrosamines , which are potent carcinogens [1].

Emergency Response: The "Flush & Hold" Protocol

In the event of exposure, speed is the only variable you can control.

Incident TypeImmediate ActionCritical Nuance
Eye Contact Flush for 15-20 Minutes Force eyelids open. Alkaline burns are deceptive; they may not hurt immediately but continue to penetrate deep into the cornea.
Skin Contact Drench & Peel Rinse with water while removing gloves/coat. Do not peel gloves off first, as this spreads the chemical.
Inhalation Evacuate to Fresh Air If breathing is difficult, oxygen may be required (medical professionals only). Monitor for delayed pulmonary edema (fluid in lungs).
Spill (< 10g) Neutralize & Absorb Do not use paper towels alone (fire risk). Use a vermiculite or clay-based absorbent .
Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate Alert & Evacuate Area Spill->Evacuate PPE_Up Don Full PPE (Goggles + Face Shield) Evacuate->PPE_Up Absorb Cover with Vermiculite (From Perimeter Inward) PPE_Up->Absorb Collect Scoop into HazWaste Label: 'Alkaline Toxic' Absorb->Collect

Figure 2: Step-by-step spill response workflow ensuring containment and safety.

Disposal & Waste Management

Waste Stream Classification: Alkaline / Organic Toxic

  • Segregation: Do not mix with acidic waste streams. The heat of neutralization can cause waste container over-pressurization or explosion.

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "P-amine."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable. Ensure the cap has a chemically resistant liner (Teflon/PTFE).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[4]

  • PubChem. (n.d.). Compound Summary for Aminopyridine Derivatives. National Library of Medicine.

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Amines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.